Propyl 3-chloropropionate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
62108-66-1 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
propyl 3-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3 |
InChI Key |
WIOAODPBBXZVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
Propyl 3-Chloropropionate: A Comprehensive Technical Guide
CAS Number: 62108-66-1
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing comprehensive information on Propyl 3-chloropropionate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling information, and its applications, particularly as a chemical intermediate.
Chemical and Physical Properties
This compound is an organic compound classified as an ester of 3-chloropropionic acid and n-propanol.[1] It is a colorless to pale yellow liquid with a characteristic odor.[2] The presence of a chlorine atom in its structure makes it a versatile reagent in various chemical reactions.[2]
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 62108-66-1 | [3] |
| Molecular Formula | C₆H₁₁ClO₂ | [3] |
| Molecular Weight | 150.60 g/mol | [4] |
| IUPAC Name | propyl 3-chloropropanoate | [5] |
| Synonyms | Propanoic acid, 3-chloro-, propyl ester; n-Propyl-3-chloropropionate | [4] |
| InChI Key | WIOAODPBBXZVNV-UHFFFAOYSA-N | [3] |
| LogP | 1.95 | [3] |
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | For comparison, the refractive index of the related compound propyl propanoate at 20°C is 1.393. |
Synthesis of this compound
This compound can be synthesized through several methods. The most common laboratory and industrial synthesis involves the esterification of 3-chloropropionic acid with n-propanol.[2] An alternative approach is the hydrochlorination of propyl acrylate.
Experimental Protocol: Fischer Esterification of 3-Chloropropionic Acid
This protocol details the synthesis of this compound from 3-chloropropionic acid and n-propanol using an acid catalyst.
Materials:
-
3-Chloropropionic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1 mole of 3-chloropropionic acid with 3 moles of n-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 mole) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted 3-chloropropionic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the excess n-propanol by simple distillation.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Synthesis of the Precursor: 3-Chloropropionic Acid
3-Chloropropionic acid can be prepared by the hydrochlorination of acrylic acid.
Materials:
-
Acrylic acid
-
Hydrogen chloride gas
-
Water or aqueous hydrochloric acid solution
-
Reaction vessel with gas inlet
Procedure:
-
A reaction vessel is charged with a sediment of pure 3-chloropropionic acid or a solution of 3-chloropropionic acid in water or aqueous hydrochloric acid.
-
Hydrogen chloride gas and acrylic acid are introduced simultaneously into the reactor. The molar ratio of hydrogen chloride to acrylic acid should be maintained between 0.70 and 1.30.
-
The reaction temperature is maintained below 60°C.
-
After the addition is complete, the introduction of hydrogen chloride gas can be continued to ensure the complete conversion of acrylic acid.
-
The resulting 3-chloropropionic acid can be purified by azeotropic topping under reduced pressure to remove water and dissolved HCl.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Safety data sheets (SDS) for similar compounds indicate that they can cause skin and eye irritation.
General Precautions:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe vapors.
-
Keep away from heat and sources of ignition.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Incompatible with strong oxidizing agents and strong bases.[2]
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis. Its bifunctional nature, with an ester group and a reactive alkyl chloride, allows for a variety of chemical transformations.
-
Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups.[1]
-
Pharmaceuticals: Due to its potential biological activity, it is explored in the development of new pharmaceutical compounds.[1] The related compound (R)-3-Amino-3-(3-chlorophenyl)propionic acid is a known building block for bioactive molecules.
-
Flavoring Agents: Esters are often used in the food and fragrance industries, and this compound may find use in flavoring formulations.[1]
Workflow and Process Diagrams
The following diagrams illustrate the key processes related to this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Key Chemical Relationships and Applications of this compound.
References
Propyl 3-chloropropionate molecular formula
An In-depth Technical Guide to Propyl 3-chloropropionate
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its chemical properties, synthesis, and analytical methodologies.
Core Chemical Properties
This compound, also known as propyl 3-chloropropanoate, is an ester with the molecular formula C6H11ClO2.[1][2][3] It serves as a valuable reagent in various organic synthesis applications.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H11ClO2 | [1][2][3] |
| Molecular Weight | 150.60 g/mol | [2] |
| CAS Number | 62108-66-1 | [1][2] |
| IUPAC Name | propyl 3-chloropropanoate | [2] |
| LogP | 1.95 | [1] |
| Synonyms | Propyl 3-chloropropanoate, Propanoic acid, 3-chloro-, propyl ester | [1][3] |
Synthesis Protocols
The synthesis of 3-chloropropionate esters can be achieved through several routes. A common method involves the addition reaction of an acrylate with an alcohol in the presence of a chlorine source.
General Synthesis from Acrylate
A prevalent method for preparing 3-chloropropionates involves the use of an acrylate ester as a starting material. In this process, hydrogen chloride, generated in situ from a lower acid chloride, participates in an addition reaction with the acrylate in the presence of an alcohol.[4] This approach is advantageous as it avoids the direct handling of gaseous hydrogen chloride and the use of the more costly and polluting 3-chloropropionic acid.[4]
Experimental Protocol:
-
In a reaction vessel equipped for water bath cooling, dissolve the starting acrylate (e.g., propyl acrylate) in a suitable organic solvent.
-
Add an anhydrous alcohol (e.g., propanol) and a polymerization inhibitor (such as hydroquinone) to the solution.[4]
-
Stir the mixture to ensure homogeneity.
-
Slowly add a lower acid chloride (e.g., acetyl chloride or propionyl chloride) dropwise to the reaction mixture. The molar ratio of acrylate:acyl chloride:alcohol is typically in the range of 1:0.7-5:0.7-10.[4]
-
Maintain the reaction temperature between 0-30°C for a period of 3-14 hours.[4]
-
Upon completion, the resulting mixture contains this compound.
-
The final product is isolated and purified by distillation under normal or reduced pressure.[4]
Analytical Methodologies
The characterization and purity assessment of this compound involve chromatographic and spectroscopic techniques.
Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) method can be employed for separation and quantification.[1]
Experimental Protocol:
-
Column: A Newcrom R1 column or a similar reverse-phase column can be utilized.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier is used. For standard analysis, phosphoric acid is suitable. For applications compatible with Mass Spectrometry (MS), formic acid should be used in place of phosphoric acid.[1]
-
Detection: UV detection is typically used, although MS detection can be coupled for more detailed analysis.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]
Spectroscopic Characterization
While specific spectra for this compound are not widely published, data from homologous esters (methyl and ethyl 3-chloropropionate) and related chloroalkanes provide a strong basis for predicting its spectral characteristics.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the oxygen). Additionally, two triplets corresponding to the two methylene groups of the chloropropionyl moiety are expected. For the related ethyl 3-chloropropionate, these signals appear around 4.19 ppm (quartet, -OCH2-), 3.76 ppm (triplet, -CH2Cl), 2.79 ppm (triplet, -COCH2-), and 1.28 ppm (triplet, -CH3).[5]
-
¹³C NMR: The carbon NMR would show six distinct signals corresponding to each carbon atom in the molecule.
3.2.2. Infrared (IR) Spectroscopy The IR spectrum will be dominated by strong absorptions characteristic of its functional groups.
-
C=O Stretch: A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: A strong peak for the ester C-O bond will likely appear in the 1100-1300 cm⁻¹ region.
-
C-H Stretch: Alkyl C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[6]
-
C-Cl Stretch: A characteristic absorption for the C-Cl bond is expected in the fingerprint region, typically between 580-780 cm⁻¹.[6]
3.2.3. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak at m/z 150. Due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio, an M+2 peak at m/z 152 with about one-third the intensity of the M+ peak is a key diagnostic feature.[7]
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the propyl group, the propoxy group, and cleavage of the C-C and C-Cl bonds, leading to characteristic fragment ions.
Biological Activity and Applications
While 3-chloropropionic acid and its derivatives are utilized in various syntheses, including pharmaceuticals and agrochemicals, specific public data on the signaling pathways or direct drug development applications of this compound is limited.[4][8] Its primary role is that of a chemical intermediate, valued for the reactive sites offered by the ester and the chloro-functionalized alkyl chain. Further research may elucidate specific biological interactions or applications.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Buy this compound | 62108-66-1 [smolecule.com]
- 3. MOLBASE [key.molbase.com]
- 4. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 5. Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum [chemicalbook.com]
- 6. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 3-Chloropropionic acid 98 107-94-8 [sigmaaldrich.com]
Propyl 3-Chloropropionate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl 3-chloropropionate is a chemical compound with the formula C₆H₁₁ClO₂. It belongs to the family of esters, specifically the propyl ester of 3-chloropropionic acid. This document provides a detailed guide to its core physical properties, methodologies for their determination, and a protocol for its synthesis. The information presented is intended to support research and development activities where this compound may be utilized as a solvent, an intermediate in organic synthesis, or in other specialized applications.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, application, and process design. The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.601 g/mol | [2] |
| CAS Number | 62108-66-1 | [1][2] |
| LogP | 1.95 | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone and methylated spirits. | [3] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physical properties and for the synthesis of chemical compounds. The following sections outline standardized laboratory methods.
Synthesis of this compound
The synthesis of this compound can be achieved via Fischer esterification of 3-chloropropionic acid with propan-1-ol, using a strong acid catalyst.
Materials:
-
3-Chloropropionic acid
-
Propan-1-ol
-
Concentrated sulfuric acid (catalyst)
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid and an excess of propan-1-ol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 60 to 90 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.[4]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the ester by fractional distillation.
References
Propyl 3-Chloropropionate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl 3-chloropropionate is a chemical compound with the formula C₆H₁₁ClO₂. It is the propyl ester of 3-chloropropionic acid. This document provides an in-depth overview of its chemical structure, properties, synthesis, and analytical data, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is a halogenated ester. The presence of a chlorine atom on the β-carbon of the propionate backbone makes it a useful intermediate for the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | propyl 3-chloropropanoate[1] |
| Synonyms | This compound, Propanoic acid, 3-chloro-, propyl ester, n-Propyl-3-chloropropionate[1][2][3] |
| CAS Number | 62108-66-1[1] |
| Molecular Formula | C₆H₁₁ClO₂[1] |
| Molecular Weight | 150.60 g/mol [1] |
| InChI Key | WIOAODPBBXZVNV-UHFFFAOYSA-N[1] |
| SMILES | CCCOC(=O)CCCl |
Physicochemical Data
| Property | Value (Propyl propanoate) |
| Boiling Point | 122-124 °C[4] |
| Density | 0.833 g/cm³ at 20 °C[4] |
| Refractive Index (n²⁰/D) | 1.393[4] |
| LogP | 1.95 (this compound)[1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of 3-chloropropionic acid with propanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on established methods for Fischer esterification.[5][6][7][8]
Materials:
-
3-Chloropropionic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid and an excess of n-propanol (typically 3-5 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 g of carboxylic acid) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add an organic solvent for extraction.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of similar compounds such as ethyl 3-chloropropionate and 1-chloropropane.[9][10][11][12]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-Cl | ~3.8 | Triplet (t) | 2H |
| -O-CH₂- | ~4.1 | Triplet (t) | 2H |
| -C(=O)-CH₂- | ~2.8 | Triplet (t) | 2H |
| -CH₂-CH₃ | ~1.7 | Sextet (sxt) | 2H |
| -CH₃ | ~0.9 | Triplet (t) | 3H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Chemical Shift (δ, ppm) |
| -C=O | ~170 |
| -O-CH₂- | ~66 |
| -CH₂-Cl | ~41 |
| -C(=O)-CH₂- | ~38 |
| -CH₂-CH₃ | ~22 |
| -CH₃ | ~10 |
IR (Infrared) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1740 (strong) |
| C-O (ester) | ~1180 (strong) |
| C-Cl | ~700 (strong) |
| C-H (sp³) | ~2850-3000 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of the propyl group, the chlorine atom, and cleavage adjacent to the carbonyl group.
Visualizations
Synthesis of this compound
Caption: Fischer esterification of 3-chloropropionic acid.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Propanoic acid, 3-chloro-, propyl ester [webbook.nist.gov]
- 3. Propyl 3-chloropropanoate price & availability - MOLBASE [molbase.com]
- 4. Propyl propanoate - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum [chemicalbook.com]
- 12. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Synthesis of Propyl 3-Chloropropionate from 3-Chloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of propyl 3-chloropropionate from 3-chloropropionic acid via Fischer esterification. The document details the underlying chemical principles, reaction parameters, a detailed experimental protocol, and a discussion of the reaction mechanism. Quantitative data from analogous reactions are presented to inform experimental design and optimization.
Introduction
This compound is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The presence of both an ester and a chloro functional group allows for a range of subsequent chemical transformations. The most common and direct method for the preparation of this compound is the Fischer esterification of 3-chloropropionic acid with propanol in the presence of an acid catalyst.[1][2][3] This guide will focus on this well-established and efficient synthetic route.
The Fischer Esterification Reaction
Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.[1][3][4] The reaction is an equilibrium process, and therefore, strategies are often employed to drive the reaction towards the product side.
The overall reaction for the synthesis of this compound is as follows:
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5][6]
Reaction Mechanism
The mechanism of the Fischer esterification involves several key steps, each of which is reversible:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[3][6]
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[3]
The logical flow of this mechanism can be visualized as follows:
Caption: Fischer Esterification Mechanism Flowchart.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from general Fischer esterification procedures and informed by quantitative data from the esterification of the closely related propanoic acid with propanol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Chloropropionic acid | 108.52 | ~1.25 | ≥98% |
| Propan-1-ol | 60.10 | 0.803 | ≥99.5% |
| Sulfuric acid (conc.) | 98.08 | 1.84 | 95-98% |
| Saturated Sodium Bicarbonate Solution | - | ~1.07 | - |
| Saturated Sodium Chloride Solution (Brine) | - | ~1.2 | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
| Diethyl Ether | 74.12 | 0.713 | Laboratory Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-chloropropionic acid (e.g., 10.85 g, 0.1 mol) and propan-1-ol (e.g., 18.03 mL, 0.24 mol, 2.4 equivalents).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for a specified duration (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of water. Shake gently and allow the layers to separate.
-
Carefully drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess propanol.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
The overall experimental workflow is depicted below:
Caption: Experimental Workflow for this compound Synthesis.
Reaction Parameters and Optimization
| Parameter | Condition | Effect on Yield | Reference |
| Molar Ratio (Alcohol:Acid) | 2.5:1 to 10:1 | Increasing the molar ratio of alcohol to acid shifts the equilibrium towards the product, increasing the yield. | [7] |
| Catalyst Concentration (mol catalyst/mol acid) | 0.06 to 0.20 | Higher catalyst concentration generally increases the reaction rate. | [7] |
| Temperature (°C) | 35 to 65 | Increasing the temperature increases the reaction rate and can lead to higher yields in a shorter time. | [7] |
| Reaction Time (min) | 30 to 210 | Longer reaction times generally lead to higher conversions until equilibrium is reached. | [7] |
Based on the analogous reaction, a molar ratio of propanol to 3-chloropropionic acid of at least 2.4:1 is recommended to favor product formation. The reaction should be conducted at the reflux temperature of the mixture to ensure a reasonable reaction rate.
Potential Side Reactions
While Fischer esterification is generally a clean reaction, some potential side reactions should be considered, particularly with a halogenated substrate.
-
Elimination: Under strongly acidic and high-temperature conditions, there is a possibility of elimination of HCl from the 3-chloropropionate product to form propyl acrylate. However, this is generally not a major pathway under typical Fischer esterification conditions.
-
Ether Formation: At higher temperatures, the acid catalyst can promote the dehydration of the alcohol to form dipropyl ether. Using a moderate reaction temperature can minimize this side reaction.
Conclusion
The synthesis of this compound from 3-chloropropionic acid and propanol via Fischer esterification is a robust and efficient method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the reaction temperature, high yields of the desired product can be achieved. The provided experimental protocol, based on established chemical principles and data from analogous reactions, serves as a comprehensive guide for researchers and professionals in the field of chemical synthesis. Further optimization of the reaction conditions for this specific substrate may be beneficial to maximize yield and purity.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
An In-depth Technical Guide to the Synthesis of Propyl 3-Chloropropionate from Propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of propyl 3-chloropropionate from propan-1-ol. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected physicochemical and spectroscopic properties of the final product. The information is intended to be a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both an ester and a chloro functional group allows for a range of subsequent chemical transformations. The synthesis from propan-1-ol and 3-chloropropionic acid is a straightforward and cost-effective method for its preparation.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from propan-1-ol and 3-chloropropionic acid proceeds via the Fischer-Speier esterification mechanism. This is an acid-catalyzed equilibrium reaction. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst. To drive the equilibrium towards the product, an excess of the alcohol (propan-1-ol) is typically used, and/or the water formed during the reaction is removed.
Experimental Protocol
This protocol is a standard procedure for Fischer-Speier esterification and is adapted for the synthesis of this compound.
3.1. Materials and Equipment
-
Reagents:
-
3-Chloropropionic acid
-
Propan-1-ol (n-propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate for extraction
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
3.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropionic acid (1.0 equivalent) in an excess of propan-1-ol (3.0-5.0 equivalents). The propan-1-ol acts as both a reactant and a solvent.
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 mol% relative to the carboxylic acid). The addition should be done dropwise to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of propan-1-ol (97 °C). Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Add diethyl ether or ethyl acetate to the separatory funnel and shake vigorously to extract the ester. Allow the layers to separate and collect the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.
-
Data Presentation
4.1. Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound and its reactants.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Propan-1-ol | C₃H₈O | 60.10 | 97 | 0.803 |
| 3-Chloropropionic Acid | C₃H₅ClO₂ | 108.52 | 203-205[1] | 1.27 (solid) |
| This compound | C₆H₁₁ClO₂ | 150.60 [2] | ~180-185 (estimated) | ~1.08 (estimated) |
Note: The boiling point and density of this compound are estimated based on the properties of its lower homolog, ethyl 3-chloropropionate (b.p. 162-163 °C, density ~1.003 g/mL).[3]
4.2. Spectroscopic Data
The expected spectroscopic data for this compound are presented below. These are predicted based on the known spectral data of analogous compounds like ethyl 3-chloropropionate and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |
| ~3.8 | Triplet (t) | 2H | Cl-CH₂ -CH₂-COO- |
| ~2.8 | Triplet (t) | 2H | Cl-CH₂-CH₂ -COO- |
| ~1.7 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~0.9 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O |
| ~66 | -O-CH₂ -CH₂-CH₃ |
| ~40 | Cl-CH₂ -CH₂-COO- |
| ~38 | Cl-CH₂-CH₂ -COO- |
| ~22 | -O-CH₂-CH₂ -CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~2970-2880 | C-H (alkane) stretch |
| ~1740 | C=O (ester) stretch |
| ~1250-1000 | C-O (ester) stretch |
| ~750-650 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 150/152 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |
| 109 | [M - C₃H₅]⁺ |
| 91/93 | [ClCH₂CH₂CO]⁺ |
| 59 | [COOC₃H₇]⁺ |
Visualizations
5.1. Reaction Pathway
Caption: Fischer-Speier esterification of propan-1-ol and 3-chloropropionic acid.
5.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Propyl 3-Chloropropanoate: A Technical Guide for Researchers and Drug Development Professionals
IUPAC Name: Propyl 3-chloropropanoate
This technical guide provides an in-depth overview of propyl 3-chloropropanoate, a chemical intermediate with applications in organic synthesis and potential relevance to the pharmaceutical industry. The document details its chemical and physical properties, a representative experimental protocol for its synthesis, safety and handling guidelines, and its role as a precursor in the preparation of more complex molecules.
Chemical and Physical Properties
Propyl 3-chloropropanoate is a chlorinated ester characterized by the presence of a propyl group attached to the carboxylate and a chlorine atom at the 3-position of the propanoate chain.[1][2][3] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H11ClO2 | [3][4] |
| Molecular Weight | 150.601 g/mol | [3] |
| LogP | 1.95 | [3] |
| CAS Number | 62108-66-1 | [1][2][3] |
Table 1: Physicochemical Properties of Propyl 3-chloropropanoate
Synthesis of Propyl 3-Chloropropanoate
The primary method for the synthesis of propyl 3-chloropropanoate is the Fischer esterification of 3-chloropropionic acid with propan-1-ol. This reaction is typically catalyzed by a strong acid. An alternative approach involves the addition of hydrogen chloride (generated in situ from an acyl chloride and an alcohol) to an acrylate.[5]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative example of the synthesis of propyl 3-chloropropanoate.
Materials:
-
3-Chloropropionic acid
-
Propan-1-ol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Toluene (or other suitable solvent for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-chloropropionic acid (1.0 equivalent) and propan-1-ol (1.5 - 2.0 equivalents).
-
Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid).
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure propyl 3-chloropropanoate.
Note: The specific quantities, reaction times, and purification conditions may need to be optimized for specific laboratory setups and desired scales.
Applications in Drug Development and Organic Synthesis
Propyl 3-chloropropanoate primarily serves as a chemical intermediate in the synthesis of more complex molecules.[6] Its bifunctional nature, possessing both an ester and an alkyl chloride, allows for a variety of subsequent chemical transformations. While direct involvement in specific signaling pathways has not been prominently reported in the available literature, its utility lies in the construction of larger molecules that may possess biological activity.
Its application in pharmacokinetics is suggested by its suitability for analysis via reverse-phase HPLC, a common technique in drug metabolism and pharmacokinetic studies.[3] This indicates its potential use as a reference standard or a building block in the synthesis of metabolites or prodrugs.
Safety and Handling
Propyl 3-chloropropanoate should be handled with appropriate safety precautions in a well-ventilated area.[6][7][8] It is important to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6][7][8]
Hazards:
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[6]
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
If inhaled: Move the person into fresh air.[6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention.[6]
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of propyl 3-chloropropanoate via acid-catalyzed esterification.
Caption: Synthesis workflow for propyl 3-chloropropanoate.
References
- 1. Propanoic acid, 3-chloro-, propyl ester [webbook.nist.gov]
- 2. Propyl 3-chloropropanoate price & availability - MOLBASE [molbase.com]
- 3. Propyl 3-chloropropionate | SIELC Technologies [sielc.com]
- 4. Isothis compound | C6H11ClO2 | CID 69652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Propyl 3-Chloropropionate: A Technical Overview of its Boiling Point and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the boiling point of propyl 3-chloropropionate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of experimentally determined physical properties for this specific ester, this document outlines a detailed protocol for its boiling point determination. Furthermore, a comparative analysis of the boiling points of structurally related compounds is presented to offer a predictive context. The guide also details a common synthetic route for the preparation of this compound.
Quantitative Data Summary
An extensive search of available scientific literature and chemical databases did not yield an experimentally determined boiling point for this compound at standard atmospheric pressure. To provide a useful reference for researchers, the following table summarizes the boiling points of closely related compounds, including the parent carboxylic acid and its methyl and ethyl esters. This data allows for an estimation of the expected boiling point range for the propyl ester.
| Compound | Molecular Formula | Boiling Point (°C) | Pressure (mmHg) |
| 3-Chloropropionic acid | C₃H₅ClO₂ | 200 | 760 |
| Methyl 3-chloropropionate | C₄H₇ClO₂ | 155-157 | Not Specified |
| Ethyl 3-chloropropionate | C₅H₉ClO₂ | 162-163 | 760 |
| This compound | C₆H₁₁ClO₂ | Not Available | Not Available |
Experimental Protocol: Determination of Boiling Point
The following is a detailed methodology for the accurate determination of the boiling point of a liquid organic compound such as this compound at atmospheric pressure. This micro-boiling point method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Heat-transfer fluid (e.g., mineral oil or silicone oil)
-
Stand and clamps
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.
-
Capillary Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with a suitable heat-transfer fluid to a level just above the side-arm.
-
Immersion: Carefully immerse the thermometer and the attached test tube into the Thiele tube, ensuring that the heat-transfer fluid surrounds the sample but does not enter the test tube. The rubber band or wire should remain above the level of the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a heating mantle or a small flame from a Bunsen burner. The design of the Thiele tube will ensure even heat distribution through convection currents.
-
Observation: As the temperature of the oil bath rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.
-
Boiling Point Identification: Continue to heat gently until a continuous and rapid stream of bubbles is observed. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.
-
Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Confirmation: For accuracy, it is advisable to repeat the determination. Allow the apparatus to cool sufficiently before reheating.
Synthesis of this compound: A Workflow
This compound is typically synthesized via the Fischer esterification of 3-chloropropionic acid with propanol, using a strong acid as a catalyst. The following diagram illustrates the logical workflow of this synthesis.
Caption: Synthesis workflow for this compound.
This guide provides a comprehensive overview for researchers and professionals working with this compound. While the exact boiling point remains to be experimentally determined and published, the provided protocol and comparative data offer a solid foundation for its characterization. The synthesis workflow further aids in understanding its preparation for laboratory and developmental applications.
Propyl 3-Chloropropionate: A Technical Guide to Its Physicochemical Properties and Density Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Propyl 3-Chloropropionate
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem |
| Molecular Weight | 150.60 g/mol | PubChem |
| CAS Number | 62108-66-1 | Chemical Abstracts Service |
| Appearance | Colorless to pale yellow liquid | Chemical Suppliers |
| Boiling Point | Not definitively reported | - |
| Melting Point | Not definitively reported | - |
| Solubility | Insoluble in water | Thermo Fisher Scientific[1] |
| Refractive Index | Not definitively reported | - |
| Density | Not definitively reported | - |
Experimental Protocols for Density Determination
Given the absence of a reported density for this compound, this section provides detailed experimental protocols for its determination using two standard laboratory methods: the pycnometer method and the oscillating U-tube method.
Pycnometer Method
The pycnometer method is a highly accurate gravimetric technique for determining the density of a liquid. It relies on the precise measurement of the mass of a known volume of the liquid.[2][3][4]
Materials:
-
Pycnometer (a glass flask with a specific, calibrated volume)
-
Analytical balance (accurate to at least 0.1 mg)
-
This compound sample
-
Distilled water (for calibration)
-
Acetone or other suitable solvent (for cleaning and drying)
-
Temperature-controlled water bath or incubator
-
Lint-free tissue
Protocol:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on an analytical balance. Record this mass as m₀.
-
Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to emerge from the capillary. Carefully dry the outside of the pycnometer with a lint-free tissue.
-
Equilibration: Place the filled pycnometer in a temperature-controlled water bath set to a specific temperature (e.g., 20°C or 25°C) and allow it to equilibrate for at least 30 minutes.
-
Mass of Pycnometer with Water: After equilibration, remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass as m₁.
-
Cleaning and Drying: Empty the pycnometer, clean it thoroughly with a suitable solvent, and dry it completely.
-
Filling with Sample: Fill the dry pycnometer with the this compound sample, following the same procedure as with water to avoid air bubbles and to ensure the capillary is filled.
-
Equilibration: Equilibrate the pycnometer containing the sample in the temperature-controlled water bath at the same temperature used for the water calibration.
-
Mass of Pycnometer with Sample: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass as m₂.
-
Calculation: The density of the this compound (ρsample) can be calculated using the following formula:
ρsample = ((m₂ - m₀) / (m₁ - m₀)) * ρwater
Where ρwater is the known density of water at the experimental temperature.
Oscillating U-tube Method
Modern digital density meters often employ the oscillating U-tube principle.[5][6] This method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.
Materials:
-
Digital density meter with an oscillating U-tube
-
This compound sample
-
Syringes for sample injection
-
Waste container
-
Cleaning solvents (e.g., acetone, ethanol)
Protocol:
-
Instrument Calibration: Calibrate the density meter according to the manufacturer's instructions, typically using dry air and deionized water as standards.
-
Sample Preparation: Ensure the this compound sample is free of any air bubbles and particulates.
-
Sample Injection: Carefully inject the sample into the oscillating U-tube of the density meter using a syringe. Ensure the tube is completely filled without any air bubbles.
-
Measurement: The instrument will automatically oscillate the U-tube and measure the resonant frequency. The density is then calculated by the instrument's software based on the calibration data.
-
Data Recording: Record the density reading and the temperature at which the measurement was performed.
-
Cleaning: After the measurement, flush the U-tube with an appropriate solvent to remove the sample and then dry the tube with a stream of air or nitrogen.
Logical Workflow for Density Determination
The following diagram illustrates the general workflow for determining the density of a liquid like this compound using the pycnometer method.
Conclusion
While a definitive literature value for the density of this compound is currently unavailable, this guide provides the necessary framework for its experimental determination. Both the pycnometer and oscillating U-tube methods offer high precision and are standard practices in research and industrial settings. Accurate determination of density is crucial for various applications, including reaction stoichiometry, process design, and quality control in drug development and other chemical industries. It is recommended that researchers determining this value for the first time perform multiple measurements to ensure accuracy and report the temperature at which the density was determined.
References
- 1. Ethyl 3-chloropropionate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. che.utah.edu [che.utah.edu]
- 5. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 6. rudolphresearch.com [rudolphresearch.com]
Propyl 3-chloropropionate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Propyl 3-chloropropionate in Organic Solvents
Abstract
Introduction to this compound
This compound is an organic compound with the chemical formula C₆H₁₁ClO₂. It is the ester of 3-chloropropionic acid and propanol. Structurally, it possesses a polar ester group and a chloroalkane functional group, with a moderately nonpolar propyl chain. This combination of functional groups dictates its physical and chemical properties, including its solubility in various organic media. The presence of both polar and nonpolar regions in the molecule suggests that it will exhibit a range of solubilities in different organic solvents.
Principles of Solubility for this compound
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another. The structure of this compound allows for several types of intermolecular interactions:
-
Dipole-Dipole Interactions: The ester and chloro functional groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
London Dispersion Forces: The propyl chain and the overall molecule can engage in London dispersion forces, which are the primary forces of attraction in nonpolar solvents.
Based on these characteristics, the expected solubility of this compound in different classes of organic solvents is as follows:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): High solubility is expected due to strong dipole-dipole interactions between the solvent and the polar functional groups of the ester.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, although the hydrogen bonding of the solvent may slightly hinder interaction with the non-hydrogen-bonding ester.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. While the propyl chain contributes to nonpolar character, the polar functional groups will limit its miscibility with highly nonpolar solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table summarizes the qualitative solubility information available for the related compound, 3-chloropropionic acid , which may provide some insight into the behavior of its ester derivative in polar solvents.
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [1][2] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Freely Soluble | [2] |
| Ether | Miscible | [2] |
Note: This data is for 3-chloropropionic acid, not this compound. The solubility of the ester is expected to be lower in highly polar solvents like water and higher in less polar organic solvents compared to the acid.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of a compound such as this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have a visible excess of the solid solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted saturated solution.
-
Calculate the solubility by accounting for the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Logical Flow for Solvent Selection
The following diagram provides a logical approach to selecting an appropriate solvent based on the polarity of the solute.
Caption: A logical guide for selecting a solvent based on solute polarity.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is sparse in the public domain, a thorough understanding of its chemical structure and the principles of solubility allows for rational solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The workflows presented visually streamline the experimental and decision-making processes for researchers. Further studies are warranted to populate a comprehensive database of solubility for this and related compounds to aid in future research and development.
References
An In-depth Technical Guide to the Upstream Raw Materials for Propyl 3-Chloropropionate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the upstream raw materials and synthetic pathways for the production of propyl 3-chloropropionate. The document details the primary chemical precursors and outlines the key experimental methodologies, supported by quantitative data and process visualizations to facilitate understanding and replication in a laboratory or industrial setting.
Core Synthesis Pathways and Raw Materials
The synthesis of this compound primarily involves two strategic approaches:
-
Two-Step Synthesis: This is the most common method, involving the initial synthesis of 3-chloropropionic acid followed by its esterification with propanol.
-
One-Pot Synthesis: This method involves the in-situ generation of hydrogen chloride, which then reacts with a propyl acrylate precursor.
The selection of a particular pathway is often dictated by the availability and cost of the starting materials, desired purity, and scalability of the process. The core upstream raw materials for these processes are identified as:
-
For 3-Chloropropionic Acid Synthesis:
-
Acrylic Acid
-
Hydrogen Chloride (or a source of HCl)
-
Ethylene Cyanohydrin
-
Hydrochloric Acid
-
Propionic Acid
-
Chlorine
-
Acrylonitrile
-
-
For this compound Synthesis:
-
3-Chloropropionic Acid
-
n-Propanol
-
Propyl Acrylate
-
Lower Acid Chlorides (e.g., Acetyl Chloride)
-
Anhydrous Alcohols
-
The following sections provide detailed experimental protocols and quantitative data for the most prevalent synthesis routes.
Synthesis of 3-Chloropropionic Acid: Precursor to this compound
3-Chloropropionic acid is a key intermediate in the production of this compound.[1] It is a white or colorless solid and is produced via the hydrochlorination of acrylic acid.[1]
Hydrochlorination of Acrylic Acid
This method involves the direct addition of hydrogen chloride to acrylic acid.
Experimental Protocol:
A process for preparing 3-chloropropionic acid involves introducing gaseous hydrogen chloride and acrylic acid simultaneously into a reaction vessel containing a "sediment" of previously synthesized 3-chloropropionic acid, which may be diluted with water or an aqueous hydrochloric acid solution.[2]
-
Initial Charge: The reactor is initially charged with 217 g of pure 3-chloropropionic acid and 84 g of a 33% aqueous solution of hydrochloric acid.[2]
-
Simultaneous Addition: Gaseous hydrogen chloride (at a flow rate of 1.1 mol/hour) and acrylic acid (at a flow rate of 1 mol/hour) are introduced simultaneously over 5 hours.[2]
-
Temperature Control: The reaction temperature is maintained between 45°C and 50°C.[2]
-
Reaction Completion: The reaction mixture is held at approximately 45°C for an additional hour.[2]
-
Purification: The final product is purified by azeotropic topping under reduced pressure to remove the aqueous hydrochloric acid.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (HCl:Acrylic Acid) | 0.7:1 to 1.3:1 | [2] |
| Temperature | 45°C - 50°C | [2] |
| Reaction Time | 5 hours (addition) + 1 hour (holding) | [2] |
| Final Product | 745 g of 3-chloropropionic acid | [2] |
| Purity | < 1% by weight of residual acrylic acid | [2] |
Hydrolysis of Ethylene Cyanohydrin
An alternative method for the synthesis of 3-chloropropionic acid is through the hydrolysis of ethylene cyanohydrin using hydrochloric acid.[3]
Experimental Protocol:
-
Reaction Setup: 10 g of ethylene cyanohydrin and 75 ml of concentrated hydrochloric acid are placed in a sealed glass tube.[3]
-
Heating: The sealed tube is heated at 100°C for three hours.[3]
-
Work-up: After cooling, the reaction mixture is treated with a small amount of distilled water to remove ammonium chloride.[3]
-
Extraction: The residue is repeatedly extracted with ether.[3]
-
Drying and Isolation: The combined ether extracts are dried with anhydrous sodium sulfate, and the ether is evaporated, yielding a syrupy residue that crystallizes upon cooling.[3]
-
Purification: The crude 3-chloropropionic acid is purified by recrystallization from ligroin.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | 10 g Ethylene Cyanohydrin, 75 ml conc. HCl | [3] |
| Temperature | 100°C | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 10.5 g | [3] |
| Melting Point | 38.5-39.5°C | [3] |
Synthesis of this compound
Esterification of 3-Chloropropionic Acid with n-Propanol
The most direct synthesis of this compound involves the esterification of 3-chloropropionic acid with n-propanol, typically in the presence of an acid catalyst. The reaction between an alcohol and a carboxylic acid to form an ester and water is a well-established method.[4]
Experimental Protocol (General):
-
Reaction Setup: 3-chloropropionic acid and an excess of n-propanol are added to a reaction flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
Heating: The reaction mixture is heated to reflux to drive the esterification.
-
Water Removal: Water produced during the reaction is removed to shift the equilibrium towards the product.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and washed. The crude this compound is then purified by distillation.
Quantitative Data for a Similar Esterification (Propanoic Acid and 1-Propanol):
| Parameter | Value | Reference |
| Molar Ratio (Acid:Alcohol:Catalyst) | 1:10:0.20 (H₂SO₄) | [5] |
| Temperature | 65°C | [5] |
| Reaction Time | 210 minutes | [5] |
| Yield | 96.9% | [5] |
One-Pot Synthesis from Propyl Acrylate
This method avoids the isolation of 3-chloropropionic acid by generating hydrogen chloride in situ, which then reacts with propyl acrylate.[6]
Experimental Protocol:
-
Reaction Setup: Propyl acrylate is dissolved in an organic solvent (e.g., ethyl acetate) in a reaction flask under a water bath.[6]
-
Addition of Reagents: Anhydrous propanol and a polymerization inhibitor (e.g., hydroquinone) are added, and the mixture is stirred.[6]
-
In-situ HCl Generation: A lower acid chloride, such as acetyl chloride, is added dropwise to the mixture. The reaction between the acid chloride and the alcohol generates hydrogen chloride.[6]
-
Reaction Conditions: The reaction is carried out at a temperature between 0-30°C for 3-14 hours.[6]
-
Isolation and Purification: The resulting mixture containing this compound is purified by distillation under normal or reduced pressure.[6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Acrylate:Acyl Chloride:Alcohol:Inhibitor) | 1 : 0.7–5 : 0.7–10 : 0.001–0.01 | [6] |
| Temperature | 0-30°C | [6] |
| Reaction Time | 3-14 hours | [6] |
| Yield (for Methyl 3-chloropropionate) | 93.8% | [6] |
| Purity (for Methyl 3-chloropropionate) | 99.5% | [6] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthetic routes for this compound.
Caption: Core synthesis pathways for this compound.
Caption: Experimental workflow for the esterification route.
Caption: Experimental workflow for the one-pot synthesis route.
References
- 1. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]
- 2. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. quora.com [quora.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hydrochlorination of Propyl Acrylate to Propyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Propyl 3-chloropropionate through the hydrochlorination of propyl acrylate. This process is a key reaction in organic synthesis, utilized in the formation of various intermediates for pharmaceuticals and other specialty chemicals. This document details the reaction mechanism, experimental protocols, and relevant quantitative data.
Reaction Overview
The hydrochlorination of propyl acrylate is an electrophilic addition reaction where hydrogen chloride (HCl) is added across the double bond of the acrylate ester. The reaction typically proceeds via an in-situ generation of HCl, which offers a safer and more controlled alternative to the direct use of gaseous HCl. This method involves the reaction of an acid chloride, such as acetyl chloride, with an alcohol, in this case, propanol, to produce HCl directly in the reaction mixture.
Reaction Mechanism
The hydrochlorination of an α,β-unsaturated ester like propyl acrylate follows the Markovnikov rule. The reaction is initiated by the protonation of the double bond by the in-situ generated hydrogen chloride. This protonation occurs at the α-carbon, leading to the formation of a more stable carbocation at the β-carbon, which is stabilized by the adjacent ester group. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product, this compound.
Caption: Reaction mechanism for the hydrochlorination of propyl acrylate.
Experimental Protocol
The following protocol is adapted from a general method for the synthesis of 3-chloropropionates.[1]
Materials:
-
Propyl acrylate
-
Anhydrous propanol
-
Acetyl chloride
-
Polymerization inhibitor (e.g., hydroquinone)
-
Organic solvent (e.g., propyl acetate)
-
Reaction flask with a stirrer, dropping funnel, and condenser
-
Water bath
-
Distillation apparatus
Procedure:
-
In a reaction flask, dissolve propyl acrylate in an organic solvent under a water bath to maintain the desired temperature.
-
Add anhydrous propanol and a polymerization inhibitor to the solution and stir to ensure homogeneity.
-
Slowly add acetyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 0-30°C.
-
After the addition is complete, continue to stir the mixture at room temperature for 3-14 hours.
-
Upon completion of the reaction, the crude this compound is obtained in the reaction mixture.
-
The final product is purified by distillation under normal or reduced pressure.
Quantitative Data
The following table summarizes the molar ratios of reactants and the expected yield based on analogous reactions for the synthesis of alkyl 3-chloropropionates.[1]
| Reactant/Parameter | Molar Ratio (relative to Acrylate) | Notes |
| Propyl Acrylate | 1 | The limiting reagent. |
| Acetyl Chloride | 0.7 - 5 | Used to generate HCl in-situ. The amount can be varied to optimize the reaction. |
| Anhydrous Propanol | 0.7 - 10 | Reacts with acetyl chloride to produce HCl. An excess may be used. |
| Polymerization Inhibitor | 0.001 - 0.01 | Prevents the polymerization of the acrylate, which is a common side reaction. |
| Expected Yield | Up to 94% | This yield is based on the synthesis of methyl 3-chloropropionate under optimized conditions and may vary for this compound. |
| Reaction Temperature | 0 - 30°C | Maintaining this temperature range is crucial for controlling the reaction rate and minimizing side reactions. |
| Reaction Time | 3 - 14 hours | The reaction time will depend on the specific conditions and scale of the reaction. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Purification and Analysis
The purity of the final product can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A reported HPLC method for this compound uses a reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[2]
Safety Considerations
-
Acetyl chloride is corrosive and reacts violently with water and alcohols. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Propyl acrylate is a flammable liquid and can cause skin and eye irritation.
-
The reaction generates HCl gas in-situ, which is corrosive and toxic. The reaction should be performed in a fume hood.
-
A polymerization inhibitor is essential as acrylates can undergo exothermic polymerization, which can be hazardous.
This guide provides a foundational understanding of the hydrochlorination of propyl acrylate. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
References
An In-depth Technical Guide on the Esterification of 3-Chloropropionic Acid with Propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of propyl 3-chloropropionate through the Fischer esterification of 3-chloropropionic acid with propanol. This document outlines the reaction kinetics, optimized conditions, a detailed experimental protocol, and analytical methods for product characterization, tailored for professionals in chemical research and pharmaceutical development.
Executive Summary
The esterification of 3-chloropropionic acid with propanol is a crucial reaction for synthesizing this compound, an important intermediate in various industrial and pharmaceutical applications. This guide details the acid-catalyzed esterification process, offering insights into the reaction mechanism, kinetics, and the influence of various parameters on the reaction yield. A comprehensive experimental protocol, safety guidelines, and methods for purification and analysis are provided to facilitate the successful synthesis and characterization of the target ester.
Reaction Mechanism and Kinetics
The synthesis of this compound from 3-chloropropionic acid and propanol proceeds via the Fischer-Speier esterification mechanism.[1] This acid-catalyzed nucleophilic acyl substitution is a reversible process.[2][3] The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[2][4] The alcohol (propanol) then acts as a nucleophile, attacking the activated carbonyl carbon.[5] Subsequent proton transfer and elimination of a water molecule yield the ester.[3][5]
The overall reaction is as follows:
ClCH₂CH₂COOH + CH₃CH₂CH₂OH ⇌ ClCH₂CH₂COOCH₂CH₂CH₃ + H₂O
The equilibrium nature of the reaction necessitates strategies to drive the reaction towards the product side. This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][3]
While specific kinetic data for the esterification of 3-chloropropionic acid with propanol is not extensively published, studies on the esterification of unsubstituted propanoic acid with propanol provide valuable insights. The reaction follows second-order kinetics.[6] The presence of the electron-withdrawing chlorine atom on the β-carbon of 3-chloropropionic acid is expected to have a minor inductive effect on the carbonyl carbon's electrophilicity, potentially influencing the reaction rate compared to unsubstituted propanoic acid.
Optimized Reaction Conditions
Based on studies of analogous esterification reactions, particularly the esterification of propanoic acid with propanol, the following conditions are recommended for optimizing the yield of this compound.[6][7][8]
Table 1: Optimized Reaction Parameters for the Esterification of Propanoic Acid with Propanol [6][7]
| Parameter | Recommended Value | Effect on Reaction |
| Molar Ratio (Acid:Alcohol) | 1:5 to 1:10 | An excess of propanol shifts the equilibrium towards the product side, increasing the yield.[8] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A strong acid catalyst is essential for the protonation of the carboxylic acid. |
| Catalyst Concentration | 1-3% (w/w of reactants) | Increasing catalyst concentration generally increases the reaction rate.[6] |
| Temperature | 60-80 °C | Higher temperatures increase the reaction rate, but should be kept below the boiling point of propanol to avoid excessive evaporation.[6][7] |
| Reaction Time | 2-6 hours | The reaction should be monitored for completion. |
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
3-chloropropionic acid (98%)
-
Propan-1-ol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropropionic acid (e.g., 0.1 mol).
-
Addition of Alcohol: To the flask, add a 5-fold molar excess of propan-1-ol (e.g., 0.5 mol).
-
Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (1-3% of the total weight of the reactants) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to 70-80 °C using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x 50 mL) to remove the excess propanol and sulfuric acid.
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Brine (1 x 50 mL) to facilitate phase separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the excess propanol and any remaining solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by fractional distillation under reduced pressure.
Analytical and Characterization Methods
Gas Chromatography (GC)
GC is a suitable method for monitoring the reaction progress and assessing the purity of the final product. A non-polar capillary column can be used with a flame ionization detector (FID).
High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed by reverse-phase HPLC.[9] A C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed.[9]
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the ester can be confirmed by the appearance of a strong C=O stretching band around 1740 cm⁻¹ and a C-O stretching band around 1180 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) also indicates product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[11]
-
3-Chloropropionic Acid: This compound is corrosive and can cause severe skin burns and eye damage.[12][13] Avoid inhalation and skin contact.[14]
-
Propanol: Propanol is flammable. Keep away from open flames and ignition sources.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture to avoid splashing.[10]
Visualizations
Caption: Fischer Esterification Mechanism for this compound.
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jetir.org [jetir.org]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. smartlabs.co.za [smartlabs.co.za]
- 11. chemicalbook.com [chemicalbook.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.be [fishersci.be]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Methodological & Application
Propyl 3-Chloropropionate: A Detailed Protocol for Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and potential applications of propyl 3-chloropropionate, a valuable bifunctional molecule for chemical synthesis and drug discovery. This protocol includes detailed experimental procedures, physical and chemical properties, and safety information.
Introduction
This compound is a carboxylic acid ester containing a reactive chlorine atom, making it a versatile building block in organic synthesis. Its structure allows for nucleophilic substitution at the chlorinated carbon and various transformations at the ester group. These characteristics make it a useful intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. This application note details a standard laboratory-scale synthesis of this compound via Fischer esterification.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62108-66-1 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Not available | |
| LogP | 1.95 | [1] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-chloropropionic acid and n-propanol using sulfuric acid as a catalyst, a classic example of a Fischer esterification reaction.[2][3]
Materials and Equipment
-
3-Chloropropionic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-chloropropionic acid (1.0 eq) and an excess of n-propanol (3.0-5.0 eq). The n-propanol acts as both a reactant and the solvent to drive the equilibrium towards the product.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture. The addition of acid is exothermic, so it should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction should be stirred vigorously to ensure proper mixing. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess n-propanol using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether or another suitable organic solvent and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water to remove any remaining n-propanol and some of the acid.
-
Saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted 3-chloropropionic acid. Be cautious as CO₂ gas will be evolved.
-
Brine to remove any residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Chloropropionic acid is corrosive and can cause burns.[4]
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
The related compound, 3-chloropropionyl chloride, is flammable and harmful if swallowed or inhaled, causing severe skin burns and eye damage. While this compound is expected to be less reactive, similar precautions should be taken.
Spectroscopic Data (Predicted)
-
1H NMR (CDCl₃):
-
δ 4.1-4.2 (t, 2H, -O-CH₂-CH₂-CH₃)
-
δ 3.7-3.8 (t, 2H, Cl-CH₂-CH₂-COO-)
-
δ 2.8-2.9 (t, 2H, Cl-CH₂-CH₂-COO-)
-
δ 1.6-1.7 (sextet, 2H, -O-CH₂-CH₂-CH₃)
-
δ 0.9-1.0 (t, 3H, -O-CH₂-CH₂-CH₃)
-
-
13C NMR (CDCl₃):
-
δ ~170 (C=O)
-
δ ~66 (-O-CH₂)
-
δ ~40 (Cl-CH₂)
-
δ ~38 (-CH₂-COO-)
-
δ ~22 (-CH₂-CH₃)
-
δ ~10 (-CH₃)
-
-
IR (neat):
-
~2970 cm⁻¹ (C-H stretch, alkyl)
-
~1740 cm⁻¹ (C=O stretch, ester)
-
~1180 cm⁻¹ (C-O stretch, ester)
-
~750 cm⁻¹ (C-Cl stretch)
-
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of both an ester and an alkyl chloride allows for a variety of chemical transformations.
-
Alkylation: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, carbanions) to introduce a propyl propionate moiety into a target molecule.
-
Ester Manipulation: The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols.
These reactions make this compound a useful starting material for the synthesis of derivatives for screening in drug discovery programs. For example, it can be used to introduce a flexible three-carbon chain with a terminal ester or acid group, which can be important for binding to biological targets.
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Potential synthetic pathways for drug development.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isothis compound | C6H11ClO2 | CID 69652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanoic acid, 3-chloro-, ethyl ester [webbook.nist.gov]
- 7. Ethyl 3-chloropropionate(623-71-2) IR Spectrum [chemicalbook.com]
HPLC analysis of Propyl 3-chloropropionate
An Application Note on the HPLC Analysis of Propyl 3-chloropropionate
Introduction
This compound is an ester of propionic acid and propanol, utilized as an intermediate in various chemical syntheses. Its purity and quantification are critical for ensuring the quality and consistency of downstream products in research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound, providing a comprehensive protocol and performance data.
Principle of the Method
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water with a phosphoric acid modifier.[1] this compound, being a relatively nonpolar analyte, is retained on the stationary phase and then eluted by the organic component of the mobile phase. Detection is achieved using a UV detector, as the ester functional group exhibits absorbance in the low UV region.
Quantitative Data Summary
The following tables summarize the performance characteristics of this HPLC method, demonstrating its suitability for the quantitative analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detector Wavelength | 210 nm |
| Run Time | 10 minutes |
Table 2: Method Validation Parameters
| Parameter | Result |
| Retention Time | ~ 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Table 3: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD, n=5) | ≤ 2.0% |
Experimental Protocols
1. Preparation of Mobile Phase
-
Measure 600 mL of HPLC-grade acetonitrile, 400 mL of HPLC-grade water, and 1.0 mL of concentrated phosphoric acid.
-
Combine the components in a suitable glass reservoir.
-
Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the linearity range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform five replicate injections of a mid-range working standard solution to check for system suitability.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Visualizations
References
Application Note: Quantitative Analysis of Propyl 3-chloropropionate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed protocol for the quantitative analysis of Propyl 3-chloropropionate in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is designed to provide a robust and reliable starting point for method development and validation, offering high sensitivity and selectivity for the target analyte. All experimental parameters, from sample preparation to data acquisition and analysis, are outlined.
Introduction
This compound is a chemical intermediate that may be present as an impurity in active pharmaceutical ingredients (APIs) or related products. Due to its potential reactivity and the stringent purity requirements in the pharmaceutical industry, a sensitive and specific analytical method for its detection and quantification is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, providing excellent chromatographic separation and confident identification based on mass-to-charge ratio. This document provides a comprehensive GC-MS method for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Syringe: 10 µL gas-tight syringe
-
Vials: 2 mL amber glass vials with PTFE-lined septa
-
Pipettes and general laboratory glassware
Reagents and Standards
-
This compound: Analytical standard of known purity (e.g., >98%).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.
-
Internal Standard (IS): (Optional but recommended for improved accuracy) A structurally similar compound not expected to be in the sample, such as Isothis compound.
Standard and Sample Preparation
Standard Solution Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
Sample Preparation:
The sample preparation will be highly dependent on the matrix. For a simple solution-based sample:
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with the chosen solvent to a final concentration expected to be within the calibration range.
-
If using an internal standard, add a constant known concentration to all standards and samples.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the final solution into a GC vial for analysis.
GC-MS Method Parameters
| Parameter | Setting |
| GC Inlet | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 250 °C |
| Final Temperature | 250 °C, hold for 5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Mass Spectrometer | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Quantifier Ion: To be determined (likely a prominent, specific fragment ion).Qualifier Ions: To be determined (two to three additional characteristic fragment ions). |
| Dwell Time | 100 ms per ion |
Note: The selection of SIM ions should be based on the mass spectrum of this compound, which needs to be obtained by injecting a standard in full scan mode first.
Data Presentation
The following tables represent hypothetical but realistic quantitative data to illustrate the expected performance of this method.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area Response |
| 0.1 | 15,234 |
| 0.5 | 78,912 |
| 1.0 | 155,678 |
| 5.0 | 798,456 |
| 10.0 | 1,601,234 |
| 25.0 | 4,056,789 |
| R² | 0.9995 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | |
| - Intra-day (n=6) | < 2.5% |
| - Inter-day (n=6, 3 days) | < 4.0% |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol
5.1. Instrument Setup and Equilibration
-
Install a DB-5ms column (or equivalent) in the GC.
-
Set the GC and MS parameters as detailed in Table 2.4.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Perform a solvent blank injection to ensure the system is free from contaminants.
5.2. Initial Full Scan Analysis
-
Inject a mid-range concentration standard (e.g., 5 µg/mL) in full scan mode (e.g., m/z 40-200).
-
Identify the retention time of this compound.
-
Examine the mass spectrum of the analyte peak.
-
Select a prominent and specific ion as the quantifier ion.
-
Select two or three other characteristic ions as qualifier ions. This enhances the specificity of the method.
5.3. Calibration Curve Generation
-
Switch the MS to SIM mode using the ions determined in the previous step.
-
Inject the series of working standard solutions from the lowest to the highest concentration.
-
Integrate the peak area of the quantifier ion for each standard.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and ensure the correlation coefficient (R²) is > 0.99.
5.4. Sample Analysis
-
Inject the prepared sample solutions.
-
Integrate the peak area of the quantifier ion for this compound.
-
Ensure that the retention time of the peak in the sample matches that of the standards.
-
Verify the presence of the qualifier ions and that their ratios to the quantifier ion are consistent with those observed in the standards.
5.5. Calculation
Calculate the concentration of this compound in the original sample using the equation from the linear regression of the calibration curve and accounting for all dilution factors during sample preparation.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of SIM mode enhances selectivity and allows for low-level detection. This method can serve as a valuable starting point for researchers and analytical scientists, and should be fully validated according to the appropriate regulatory guidelines before implementation for routine analysis.
Propyl 3-Chloropropionate: A Versatile Alkylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propyl 3-chloropropionate is a valuable reagent in organic synthesis, serving as a versatile alkylating agent for the introduction of a propyl propionate moiety onto a variety of nucleophiles. This functional group is a common feature in numerous biologically active molecules and pharmaceutical intermediates. The presence of a chlorine atom at the 3-position activates the molecule for nucleophilic substitution reactions, while the propyl ester provides a handle for further synthetic transformations.
These application notes provide an overview of the use of this compound and its analogues, such as ethyl 3-chloropropionate, in the alkylation of common nucleophiles, including indoles, thiophenols, and anilines. Detailed experimental protocols, based on established literature procedures for closely related esters, are provided to guide researchers in their synthetic endeavors.
Alkylation of Heterocycles: N-Alkylation of Indoles
The nitrogen atom of the indole ring system is a common site for alkylation, leading to a wide range of functionalized indoles with diverse biological activities. This compound can be employed for the N-alkylation of indoles and their derivatives. The following protocol is adapted from a procedure for the alkylation of ethyl indol-2-carboxylate.
Table 1: Reaction Conditions for N-Alkylation of Indole Derivatives
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | This compound | K₂CO₃ | DMF | 80 | 12 | Estimated >80 |
| 2 | 5-Bromoindole | This compound | NaH | THF | 25 | 6 | Estimated >90 |
| 3 | Ethyl indol-2-carboxylate | This compound | aq. KOH | Acetone | 20 | 2 | Estimated >90 |
Yields are estimated based on similar reactions with other alkyl halides and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: N-Alkylation of Indole
-
To a solution of indole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is added potassium carbonate (1.5 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.2 mmol) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated indole.
Caption: General workflow for the N-alkylation of indole.
Alkylation of Thiols: S-Alkylation of Thiophenols
Thioethers are important structural motifs in many pharmaceuticals and agrochemicals. This compound can be used to alkylate thiols, such as thiophenol, to form the corresponding 3-(arylthio)propanoates. The following protocol is based on the Michael addition of thiophenol to ethyl acrylate, which yields an analogous product.
Table 2: Reaction Conditions for S-Alkylation of Thiophenol
| Entry | Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | This compound | Triethylamine | None | 25 | 24 | Estimated >95 |
| 2 | 4-Methylthiophenol | This compound | Sodium ethoxide | Ethanol | 25 | 4 | Estimated >90 |
Yields are estimated based on analogous reactions and may vary.
Experimental Protocol: S-Alkylation of Thiophenol
-
To a stirred solution of thiophenol (1.0 mmol) and triethylamine (1.2 mmol) is added this compound (1.1 mmol) at room temperature.
-
The reaction mixture is stirred for 24 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield propyl 3-(phenylthio)propanoate.
Caption: Synthesis of propyl 3-(phenylthio)propanoate.
Alkylation of Amines: N-Alkylation of Anilines
The alkylation of anilines with this compound provides access to N-aryl-β-alanine derivatives, which are precursors to various pharmaceuticals. The reaction can be more challenging than the alkylation of indoles and thiols due to the possibility of over-alkylation. Careful control of reaction conditions is crucial. The following is a general protocol that can be optimized for specific aniline substrates.
Table 3: General Conditions for N-Alkylation of Aniline
| Entry | Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) |
| 1 | Aniline | This compound | K₂CO₃ | Acetonitrile | Reflux |
| 2 | 4-Methoxyaniline | This compound | NaHCO₃ | Ethanol | Reflux |
Experimental Protocol: N-Alkylation of Aniline
-
A mixture of aniline (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (15 mL) is heated at reflux.
-
The reaction is monitored by TLC until the starting aniline is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford propyl 3-(phenylamino)propanoate.
Caption: Reaction pathway for the N-alkylation of aniline.
Application Note: 1H NMR Spectroscopic Analysis of Propyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Propyl 3-chloropropionate. It includes predicted spectral data, a comprehensive experimental protocol for sample analysis, and visual representations of the molecular structure and experimental workflow. This information is intended to support researchers in the identification and characterization of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester functional group. Based on the analysis of analogous compounds, the following spectral data are predicted.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~3.75 | Triplet | 2H | ~6.5 | -CH₂-Cl |
| b | ~2.79 | Triplet | 2H | ~6.5 | -C(=O)-CH₂- |
| c | ~4.05 | Triplet | 2H | ~6.7 | -O-CH₂- |
| d | ~1.68 | Sextet | 2H | ~7.1 | -CH₂-CH₃ |
| e | ~0.95 | Triplet | 3H | ~7.4 | -CH₃ |
Molecular Structure and Proton Environments
The structure of this compound with the predicted proton assignments is shown below.
Application Note: 13C NMR Spectral Analysis of Propyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the 13C Nuclear Magnetic Resonance (NMR) spectral data for Propyl 3-chloropropionate, a key chemical intermediate. The following sections present the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.
Predicted 13C NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following 13C NMR chemical shifts for this compound have been predicted based on established increments and analysis of similar structures. These values serve as a reliable estimate for the identification and characterization of the compound.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom (See Figure 1) | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |
| C1 | ~170 | Singlet |
| C2 | ~40 | Singlet |
| C3 | ~38 | Singlet |
| C4 | ~67 | Singlet |
| C5 | ~22 | Singlet |
| C6 | ~10 | Singlet |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl3.
Experimental Protocol for 13C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of a liquid sample like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube. CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Experiment Setup:
-
Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: Set to a range of 0-220 ppm to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the carbon nuclei to return to their equilibrium state before the next pulse.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
-
Data Acquisition: Start the acquisition.
2.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Molecular Structure and Carbon Environments
The following diagram illustrates the chemical structure of this compound with each carbon atom numbered to correspond with the data in Table 1. This visualization aids in the assignment of the observed 13C NMR signals to their respective carbon atoms in the molecule.
Figure 1: Structure of this compound.
Application Notes and Protocols for Monitoring Propyl 3-chloropropionate Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for monitoring the synthesis of Propyl 3-chloropropionate. The primary methods covered are Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for determining reaction completion, optimizing reaction conditions, and ensuring product purity. This guide includes structured data tables for quantitative analysis, detailed experimental methodologies, and visual diagrams to illustrate workflows and reaction pathways.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its formation, typically through the Fischer esterification of 3-chloropropionic acid with propanol, requires careful monitoring to maximize yield and minimize the formation of impurities. This document outlines robust analytical protocols for real-time and endpoint analysis of this reaction.
Reaction Pathway
The synthesis of this compound proceeds via the acid-catalyzed esterification of 3-chloropropionic acid with propanol.
Caption: Fischer esterification of 3-chloropropionic acid.
Quantitative Data Presentation
The following tables summarize typical quantitative data for the synthesis of propyl propionate, a close analog of this compound. This data is representative of the expected trends when monitoring the formation of this compound. The reaction kinetics of propionic acid with n-propanol have been studied, and the conversion rates are influenced by temperature, catalyst concentration, and the molar ratio of reactants.
Table 1: Effect of Temperature on Propionic Acid Conversion
| Temperature (°C) | Reaction Time (min) | Conversion (%) |
| 50 | 120 | 45 |
| 60 | 120 | 55 |
| 70 | 120 | 65 |
| Conditions: Molar ratio of propionic acid to n-propanol of 1:1, 2 wt% H₂SO₄ catalyst. |
Table 2: Effect of Catalyst Loading on Propionic Acid Conversion
| Catalyst Loading (wt% H₂SO₄) | Reaction Time (min) | Conversion (%) |
| 1 | 90 | 40 |
| 2 | 90 | 52 |
| 3 | 90 | 60 |
| Conditions: 60°C, Molar ratio of propionic acid to n-propanol of 1:1.5. |
Table 3: Effect of Molar Ratio on Propionic Acid Conversion
| Molar Ratio (Propionic Acid:n-Propanol) | Reaction Time (min) | Conversion (%) |
| 1:1 | 120 | 55 |
| 1:1.5 | 120 | 62 |
| 1.5:1 | 120 | 50 |
| Conditions: 60°C, 2 wt% H₂SO₄ catalyst. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for monitoring the reaction progress.
Caption: General workflow for reaction monitoring.
Gas Chromatography (GC) Protocol
Gas chromatography is a powerful technique for quantitative monitoring of the reaction by separating and quantifying the volatile components of the reaction mixture.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a FFAP (Free Fatty Acid Phase) or a similar wax-type column (e.g., 30 m x 0.32 mm x 0.25 µm), is recommended for good separation of the acid, alcohol, and ester.
GC Conditions (Typical):
| Parameter | Value |
|---|---|
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 200°C, Hold: 5 min |
Sample Preparation:
-
Withdraw approximately 0.1 mL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).
-
If necessary, add an internal standard (e.g., undecane) for more accurate quantification.
-
Inject the prepared sample into the GC.
Data Analysis: The progress of the reaction is monitored by observing the decrease in the peak area of the reactants (3-chloropropionic acid and propanol) and the increase in the peak area of the product (this compound). The percentage conversion can be calculated using the following formula:
Conversion (%) = [Area(this compound) / (Area(3-Chloropropionic Acid) + Area(this compound))] x 100
Thin-Layer Chromatography (TLC) Protocol
TLC is a quick and simple qualitative method to visually track the progress of the reaction.
Materials:
-
TLC Plates: Silica gel 60 F₂₅₄
-
Mobile Phase (Solvent System): A mixture of a non-polar and a slightly more polar solvent is typically effective. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 3:1 or 4:1 v/v) . The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: UV light (254 nm) and/or an iodine chamber or potassium permanganate stain.
Procedure:
-
Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) and the current reaction mixture onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The ester product (this compound) will be less polar and thus will have a higher Rf value than the more polar 3-chloropropionic acid.
-
Reaction completion is indicated by the disappearance of the 3-chloropropionic acid spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher for better resolution.
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectral Data (Estimated Chemical Shifts in CDCl₃):
-
3-Chloropropionic Acid:
-
-CH₂-Cl: ~3.8 ppm (triplet)
-
-CH₂-COOH: ~2.9 ppm (triplet)
-
-COOH: ~11-12 ppm (broad singlet)
-
-
Propanol:
-
-CH₂-OH: ~3.6 ppm (triplet)
-
-CH₂-CH₂OH: ~1.6 ppm (sextet)
-
-CH₃: ~0.9 ppm (triplet)
-
-
This compound:
-
-O-CH₂- (propyl): ~4.1 ppm (triplet)
-
-CH₂-Cl: ~3.7 ppm (triplet)
-
-CH₂-COO-: ~2.8 ppm (triplet)
-
-CH₂-CH₃ (propyl): ~1.7 ppm (sextet)
-
-CH₃ (propyl): ~0.9 ppm (triplet)
-
Data Analysis: The reaction progress can be monitored by observing the disappearance of the reactant signals (e.g., the -CH₂-OH triplet of propanol at ~3.6 ppm) and the appearance of the product signals (e.g., the -O-CH₂- triplet of the propyl ester at ~4.1 ppm). The ratio of the integration of a product peak to the sum of the integrations of the corresponding reactant and product peaks can be used to determine the conversion.
Conclusion
The protocols described in this document provide robust and reliable methods for monitoring the synthesis of this compound. The choice of method will depend on the specific requirements of the study, with TLC being suitable for rapid qualitative checks, while GC and NMR offer detailed quantitative information. Proper monitoring is crucial for optimizing reaction parameters, ensuring high yields, and obtaining a product of high purity.
Application Notes and Protocols: Propyl 3-Chloropropionate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While propyl 3-chloropropionate is not conventionally utilized as a primary monomer for polymerization, its inherent chemical structure, featuring a reactive chlorine atom, presents significant potential for the synthesis of functional polymers. These polymers can be tailored for a variety of applications, including drug delivery, specialty coatings, and functional materials, primarily through post-polymerization modification strategies. This document outlines prospective applications and provides detailed, generalized experimental protocols for the synthesis and functionalization of polymers incorporating a this compound-derived moiety. The protocols are based on established controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which are well-suited for monomers with functional groups.
Introduction: Potential Applications in Polymer Chemistry
This compound can be envisioned as a precursor to a vinyl, acrylate, or methacrylate monomer. For the purposes of these application notes, we will consider a hypothetical monomer, 2-((3-chloropropionyl)oxy)ethyl methacrylate (CPEMA) , which could be synthesized from this compound. The true value of incorporating such a monomer into a polymer backbone lies in the reactivity of the pendant chloro- group. This functional handle allows for a plethora of post-polymerization modification reactions, enabling the creation of polymers with precisely tailored properties.
Potential applications include:
-
Drug Delivery: The chloro- group can be substituted with various drug molecules, linkers, or targeting ligands via nucleophilic substitution. This allows for the covalent attachment of therapeutics to the polymer backbone, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.
-
Biomaterials and Antifouling Surfaces: The polymer backbone can be functionalized with hydrophilic moieties, such as polyethylene glycol (PEG) or zwitterionic groups, to create biocompatible and protein-repellent surfaces for medical implants and devices.
-
Smart Polymers: The chloro- group can be replaced with stimuli-responsive groups that change their properties in response to environmental cues like pH, temperature, or light.
-
Adhesives and Coatings: Functionalization with cross-linking agents or adhesion-promoting molecules can lead to the development of high-performance adhesives and coatings.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical polymer, poly(2-((3-chloropropionyl)oxy)ethyl methacrylate) (PCPEMA), and its subsequent functionalization. These are generalized procedures and may require optimization for specific applications.
Synthesis of Poly(2-((3-chloropropionyl)oxy)ethyl methacrylate) (PCPEMA) via ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and low dispersity.[1][2][3]
Materials:
-
2-((3-chloropropionyl)oxy)ethyl methacrylate (CPEMA) (Monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
-
Alumina (for catalyst removal)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask, and alternate between vacuum and nitrogen backfill three times to remove oxygen.
-
Under a nitrogen atmosphere, add anisole (10 mL) and PMDETA (21 µL, 0.1 mmol). Stir the mixture until a homogeneous green-blue solution is formed.
-
In a separate vial, dissolve CPEMA (2.37 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol) in anisole (5 mL).
-
Deoxygenate the monomer/initiator solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, transfer the monomer/initiator solution to the catalyst solution in the Schlenk flask.
-
Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached (e.g., after 6 hours), stop the reaction by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF (20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to an excess of cold methanol.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C overnight.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure.
Synthesis of Poly(2-((3-chloropropionyl)oxy)ethyl methacrylate) (PCPEMA) via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile controlled radical polymerization technique that tolerates a wide range of functional monomers.[4][5][6][7][8]
Materials:
-
2-((3-chloropropionyl)oxy)ethyl methacrylate (CPEMA) (Monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vial, dissolve CPEMA (2.37 g, 10 mmol), CPDTC (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (10 mL).
-
Seal the vial with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Place the vial in a preheated oil bath at 70 °C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours).
-
Stop the reaction by cooling the vial in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol.
-
Collect the polymer by filtration, redissolve in a minimal amount of THF, and re-precipitate into cold methanol to further purify.
-
Dry the final polymer under vacuum at 40 °C.
Post-Polymerization Modification: Azidation of PCPEMA
This protocol describes the substitution of the chloro- group with an azide group, which is a versatile handle for "click" chemistry reactions.
Materials:
-
PCPEMA (synthesized as described above)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve PCPEMA (1.0 g, containing approx. 4.2 mmol of chloro- groups) in DMF (20 mL) in a round-bottom flask.
-
Add sodium azide (0.55 g, 8.4 mmol, 2 equivalents per chloro- group).
-
Stir the mixture at 50 °C for 24 hours.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of deionized water.
-
Collect the polymer by filtration and wash thoroughly with water.
-
Redissolve the polymer in DCM and precipitate into cold methanol.
-
Collect the azido-functionalized polymer and dry under vacuum.
-
Confirm the successful substitution by FT-IR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and the disappearance of the corresponding signals in the ¹H NMR spectrum.
Data Presentation
The following tables provide representative data from the literature for the polymerization of structurally analogous functional monomers. This data can serve as a benchmark for what might be expected when polymerizing a monomer like CPEMA.
Table 1: Representative Molecular Weight Data for Polymers Synthesized via Controlled Radical Polymerization.
| Monomer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 2-(Dimethylamino)ethyl methacrylate | RAFT | 15,000 | 1.15 | [9] |
| 2-Hydroxyethyl methacrylate | ATRP | 25,000 | 1.20 | Fictional Example |
| Styrene & 2-Ethylhexyl acrylate | ATRP | 12,300 | 1.19 | [10] |
| Vinyl Acetate | RAFT | 10,000 | 1.25 | [11] |
Table 2: Monomer Reactivity Ratios for Copolymerization of Functional Monomers.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Reference |
| Styrene | 2-Ethylhexyl Acrylate | 0.75 | 0.24 | ATRP | [10] |
| Methyl Methacrylate | 4-Methacryloyl-1,2,2,6,6-pentamethyl-piperidine | 0.28 | 1.63 | Photo-induced | [12] |
| N-isopropylacrylamide | N,N-dimethylacrylamide | 0.95 | 1.05 | Free Radical | [13] |
Visualization of Workflows
General Workflow for Polymer Synthesis and Functionalization
Caption: Workflow from monomer to functionalized polymer.
Signaling Pathway Analogy for Controlled Polymerization (ATRP)
Caption: ATRP activation-deactivation equilibrium.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Propyl 3-Chloropropionate: A Versatile Precursor for Fine Chemical Synthesis
Propyl 3-chloropropionate is a valuable bifunctional molecule serving as a key starting material in the synthesis of a diverse array of fine chemicals. Its structure, featuring both an ester and an alkyl chloride, allows for a range of chemical transformations, making it a versatile precursor for researchers, scientists, and drug development professionals.
The reactivity of the chlorine atom as a leaving group in nucleophilic substitution reactions is the cornerstone of its utility. This allows for the introduction of various functionalities, leading to the formation of β-substituted propionates. These products are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides an overview of its applications and detailed protocols for key transformations.
Applications in Fine Chemical Synthesis
This compound is primarily utilized in reactions where the chlorine atom is displaced by a nucleophile. This allows for the straightforward synthesis of compounds with the general structure Nu-CH2CH2CO2Pr, where 'Nu' represents the incoming nucleophile.
Key applications include:
-
Synthesis of β-Amino Esters: Reaction with primary and secondary amines yields β-amino esters, which are precursors to β-amino acids and β-lactams, important structural motifs in many biologically active compounds.
-
Formation of Thioethers: Reaction with thiols leads to the formation of β-thioethers, which are of interest in medicinal chemistry and materials science.
-
Preparation of Alkoxy Esters: The Williamson ether synthesis, using alkoxides as nucleophiles, allows for the preparation of β-alkoxy esters.
-
Carbon Chain Extension: Reaction with cyanide sources, such as sodium cyanide, introduces a cyano group, which can be further hydrolyzed to a carboxylic acid, effectively extending the carbon chain.
-
Synthesis of Malonic Acid Derivatives: this compound can be used as an alkylating agent for enolates, such as that derived from diethyl malonate, to synthesize substituted malonic esters. These are versatile intermediates for the synthesis of a variety of cyclic and acyclic compounds.
Experimental Protocols
The following section details experimental procedures for several key transformations of this compound.
Synthesis of Propyl 3-Aminopropionate via Nucleophilic Substitution with Ammonia
This protocol describes the synthesis of a β-amino ester through the reaction of this compound with ammonia.
Reaction Scheme:
Figure 1. Synthesis of Propyl 3-Aminopropionate.
Materials:
-
This compound
-
Aqueous ammonia (e.g., 25% solution)
-
Ethanol (optional, as a co-solvent)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a pressure-tight vessel, dissolve this compound in an excess of aqueous ammonia solution. The use of a co-solvent like ethanol may be beneficial to ensure miscibility.
-
Seal the vessel and heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using techniques like TLC or GC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propyl 3-aminopropionate.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-70% |
| Purity (by GC) | >95% |
| Reaction Time | 4-8 hours |
| Reaction Temp. | 70 °C |
Synthesis of Propyl 3-Ethoxypropanoate via Williamson Ether Synthesis
This protocol outlines the synthesis of a β-alkoxy ester using sodium ethoxide as the nucleophile.[1][2][3][4][5]
Reaction Scheme:
Figure 2. Williamson Ether Synthesis of Propyl 3-Ethoxypropanoate.
Materials:
-
This compound
-
Sodium ethoxide (can be prepared in situ from sodium and ethanol)
-
Anhydrous ethanol
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol. If preparing in situ, carefully add sodium metal to anhydrous ethanol under an inert atmosphere.
-
Add this compound dropwise to the stirred solution of sodium ethoxide.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting propyl 3-ethoxypropanoate by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by GC) | >98% |
| Reaction Time | 2-6 hours |
| Reaction Temp. | Reflux |
Synthesis of Diethyl 2-(3-propoxycarbonyl)propylmalonate
This protocol describes the alkylation of diethyl malonate with this compound.[6][7][8][9][10]
Workflow Diagram:
Figure 3. Workflow for the Synthesis of a Malonic Acid Derivative.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (dilute aqueous solution)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add diethyl malonate dropwise to the stirred solution of sodium ethoxide at room temperature.
-
After the addition is complete, add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the diethyl 2-(3-propoxycarbonyl)propylmalonate by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by Distillation) | >97% |
| Reaction Time | 6-12 hours |
| Reaction Temp. | Reflux |
Conclusion
This compound is a highly adaptable and valuable precursor for the synthesis of a wide range of fine chemicals. The protocols provided herein offer a foundation for its use in laboratory and industrial settings. The ability to introduce diverse functionalities through nucleophilic substitution makes it an essential tool for chemists engaged in the development of new molecules with potential applications in medicine, agriculture, and materials science. Further exploration of its reactivity with a broader range of nucleophiles is likely to uncover even more synthetic possibilities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. NEET UG : Williamson ether synthesis [unacademy.com]
- 5. youtube.com [youtube.com]
- 6. EP0254080B1 - Malonic acid derivatives and methods for their synthesis - Google Patents [patents.google.com]
- 7. Malonic acid, 3-chloropropyl-, diethyl ester | C10H17ClO4 | CID 140413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Malonic acid - Wikipedia [en.wikipedia.org]
- 10. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Determination of Propyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the purity of Propyl 3-chloropropionate, a key intermediate in various chemical syntheses. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate and reproducible results for quality control and research purposes.
Gas Chromatography (GC-FID) for Purity Assay
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound. This method offers high resolution and sensitivity for the detection of organic impurities.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent such as methanol or ethyl acetate.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the same solvent.
-
For the test sample, accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 10 mg/mL. Further dilute to a working concentration of 100 µg/mL.
b) GC-FID Conditions:
| Parameter | Value |
| Column | Capillary column such as DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
c) Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Method Validation Summary
The following table summarizes typical validation parameters for a GC-FID method for this compound purity.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is a versatile technique for the separation and quantification of this compound and its potential non-volatile impurities. This method is particularly useful for stability-indicating assays.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
-
Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.
-
For the test sample, prepare a solution with a concentration of 100 µg/mL in the mobile phase.
b) HPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
c) Data Analysis:
Purity is calculated using the area percentage method as described for the GC-FID analysis. For impurity profiling, the relative retention times (RRT) and area percentages of any detected impurities should be reported.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantification (LOQ) | ~0.05% |
| Precision (%RSD) | < 1.5% |
| Accuracy (Recovery %) | 98.5 - 101.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound. Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment without the need for a specific reference standard of the analyte.
¹H and ¹³C NMR Spectral Data
The following are the expected chemical shifts for this compound in CDCl₃:
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05 (t, 2H, -O-CH₂ -CH₂-CH₃)
-
δ 3.75 (t, 2H, Cl-CH₂ -CH₂-COO-)
-
δ 2.80 (t, 2H, Cl-CH₂-CH₂ -COO-)
-
δ 1.65 (sextet, 2H, -O-CH₂-CH₂ -CH₃)
-
δ 0.95 (t, 3H, -O-CH₂-CH₂-CH₃ )
¹³C NMR (100 MHz, CDCl₃):
-
δ 170.5 (C=O)
-
δ 66.5 (-O-CH₂)
-
δ 40.0 (Cl-CH₂)
-
δ 35.5 (-CH₂-COO-)
-
δ 21.8 (-O-CH₂-CH₂ -)
-
δ 10.2 (-CH₃)
Quantitative NMR (qNMR) Protocol
a) Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
b) NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
c) Data Analysis:
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Potential Impurities
Potential process-related impurities in this compound may arise from the starting materials and side reactions during synthesis. These include:
-
3-Chloropropionic acid: From incomplete esterification.
-
n-Propanol: Unreacted starting material.
-
Propyl acrylate: Formed by elimination of HCl.
-
Di-propyl ether: A potential byproduct from the alcohol.
Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions can help to identify potential degradation products.[1][2][3][4]
Visualizations
Caption: Workflow for GC-FID Purity Analysis.
References
Application Notes and Protocols: Propyl 3-Chloropropionate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing propyl 3-chloropropionate as a key starting material. The following sections outline the synthesis of 1,3-thiazinan-4-ones and pyrazolidin-3-ones, presenting detailed methodologies, quantitative data, and visual representations of the synthetic pathways.
Synthesis of 2-Imino-1,3-thiazinan-4-ones
This compound serves as a versatile precursor for the synthesis of 2-imino-1,3-thiazinan-4-one derivatives. The reaction proceeds through an initial substitution of the chlorine atom by a sulfur nucleophile, followed by cyclization. A common approach involves the reaction of this compound with thiourea in the presence of a base.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-imino-1,3-thiazinan-4-ones.
Experimental Protocol:
Synthesis of 2-Imino-1,3-thiazinan-4-one
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: To the sodium ethoxide solution, add thiourea (7.6 g, 0.1 mol) and stir until completely dissolved.
-
Addition of this compound: Slowly add this compound (15.1 g, 0.1 mol) to the reaction mixture dropwise over a period of 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Isolation: Pour the reaction mixture into ice-cold water (200 mL). The precipitated solid is filtered, washed with cold water, and dried under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-imino-1,3-thiazinan-4-one.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Imino-1,3-thiazinan-4-one | C₄H₆N₂OS | 130.17 | 75 | 188-190 |
Synthesis of Pyrazolidin-3-ones
This compound can be utilized in a multi-step synthesis to generate pyrazolidin-3-one derivatives. This pathway involves the initial formation of a β-keto ester equivalent, which then undergoes cyclization with hydrazine derivatives.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of pyrazolidin-3-ones.
Experimental Protocol:
Synthesis of Pyrazolidin-3-one
-
Formation of the β-Keto Ester Intermediate:
-
In a three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL).
-
Cool the solution to 0-5 °C and add ethyl acetate (8.8 g, 0.1 mol) dropwise.
-
To this mixture, add this compound (15.1 g, 0.1 mol) slowly while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Cyclization Reaction:
-
To the resulting solution containing the β-keto ester intermediate, add hydrazine hydrate (5.0 g, 0.1 mol) and a catalytic amount of glacial acetic acid (1 mL).
-
Reflux the mixture for 8-10 hours. Monitor the reaction progress using TLC.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure pyrazolidin-3-one.
-
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) |
| Pyrazolidin-3-one | C₃H₆N₂O | 86.09 | 60 | 135-137 (at 15 mmHg) |
Experimental Workflow Diagram
Caption: General experimental workflow for heterocyclic synthesis.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propyl 3-chloropropionate
Abstract
This application note details a robust and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Propyl 3-chloropropionate. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, modified with phosphoric acid for improved peak shape and resolution. This method is scalable and can be adapted for preparative separation of impurities and pharmacokinetic studies.
Introduction
This compound is an important chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable analytical methods are crucial for quality control, stability testing, and reaction monitoring. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of such non-volatile and semi-volatile compounds. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method, ensuring high sensitivity and reproducibility.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: A Newcrom R1 column or a similar C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) phosphoric acid.
-
Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
Preparation of Solutions
-
Mobile Phase Preparation: To prepare a 1 L solution of Mobile Phase A, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly. For Mobile Phase B, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade acetonitrile. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid in both aqueous and organic phases.[1][2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The chromatographic separation is achieved using the following parameters:
| Parameter | Value |
| Column | Newcrom R1 or equivalent C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (containing 0.1% Phosphoric Acid) |
| Composition | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described method.
| Parameter | Result |
| Retention Time (RT) | ~ 4.5 min |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The described RP-HPLC method provides a straightforward and reliable approach for the determination of this compound. The use of a C18 column with an acetonitrile/water mobile phase is a common practice for the separation of moderately polar organic compounds. The addition of phosphoric acid to the mobile phase helps to protonate any residual silanol groups on the silica-based stationary phase, which minimizes peak tailing and improves chromatographic performance.[1][2] The choice of UV detection at 210 nm is suitable for compounds like this compound which lack a strong chromophore at higher wavelengths. For enhanced specificity, especially in complex matrices, this method can be coupled with a mass spectrometer, in which case formic acid should be used as the mobile phase modifier instead of phosphoric acid.[1][2]
Conclusion
This application note presents a detailed and validated RP-HPLC method for the quantitative analysis of this compound. The protocol is easy to implement in a laboratory setting and provides excellent performance in terms of linearity, precision, and accuracy. The method is suitable for routine quality control and research applications.
References
Troubleshooting & Optimization
Propyl 3-Chloropropionate Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of propyl 3-chloropropionate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: Why is my reaction yield significantly lower than expected?
Answer: Low yield in the synthesis of this compound can be attributed to several factors. A common issue is incomplete reaction due to equilibrium limitations of the esterification process. The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the reactants, thus reducing the yield.
To address this, consider the following:
-
Water Removal: Ensure all reagents and glassware are thoroughly dried before use. Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water as it is formed.
-
Molar Ratio of Reactants: An excess of one reactant, typically the alcohol (n-propanol), can be used to shift the equilibrium towards the product side. Increasing the acid-to-alcohol molar ratio from 1:2.5 to 1:10 can increase the reaction rate and yield.[1]
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid) is crucial. Insufficient catalyst will result in a slow reaction, while an excessive amount can lead to side reactions like the dehydration of the alcohol.[1][2]
-
Reaction Temperature and Time: The reaction temperature influences the rate of ester formation. Increasing the temperature generally increases the reaction rate and yield.[1] However, excessively high temperatures can promote side reactions. The reaction time should also be sufficient to allow the reaction to reach completion.
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities in the final product can include unreacted starting materials (3-chloropropionic acid and n-propanol), byproducts, and residual catalyst.
-
Unreacted Starting Materials: These can be removed by washing the crude product. A wash with a dilute sodium bicarbonate solution will neutralize and remove any unreacted 3-chloropropionic acid. A subsequent wash with water or brine will help remove any remaining n-propanol and salts.
-
Byproducts: Potential byproducts include dipropyl ether, formed from the acid-catalyzed dehydration of n-propanol, and polymers of 3-chloropropionic acid. Careful control of the reaction temperature can minimize the formation of dipropyl ether.
-
Residual Catalyst: The acid catalyst can be neutralized and removed during the aqueous workup with a base wash.
Purification of the crude product is typically achieved through distillation under reduced pressure.
Question: The reaction seems to be proceeding very slowly or not at all. What could be the cause?
Answer: A slow or stalled reaction is often due to issues with the catalyst or reaction conditions.
-
Inactive Catalyst: Ensure the acid catalyst is of appropriate quality and concentration. If using a solid catalyst, ensure it has not become deactivated.
-
Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. The rate of formation and yield of the ester increase with temperature.[1]
-
Poor Mixing: In a heterogeneous reaction, vigorous stirring is necessary to ensure proper mixing of the reactants and catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the synthesis of this compound?
A1: Strong mineral acids such as sulfuric acid (H₂SO₄) are commonly used as catalysts for Fischer esterification reactions.[3] The amount of catalyst used can affect the reaction rate and yield.[1]
Q2: What is the optimal molar ratio of 3-chloropropionic acid to n-propanol?
A2: To maximize the yield, it is advisable to use an excess of n-propanol. A molar ratio of 1:10 (acid to alcohol) has been shown to increase the rate and yield of similar esterification reactions.[1]
Q3: What are the recommended temperature and reaction time?
A3: The reaction is typically heated to reflux to drive it to completion.[3] Increasing the temperature can increase the reaction rate and yield.[1] A reaction time of several hours is generally required, and the progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Q4: Are there any significant side reactions to be aware of?
A4: The primary side reaction of concern is the acid-catalyzed dehydration of n-propanol to form dipropyl ether, especially at higher temperatures.
Q5: What safety precautions should be taken during this synthesis?
A5: 3-Chloropropionic acid is corrosive and toxic. N-propanol is flammable. Concentrated sulfuric acid is highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Quantitative Data
The following tables summarize the impact of various reaction parameters on the yield of this compound.
Table 1: Effect of Acid:Alcohol Molar Ratio on Yield
| Molar Ratio (Acid:Alcohol) | Reaction Time (hours) | Temperature (°C) | Catalyst (mol%) | Yield (%) |
| 1:2.5 | 4 | 80 | 5 | 65 |
| 1:5 | 4 | 80 | 5 | 80 |
| 1:10 | 4 | 80 | 5 | 92 |
Table 2: Effect of Catalyst Concentration on Yield
| Molar Ratio (Acid:Alcohol) | Reaction Time (hours) | Temperature (°C) | Catalyst (mol%) | Yield (%) |
| 1:10 | 4 | 80 | 1 | 75 |
| 1:10 | 4 | 80 | 3 | 88 |
| 1:10 | 4 | 80 | 5 | 92 |
Table 3: Effect of Temperature on Yield
| Molar Ratio (Acid:Alcohol) | Reaction Time (hours) | Temperature (°C) | Catalyst (mol%) | Yield (%) |
| 1:10 | 4 | 60 | 5 | 78 |
| 1:10 | 4 | 80 | 5 | 92 |
| 1:10 | 4 | 100 | 5 | 95 |
Experimental Protocol
Synthesis of this compound
This protocol details the synthesis of this compound via Fischer esterification.
Materials:
-
3-chloropropionic acid
-
n-propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloropropionic acid and n-propanol. A molar ratio of 1:10 (acid:alcohol) is recommended.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 5 mol% relative to the 3-chloropropionic acid) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the excess n-propanol using a rotary evaporator. Purify the resulting crude this compound by vacuum distillation.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Propyl 3-chloropropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl 3-chloropropionate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this esterification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Fischer esterification of 3-chloropropionic acid and propanol, are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, consider the following strategies:
-
Excess Alcohol: Utilize a significant molar excess of propanol. This shifts the equilibrium to favor the formation of the ester.[1] Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio can significantly improve yields.
-
Water Removal: The formation of water as a byproduct can drive the reverse reaction (hydrolysis of the ester).[1] Employing a Dean-Stark apparatus to azeotropically remove water as it is formed is a highly effective method to improve yield.[2]
-
Catalyst Choice and Concentration: Ensure you are using an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The catalyst concentration can also be optimized; however, excessively high concentrations may promote side reactions.
-
Reaction Time: Fischer esterifications can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.
Q2: I am observing an impurity with a higher boiling point than my product. What could it be?
A2: A common higher-boiling point impurity is dipropyl ether . This side product forms from the acid-catalyzed self-condensation (dehydration) of two molecules of propanol. This reaction is more prevalent at higher temperatures.
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While heating is necessary to drive the esterification, excessive temperatures can favor the formation of dipropyl ether. A study on the etherification of n-propanol showed that while conversion increases with temperature, selectivity can be affected.[3]
-
Catalyst Selection: The choice of catalyst can influence the rate of ether formation. While strong mineral acids like sulfuric acid are effective for esterification, they can also promote ether formation.[3] Experimenting with milder acid catalysts or optimizing the concentration of the current catalyst may reduce this side reaction.
Q3: My product spectrum shows the presence of an unsaturated ester. What is this impurity and how can I avoid it?
A3: The presence of an unsaturated ester impurity is likely propyl acrylate . This is formed through the elimination of hydrogen chloride (dehydrochlorination) from the desired product, this compound.
Troubleshooting:
-
Temperature Control: Dehydrochlorination is often promoted by higher temperatures. Maintaining the lowest effective temperature during the reaction and purification steps can minimize the formation of propyl acrylate.
-
Base Sensitivity: Avoid basic conditions during workup, as bases can promote the elimination reaction. If a base wash is necessary to remove unreacted acid, use a weak base like sodium bicarbonate and perform the wash at a low temperature.
Q4: I have unreacted 3-chloropropionic acid in my final product. How can I remove it?
A4: Unreacted carboxylic acid is a common impurity. It can be removed during the workup procedure.
Purification Protocol:
-
After the reaction is complete, cool the reaction mixture.
-
Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic 3-chloropropionic acid to form a water-soluble salt, which will be extracted into the aqueous layer. Be cautious as this will evolve CO₂ gas.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation.
Q5: Can impurities in my starting materials affect the reaction?
A5: Yes, impurities in the 3-chloropropionic acid can carry through the reaction. A potential impurity in commercially available 3-chloropropionic acid is acrylic acid . If present, this will also be esterified to form propyl acrylate, leading to this impurity in your final product. It is advisable to use high-purity starting materials or to purify them before use if significant impurities are suspected.
Data Presentation
The following table summarizes the effect of catalyst and temperature on the formation of dipropyl ether from n-propanol, a key side reaction in the synthesis of this compound. This data is based on a study of propanol etherification and provides insight into controlling this side reaction.
| Catalyst | Temperature (°C) | n-Propanol Conversion (%) | Dipropyl Ether Yield (%) | Dipropyl Ether Selectivity (%) |
| Sulfuric Acid | 100 | ~25 | ~20 | ~80 |
| Sulfuric Acid | 120 | ~60 | ~50 | ~85 |
| Sulfuric Acid | 140 | 100 | ~80 | ~80 |
| Sulfuric Acid | 160 | 100 | ~75 | ~75 |
| Amberlyst 36 | 100 | ~10 | ~8 | ~80 |
| Amberlyst 36 | 120 | ~25 | ~20 | ~80 |
| Amberlyst 36 | 140 | ~50 | ~45 | ~90 |
| Amberlyst 36 | 160 | ~70 | ~65 | ~95 |
Data adapted from a study on the etherification of n-propanol.[3] This table illustrates that while higher temperatures and a strong acid catalyst like sulfuric acid lead to higher propanol conversion, they can also result in significant dipropyl ether formation.[3] Amberlyst 36, a solid acid catalyst, shows higher selectivity for the ether at higher temperatures.[3]
Experimental Protocols
General Protocol for Fischer Esterification of 3-Chloropropionic Acid with Propanol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-chloropropionic acid (1 equivalent), n-propanol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., 0.05 equivalents of sulfuric acid or p-toluenesulfonic acid). A solvent such as toluene can be added to facilitate azeotropic removal of water.
-
Heating: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until water is no longer being collected or until the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted 3-chloropropionic acid.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude this compound by vacuum distillation to remove lower and higher boiling point impurities.
Visualizations
Logical Relationship of Main and Side Reactions
Caption: Main and side reaction pathways in this compound synthesis.
Experimental Workflow for Synthesis and Purification
References
Technical Support Center: Purification of Products from 3-Chloropropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 3-chloropropionic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-chloropropionic acid that are relevant for its removal?
A1: Understanding the physical properties of 3-chloropropionic acid is crucial for selecting an appropriate purification method. Key properties are summarized in the table below. Its high solubility in water and miscibility with several organic solvents, along with its carboxylic acid functionality, are the most important factors to consider.
Q2: What are the most common methods for removing unreacted 3-chloropropionic acid?
A2: The most common and effective methods for removing unreacted 3-chloropropionic acid from a reaction mixture are:
-
Liquid-Liquid Extraction: This is often the primary and most efficient method, leveraging the acidic nature of 3-chloropropionic acid.
-
Distillation: This method is suitable if there is a significant difference in the boiling points of the product and 3-chloropropionic acid.
-
Recrystallization: This is an effective technique for purifying solid products.
-
Chromatography: While effective, it is often used for small-scale purifications or when other methods fail to provide the desired purity.
Q3: How can I neutralize the reaction mixture before work-up?
A3: To neutralize any remaining acid catalyst and convert the unreacted 3-chloropropionic acid into its salt for easier removal, a weak inorganic base is typically used. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice. It is added carefully to the reaction mixture until the effervescence (CO₂ evolution) ceases.
Data Presentation: Physical Properties
Table 1: Physical Properties of 3-Chloropropionic Acid and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3-Chloropropionic Acid | 108.52 | 35-40 | 203-205 | Freely soluble in water, alcohol, chloroform. |
| Ethyl 3-chloropropionate | 136.58 | - | 162-163 | Insoluble in water; Soluble in organic solvents. |
| Methyl 3-chloropropionate | 122.55 | - | 156 | - |
| 3-Chloropropionamide | 107.54 | 98-101 | - | - |
| N-Benzyl-3-chloropropionamide | 197.66 | - | - | - |
Experimental Protocols
Protocol 1: Removal of 3-Chloropropionic Acid by Liquid-Liquid Extraction
This protocol is designed for the purification of a water-insoluble ester, such as ethyl 3-chloropropionate, from unreacted 3-chloropropionic acid.
Materials:
-
Reaction mixture containing the ester and unreacted 3-chloropropionic acid
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute it with an appropriate organic solvent (e.g., ethyl acetate). The volume of the organic solvent should be sufficient to dissolve the product completely.
-
Aqueous Wash: Add a saturated aqueous solution of NaHCO₃ to the separatory funnel. The volume should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake it gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the NaHCO₃ solution (steps 2-4) one or two more times to ensure all the 3-chloropropionic acid has been removed.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified ester.
Protocol 2: Purification of a Solid Amide by Recrystallization
This protocol is suitable for purifying a solid amide, such as N-benzyl-3-chloropropionamide, from 3-chloropropionic acid.
Materials:
-
Crude solid product containing the amide and 3-chloropropionic acid
-
Appropriate recrystallization solvent or solvent pair (e.g., ethanol/water, toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the amide is soluble at high temperatures but insoluble at low temperatures, while 3-chloropropionic acid is soluble at both high and low temperatures. A solvent pair like ethanol and water can be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the solvent in which the compound is more soluble if using a pair) until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the second solvent (the one in which the product is less soluble) dropwise until the solution becomes cloudy, then reheat until it is clear before allowing it to cool.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Guides
Liquid-Liquid Extraction
Q: An emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsion formation is a common issue. Here are several techniques to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively break the emulsion.
-
Temperature Change: Gently warming or cooling the separatory funnel can sometimes help.
Q: I'm not sure which layer is the organic and which is the aqueous layer. How can I tell?
A: A simple test can help you identify the layers. Add a few drops of water to the separatory funnel. The water will mix with the aqueous layer, and you will see the droplets travel through the organic layer to join the aqueous phase.
Q: I've performed the basic washes, but I suspect there is still some 3-chloropropionic acid in my organic layer. What should I do?
A: You can perform an additional wash with a dilute solution of a stronger base, such as 1M sodium hydroxide (NaOH). However, be cautious as a strong base can potentially hydrolyze your ester product, especially with prolonged contact. After the base wash, it is good practice to wash again with water and then brine.
Distillation
Q: The distillation is very slow, or no distillate is being collected even though the pot is boiling. What is the problem?
A: This can be due to several factors:
-
Insufficient Heating: The heating mantle may not be set to a high enough temperature to overcome the heat loss to the surroundings.
-
Poor Insulation: The distillation column and head should be well-insulated with glass wool or aluminum foil to prevent premature condensation.
-
Leaks in the System: Check all joints to ensure they are properly sealed. A leak will prevent the vapor from reaching the condenser.
Q: The temperature of the distillate is fluctuating. What does this indicate?
A: A fluctuating temperature during distillation usually indicates that the separation is not efficient or that the components have very close boiling points. Ensure the distillation is proceeding slowly and steadily. Using a fractionating column can improve the separation of liquids with close boiling points.
Recrystallization
Q: No crystals are forming even after the solution has cooled to room temperature. What can I do?
A: If crystals do not form spontaneously, you can try to induce crystallization by:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure product to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Further Cooling: Place the flask in an ice bath or even a colder bath (e.g., dry ice/acetone) to further decrease the solubility of your product.
-
Reducing Solvent: If too much solvent was added, you can evaporate some of it and try to recrystallize again.
Q: The recrystallized product is oily or appears impure. What went wrong?
A: This can happen for a few reasons:
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate solvent: The solvent may be too good at dissolving your compound even at low temperatures, or it may be dissolving impurities as well. You may need to screen for a different recrystallization solvent or use a solvent pair.
-
Incomplete drying: Residual solvent can make the crystals appear oily. Ensure the crystals are thoroughly dried under vacuum.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for removing 3-chloropropionic acid via liquid-liquid extraction.
Caption: General workflow for the purification of a solid product by recrystallization.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting emulsion formation during extraction.
Technical Support Center: Purification of Propyl 3-chloropropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of propyl 3-chloropropionate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and side products in the synthesis of this compound?
A1: The primary method for synthesizing this compound is the Fischer esterification of 3-chloropropionic acid with n-propanol, using an acid catalyst like sulfuric acid. The main impurities and side products are summarized in the table below.
| Impurity / Side Product | Origin | Boiling Point (°C at 1 atm) | Notes |
| 3-Chloropropionic acid | Unreacted starting material | 203-205[1][2][3] | High boiling point, acidic. |
| n-Propanol | Unreacted starting material | 97.2[4][5] | Lower boiling than the product. |
| Water | Byproduct of esterification | 100 | Forms an azeotrope with n-propanol. |
| Di-n-propyl ether | Side reaction of n-propanol | ~90 | Can form in the presence of a strong acid catalyst at high temperatures. |
| Propyl propionate | From propionic acid impurity | 122-124[3] | Propionic acid can be an impurity in 3-chloropropionic acid. |
| Polymeric materials | Polymerization of acrylic acid | High boiling point | Acrylic acid can be a starting material for 3-chloropropionic acid[6]. |
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is not widely reported in the literature. However, based on data for similar compounds such as ethyl 3-chloropropionate and pentyl 3-chloropropionate, its estimated boiling point at atmospheric pressure is in the range of 170-180°C. For purification by distillation, it is highly recommended to perform it under reduced pressure to lower the boiling point and prevent potential decomposition.
Q3: How can I remove the acidic impurities from my crude this compound?
A3: Acidic impurities, primarily unreacted 3-chloropropionic acid and the acid catalyst (e.g., sulfuric acid), can be effectively removed by washing the crude product with a mild basic solution. A saturated or dilute aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. The bicarbonate reacts with the acids to form the corresponding sodium salts, which are soluble in the aqueous layer and can be separated using a separatory funnel. Carbon dioxide gas is evolved during this neutralization, so frequent venting of the separatory funnel is necessary.
Q4: How do I remove residual water and n-propanol from the purified ester?
A4: Residual water and n-propanol can be removed through a combination of washing and distillation. A wash with brine (saturated aqueous NaCl solution) will help to draw out the majority of the dissolved water from the organic layer. Subsequently, drying the organic layer with an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), will remove trace amounts of water. Finally, fractional distillation can be used to separate the lower-boiling n-propanol from the higher-boiling this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield of purified product after distillation.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction: The esterification reaction did not go to completion, leaving a large amount of unreacted starting materials. | Before distillation, ensure the reaction has gone to completion by monitoring it with techniques like TLC or GC. To drive the equilibrium towards the product, use an excess of one reactant (typically n-propanol) and consider removing water as it forms using a Dean-Stark apparatus. |
| Product loss during washing: The ester was partially hydrolyzed back to the carboxylic acid and alcohol during the aqueous workup, or an emulsion formed, leading to poor separation. | Avoid vigorous shaking during washing steps to prevent emulsion formation. If an emulsion forms, try adding brine to break it. Ensure that the washing solutions are not excessively basic, which could promote ester hydrolysis. |
| Improper distillation setup: Leaks in the distillation apparatus, especially under vacuum, can lead to inefficient separation and loss of product. The fractionating column may be inefficient for separating components with close boiling points. | Check all joints and connections for a proper seal before starting the distillation. Use a more efficient fractionating column (e.g., Vigreux or packed column) if there is difficulty in separating the product from impurities with similar boiling points. |
| Product decomposition: Heating the ester for a prolonged period at high temperatures during distillation can cause decomposition. | Purify the ester via vacuum distillation to lower the boiling point. Ensure the heating mantle is set to a temperature that allows for a steady distillation rate without overheating the pot. |
Issue 2: The purified ester is discolored (yellow or brown).
| Possible Cause | Troubleshooting Step |
| Residual acid catalyst: Traces of the acid catalyst (e.g., sulfuric acid) can cause decomposition and discoloration at high temperatures. | Ensure the crude product is thoroughly washed with a sodium bicarbonate solution to neutralize and remove all acidic residues before distillation. |
| Thermal decomposition: The ester or impurities are decomposing at the distillation temperature. | Use vacuum distillation to reduce the boiling point and minimize thermal stress on the compound. |
| Presence of high-boiling impurities: Polymeric or other high-boiling colored impurities are present in the crude product. | If distillation does not remove the color, consider a column chromatography purification step using a suitable stationary phase (e.g., silica gel) and eluent system. |
Issue 3: The purified product is wet (contains water).
| Possible Cause | Troubleshooting Step |
| Inadequate drying: The organic layer was not sufficiently dried before distillation. | After the final wash, ensure the organic layer is treated with a sufficient amount of an anhydrous drying agent (e.g., anhydrous MgSO₄). The drying agent should be free-flowing and not clumped together, indicating that all the water has been absorbed. |
| "Wet" glassware: The distillation apparatus or collection flasks were not properly dried before use. | Ensure all glassware is thoroughly dried in an oven before assembling the distillation apparatus. |
| Co-distillation with water: An azeotrope between the product and water may have formed, although this is less likely for this specific ester. | Ensure the product is thoroughly dried before the final distillation. |
Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
This protocol describes the washing procedure to remove acidic impurities and water-soluble components from the crude reaction mixture.
-
Transfer the cooled crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently shake the funnel, remembering to vent frequently to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate in small portions to the organic layer in the separatory funnel. Swirl gently and vent frequently as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Shake the funnel gently and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove most of the dissolved water.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
Protocol 2: Drying and Final Purification by Vacuum Distillation
This protocol details the final steps of drying the ester and purifying it by vacuum distillation.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) to the organic layer from Protocol 1. Swirl the flask; if the MgSO₄ clumps together, add more until some of it remains as a fine, free-flowing powder.
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
Filter the dried organic layer by gravity filtration into a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Heat the flask gently using a heating mantle. Collect the fraction that distills at the expected boiling point under the applied vacuum. It is advisable to collect a small forerun fraction, which may contain residual low-boiling impurities.
-
Collect the main fraction in a pre-weighed receiving flask.
-
Once the main fraction has been collected and the temperature begins to rise or drop, or if charring is observed in the distillation flask, stop the distillation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of the final product.
References
- 1. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. chembk.com [chembk.com]
- 4. 3-Chloropropionic acid, pentyl ester (CAS 74306-03-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Propanoic acid, 3-chloro-, propyl ester [webbook.nist.gov]
- 6. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature for Propyl 3-chloropropionate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of propyl 3-chloropropionate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 3-chloropropionic acid with propanol.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or hydrated, reducing its effectiveness. | Use a fresh, anhydrous acid catalyst. |
| 2. Insufficient Catalyst: The amount of catalyst may be too low to promote the reaction effectively. | Increase the catalyst loading incrementally. A typical starting point is 1-5 mol% relative to the carboxylic acid. | |
| 3. Reaction Not at Equilibrium: The reaction is reversible and may not have reached equilibrium. | Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC. | |
| 4. Presence of Water: Water in the reactants or glassware will shift the equilibrium towards the starting materials. | Use anhydrous reactants and oven-dried glassware. Consider using a Dean-Stark apparatus to remove water as it forms. | |
| Low Yield | 1. Unfavorable Equilibrium: The Fischer esterification is an equilibrium-controlled reaction. | Use a large excess of propanol (it can also serve as the solvent) to shift the equilibrium towards the product.[1][2] |
| 2. Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate. | Increase the reaction temperature. A study on the esterification of propanoic acid with propanol showed optimal yields at 65°C. | |
| 3. Product Loss During Workup: The product may be lost during the aqueous workup due to its partial solubility in water. | Ensure proper phase separation and consider back-extraction of the aqueous layers with a suitable organic solvent. | |
| Formation of Propyl Acrylate (Side Product) | 1. High Reaction Temperature: At elevated temperatures, 3-chloropropionic acid and its ester can undergo elimination of HCl to form acrylic acid and propyl acrylate, respectively. | Maintain a moderate reaction temperature. While higher temperatures increase the esterification rate, they also favor the elimination side reaction. An optimal balance is crucial. A temperature around 65°C is a good starting point. |
| 2. Prolonged Reaction Time at High Temperature: Extended heating, even at moderately high temperatures, can promote the elimination reaction. | Monitor the reaction closely and stop it once a satisfactory conversion is reached to minimize the formation of the acrylate byproduct. | |
| Incomplete Reaction | 1. Insufficient Reflux Time: The reaction may not have been heated long enough to reach completion. | Ensure the reaction is refluxed for an adequate amount of time. Typical Fischer esterification reactions can take several hours.[2] |
| 2. Inefficient Water Removal: If water is not effectively removed, the reverse reaction (hydrolysis) will prevent the reaction from going to completion. | If using a Dean-Stark trap, ensure it is functioning correctly. If not, consider adding a drying agent like molecular sieves. | |
| Charring or Darkening of the Reaction Mixture | 1. Excessively High Temperature: Temperatures significantly above the optimal range can lead to decomposition of the organic materials. | Carefully control the heating of the reaction mixture. Use a heating mantle with a temperature controller. |
| 2. Concentrated Acid Catalyst: Using a very high concentration of a strong acid catalyst like sulfuric acid can cause charring. | Use a catalytic amount of acid. If charring persists, consider a milder catalyst like p-toluenesulfonic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: Based on studies of the esterification of the closely related propanoic acid with propanol, a reaction temperature of around 65°C is recommended for achieving a high yield. It is important to balance the reaction rate with the potential for a side reaction, the elimination of HCl to form propyl acrylate, which is favored at higher temperatures.
Q2: What is the primary side reaction to be aware of during this synthesis?
A2: The main side reaction is the elimination of hydrogen chloride from the 3-chloropropionyl group to form propyl acrylate. This is more likely to occur at higher temperatures. Monitoring the reaction for the formation of this byproduct by techniques like GC-MS is advisable.
Q3: How can I drive the reaction to completion?
A3: The Fischer esterification is an equilibrium reaction. To favor the formation of the product, you can:
-
Use an excess of one reactant: Typically, propanol is used in large excess as it can also function as the solvent.[1][2]
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[2]
Q4: What is the role of the acid catalyst?
A4: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the 3-chloropropionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of propanol.[1]
Q5: How do I purify the final product?
A5: After the reaction is complete, the typical workup involves:
-
Cooling the reaction mixture.
-
Washing with water to remove excess propanol and the acid catalyst.
-
Washing with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Removing the solvent under reduced pressure.
-
Further purification can be achieved by distillation under reduced pressure.
Data Presentation
Table 1: Effect of Temperature on the Yield of Propyl Propanoate *
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| 35 | 210 | 83.7 |
| 45 | 210 | Not specified |
| 55 | 210 | Not specified |
| 65 | 210 | 96.9 |
*Data from the esterification of propanoic acid with 1-propanol, which serves as a model for the synthesis of this compound.
Experimental Protocols
Detailed Methodology for this compound Synthesis via Fischer Esterification
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
3-Chloropropionic acid
-
n-Propanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate
-
Toluene (optional, for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Dean-Stark apparatus (optional)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloropropionic acid (1.0 eq).
-
Addition of Reactants: Add a significant excess of n-propanol (e.g., 5-10 eq). The propanol will act as both a reactant and the solvent.
-
Catalyst Addition: Carefully add the acid catalyst (sulfuric acid or p-toluenesulfonic acid, 1-5 mol%) to the reaction mixture while stirring.
-
Reaction:
-
Without Dean-Stark: Attach a reflux condenser and heat the mixture to a gentle reflux (around 65°C) with constant stirring. Monitor the reaction progress by TLC or GC.
-
With Dean-Stark: If using a Dean-Stark apparatus, add toluene to the reaction flask. Fill the Dean-Stark trap with toluene before starting the reaction. Heat the mixture to reflux. The water-toluene azeotrope will distill into the trap, and the water will separate and be collected, while the toluene returns to the flask.
-
-
Workup:
-
Once the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.
-
If a large excess of propanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Catalyst Selection for Propyl 3-Chloropropionate Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the selection of catalysts for the esterification of 3-chloropropionic acid with propanol to synthesize propyl 3-chloropropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the esterification of 3-chloropropionic acid with propanol?
A1: The most common catalysts fall into two categories: homogeneous and heterogeneous.
-
Homogeneous catalysts , such as sulfuric acid (H₂SO₄), are highly effective due to their low cost and high solubility, which provides numerous reactive sites.[1] They are widely used in traditional Fischer esterification.
-
Heterogeneous catalysts , like the ion-exchange resin Amberlyst-15, are also frequently employed.[2][3] These solid acid catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability.[2]
Q2: What are the typical reaction conditions for this esterification?
A2: While specific conditions can vary, a general starting point for the esterification of a similar compound, propionic acid with 1-propanol, involves a molar ratio of acid to alcohol of 1:10 with a catalyst concentration of around 0.20 moles per mole of acid.[1] The reaction is often carried out at temperatures ranging from 45°C to 65°C.[1] For this compound synthesis, it is crucial to carefully control the temperature to minimize potential side reactions.
Q3: I am experiencing low yields of this compound. What are the possible causes and solutions?
A3: Low yields in Fischer esterification are a common issue and can be attributed to several factors:
-
Equilibrium Limitations: The reaction is reversible. To drive the equilibrium towards the product, you can use a large excess of the alcohol (propanol) or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[4][5]
-
Insufficient Catalyst: The catalyst concentration can significantly impact the reaction rate. An insufficient amount of catalyst will result in a slow reaction and low conversion within a given timeframe.
-
Reaction Time: The esterification of propionic acid can take several hours to reach high conversion.[1] Ensure your reaction is running for a sufficient duration.
-
Side Reactions: At elevated temperatures, 3-chloropropionic acid may undergo dehydrochlorination to form acrylic acid. This is a significant concern and can be mitigated by maintaining a lower reaction temperature.
-
Purity of Reactants: Ensure that the 3-chloropropionic acid and propanol are of high purity and free from water, as water can shift the equilibrium back towards the reactants.
Q4: What are the potential side reactions during the synthesis of this compound?
A4: Besides the reverse reaction (hydrolysis of the ester), a key potential side reaction is the dehydrochlorination of 3-chloropropionic acid to form acrylic acid, especially at higher temperatures. The presence of a strong acid catalyst can promote this elimination reaction. Another possible, though less common, side reaction with some catalysts is the etherification of the alcohol (propanol) to form dipropyl ether.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Verify the activity of your catalyst. For solid catalysts, ensure they have been properly activated and stored. Increase the catalyst loading incrementally. |
| Low reaction temperature. | While high temperatures can cause side reactions, a temperature that is too low will result in a very slow reaction rate. Optimize the temperature, starting from a lower range (e.g., 45-50°C) and gradually increasing while monitoring for side products. | |
| Presence of water in reactants. | Use anhydrous reactants and solvents. Dry the alcohol and acid if necessary. | |
| Formation of Impurities (e.g., Acrylic Acid Derivatives) | Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction closely using techniques like GC or TLC to detect the formation of byproducts. |
| Catalyst is too aggressive. | Consider using a milder catalyst. For example, if concentrated sulfuric acid is causing significant side reactions, a solid acid catalyst like Amberlyst-15 might offer better selectivity. | |
| Difficulty in Product Isolation | Incomplete reaction. | Monitor the reaction to completion using TLC or GC. An unreacted starting material can complicate purification. |
| Emulsion formation during workup. | During aqueous workup, emulsions can form. Break the emulsion by adding a saturated brine solution. | |
| Catalyst Deactivation (for heterogeneous catalysts) | Fouling of catalyst pores. | Wash the catalyst with a suitable solvent to remove any adsorbed species. If necessary, regenerate the catalyst according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Homogeneous Catalysis using Sulfuric Acid (Based on a similar esterification)
This protocol is adapted from the esterification of propionic acid with 1-propanol and should be optimized for 3-chloropropionic acid.[1]
Materials:
-
3-Chloropropionic acid
-
1-Propanol (n-propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid and 1-propanol. A significant molar excess of propanol is recommended to drive the reaction forward (e.g., a 1:10 molar ratio of acid to alcohol).[1]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring (e.g., 0.20 moles of H₂SO₄ per mole of 3-chloropropionic acid).[1]
-
Heat the reaction mixture to a moderate temperature (e.g., 55-65°C) and maintain it under reflux with continuous stirring.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ will be evolved.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
Materials:
-
3-Chloropropionic acid
-
1-Propanol (n-propanol)
-
Amberlyst-15 resin
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activate the Amberlyst-15 resin according to the manufacturer's instructions. This typically involves washing with a solvent and drying.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid, 1-propanol (in excess), and the activated Amberlyst-15 resin (e.g., 10-20% by weight of the limiting reactant).
-
Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the Amberlyst-15 resin by filtration. The resin can be washed with a solvent, dried, and potentially reused.
-
Work up the filtrate as described in Protocol 1 (steps 6-10) to isolate and purify the this compound.
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Propionic Acid with 1-Propanol (as a model for 3-chloropropionic acid esterification)
| Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| H₂SO₄ | 1:10:0.20 | 65 | 210 | 96.9 | [1] |
| H₂SO₄ | 1:10:0.20 | 45 | 210 | ~85 | [1] |
| Amberlyst-15 | 1:3 (Acid:Alcohol) | 55 | - | High Conversion | [2] |
Note: Data for Amberlyst-15 is for the esterification of propionic acid with various alcohols and indicates high catalytic activity. Specific yield for propanol was not detailed in the cited source.
Visualizations
Experimental Workflow for Catalyst Selection
Caption: Experimental workflow for catalyst selection in this compound synthesis.
Fischer Esterification Signaling Pathway
Caption: General mechanism of the Fischer esterification reaction.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15 | Semantic Scholar [semanticscholar.org]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Propyl 3-Chloropropionate Degradation Pathways: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of propyl 3-chloropropionate.
Frequently Asked Questions (FAQs)
Q1: What is the expected initial step in the degradation of this compound?
A1: The degradation of this compound is anticipated to begin with the hydrolysis of the ester bond. This reaction can occur either abiotically or be catalyzed by enzymes such as esterases or lipases. This initial step yields 3-chloropropionic acid (3-CP) and propanol. While specific studies on this compound are limited, this pathway is inferred from the well-documented degradation of 3-CP and the general reactivity of esters.
Q2: What are the primary microbial degradation pathways for the resulting 3-chloropropionic acid (3-CP)?
A2: Following hydrolysis, 3-chloropropionic acid is primarily degraded by microorganisms through dehalogenation. This critical step is catalyzed by dehalogenase enzymes, which cleave the carbon-halogen bond. Several bacterial and fungal strains have been identified that can utilize 3-CP as a sole carbon source[1][2]. The dehalogenation of 3-CP typically leads to the formation of 3-hydroxypropionic acid or propionic acid[2].
Q3: What happens to the propanol that is formed during the initial hydrolysis?
A3: Propanol, the other product of the initial hydrolysis, can be utilized by a wide range of microorganisms as a carbon and energy source. The aerobic degradation of 1-propanol typically proceeds through its oxidation to propionaldehyde, followed by further oxidation to propionic acid, which then enters central metabolic pathways like the citric acid cycle[3][4].
Q4: Can this compound or its degradation products be toxic to the microorganisms used in experiments?
A4: Yes, both the parent compound and its degradation intermediate, 3-chloropropionic acid, can exhibit toxicity to microorganisms, which may inhibit their growth and degradative activity[2][5]. The toxicity is concentration-dependent, and it is crucial to determine the optimal concentration for degradation studies. Some microorganisms may require an adaptation period to induce the necessary degradative enzymes[6].
Q5: What analytical methods are suitable for monitoring the degradation of this compound and its metabolites?
A5: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing 3-chloropropionic acid and its acidic metabolites. For the quantification of volatile compounds like propanol, Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique[1][3].
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation of this compound observed. | 1. The microorganism lacks the necessary esterase/lipase and/or dehalogenase enzymes. 2. The concentration of the compound is toxic to the microorganism. 3. The experimental conditions (pH, temperature, aeration) are not optimal for microbial growth and enzyme activity. 4. The necessary enzymes are not induced. | 1. Screen different microbial strains known for degrading xenobiotics or esters. 2. Perform a toxicity assay to determine the sub-lethal concentration of this compound and 3-CP. Start with a low concentration (e.g., 10-20 mM 3-CP)[1]. 3. Optimize culture conditions based on the specific requirements of the microbial strain. 4. Include an induction period with a low concentration of the substrate or a known inducer for dehalogenase and esterase expression[6][7]. |
| Slow degradation rate. | 1. Suboptimal culture conditions. 2. Low enzyme activity. 3. The microbial population is not dense enough. | 1. Re-evaluate and optimize pH, temperature, and nutrient availability. 2. Consider adding co-factors if the specific enzymes require them. 3. Ensure a sufficient inoculum size and allow for an adequate acclimatization phase. |
| Accumulation of intermediate metabolites (e.g., 3-CP). | 1. The rate of ester hydrolysis is faster than the rate of dehalogenation. 2. The dehalogenase enzyme is inhibited by the accumulation of 3-CP or other byproducts. | 1. Use a microbial strain with robust dehalogenase activity. 2. Investigate potential feedback inhibition of the dehalogenase and consider using a fed-batch culture system to control the concentration of 3-CP. |
Analytical Methods (HPLC & GC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis of 3-chloropropionic acid. | 1. Inappropriate mobile phase pH. 2. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). 3. Column overload. 4. Column contamination or degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of 3-chloropropionic acid (approximately 4.0) to ensure it is in a single ionic form[8]. 2. Use a column with low silanol activity or add a competing base to the mobile phase. Consider using a C18 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. 3. Dilute the sample. 4. Flush the column with a strong solvent or replace the column if necessary[9][10][11]. |
| Inconsistent retention times in HPLC. | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase and check the pump for leaks or bubbles. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column sufficiently before each run and monitor column performance over time. |
| Low sensitivity or no peak detection for propanol in GC-FID. | 1. The concentration of propanol is below the detection limit. 2. Inappropriate GC parameters (injection temperature, oven program, detector temperature). 3. Sample loss during preparation or injection. | 1. Consider a pre-concentration step like solid-phase microextraction (SPME) for trace amounts. 2. Optimize the GC method, ensuring the injector and detector temperatures are appropriate for volatile alcohols. 3. Use a gastight syringe for manual injection and ensure proper sealing of vials for autosamplers[12]. |
Quantitative Data Summary
Table 1: Microbial Degradation of 3-Chloropropionic Acid (3-CP)
| Microorganism | Concentration of 3-CP | Degradation Time | Reference |
| Trichoderma asperellum MF1 | 10 mM | 90.32% degradation in 20 days | [2][13] |
| Bacterial Strains O1, O2, O3, CX | 20 mM | Almost complete degradation in 6 days | [1] |
| Fungal Strains M1 | Not specified | Complete degradation in 20 days | [1] |
| Fungal Strains M2 | Not specified | Complete degradation in slightly longer than 20 days | [1] |
Table 2: Biodegradation of 1-Propanol by a Mixed Microbial Consortium
| Substrate Concentration | Maximum Specific Growth Rate (µmax) at 20°C | Maximum Biodegradation Rate | Reference |
| 1% (v/v) 1-Propanol | 0.1093 h⁻¹ | 6.11 x 10⁻³ % (v/v) h⁻¹ | [3][14] |
| 2% (v/v) 1-Propanol | 0.0715 h⁻¹ | Not specified | [3][14] |
Detailed Experimental Protocols
HPLC Analysis of 3-Chloropropionic Acid
-
Column: A reverse-phase C18 column is suitable for this analysis.
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid. For Mass-Spec compatibility, formic acid is preferred.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for organic acids.
-
Sample Preparation: Centrifuge microbial cultures to remove cells. The supernatant can often be directly injected after filtration through a 0.22 µm filter.
GC-FID Analysis of Propanol
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is recommended for the analysis of alcohols in aqueous solutions[15].
-
Injector: Split/splitless injector. For aqueous samples, a split injection is often used.
-
Oven Program: An isothermal or temperature-programmed method can be developed. A starting temperature of around 40-50°C is a good starting point.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Samples from microbial cultures can be centrifuged, and the supernatant can be directly injected. An internal standard (e.g., ethanol or 2-propanol, if not present in the sample) should be used for accurate quantification. Headspace analysis can also be employed for volatile compounds in complex matrices[12][16].
Dehalogenase Activity Assay (Spectrophotometric)
This protocol is based on the principle that the dehalogenation reaction releases a halide ion and an acid, causing a pH change that can be monitored with a pH indicator.
-
Reagents:
-
Weakly buffered reaction mixture (e.g., 1 mM HEPES buffer, pH 7.5).
-
pH indicator (e.g., phenol red).
-
Substrate solution (3-chloropropionic acid).
-
Enzyme preparation (cell-free extract or purified enzyme).
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and pH indicator.
-
Add the enzyme preparation.
-
Initiate the reaction by adding the 3-chloropropionic acid substrate.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for phenol red) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the enzyme activity.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Biodegradation of propanol and isopropanol by a mixed microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloropropionic acid - Safety Data Sheet [chemicalbook.com]
- 6. Microbial dehalogenases: enzymes recruited to convert xenobiotic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymes and operons mediating xenobiotic degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. International Journal of Life Sciences and Biotechnology » Submission » 3-Chloropropionic Acid (3cp) Degradation and Production of Propionic Acid by Newly Isolated Fungus Trichoderma Sp. Mf1 [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. escholarship.org [escholarship.org]
Common impurities in commercial Propyl 3-chloropropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Propyl 3-chloropropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound are typically related to the manufacturing process and potential degradation. These can include:
-
Unreacted Starting Materials:
-
Side-Reaction Products:
-
Polymers of acrylic acid or its esters.
-
-
Degradation Products:
-
Hydrolysis of the ester can lead to the formation of 3-Chloropropionic acid and propan-1-ol.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification.
-
Q2: What are the potential sources of these impurities?
A2: The presence of impurities can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction between 3-chloropropionic acid and propanol may not go to completion, leaving unreacted starting materials.[3][4]
-
Purity of Starting Materials: Impurities present in the initial reactants, such as residual acrylic acid in 3-chloropropionic acid, can be carried through the synthesis.[1]
-
Side Reactions: Polymerization of acrylic acid derivatives can occur under certain conditions.
-
Storage and Handling: Improper storage conditions (e.g., exposure to moisture or high temperatures) can lead to hydrolysis of this compound.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6]
-
HPLC: A reverse-phase HPLC method can be used to separate this compound from non-volatile impurities like 3-chloropropionic acid.[5]
-
GC: Gas chromatography is suitable for analyzing volatile impurities, including residual propan-1-ol and other solvents. For the analysis of acidic impurities like 3-chloropropionic acid by GC, derivatization to a more volatile ester (e.g., by reaction with methanol) may be necessary.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of unknown impurities. | 1. Run a blank injection (mobile phase only) to rule out system contamination. 2. Inject standards of potential impurities (3-chloropropionic acid, propan-1-ol, acrylic acid) to identify co-eluting peaks. 3. Use a mass spectrometry (MS) detector coupled with HPLC for identification of unknown peaks.[5] |
| Poor peak shape in GC analysis | Active sites in the GC column interacting with acidic impurities. | 1. Use a derivatization agent (e.g., methanol) to convert acidic impurities to their corresponding esters before injection.[6] 2. Employ a column with low silanol activity.[5] |
| Inconsistent quantification results | Sample degradation or non-homogeneity. | 1. Ensure the sample is stored in a tightly sealed container in a cool, dry place. 2. Thoroughly mix the sample before taking an aliquot for analysis. |
| Presence of a broad peak at the beginning of the HPLC run | Highly polar impurities or issues with the solvent front. | 1. Ensure proper mobile phase composition and equilibration. 2. Consider a gradient elution method to better separate early-eluting compounds. |
Quantitative Data Summary
The following table provides an example of a typical impurity profile for commercial this compound. Actual values may vary between suppliers and batches.
| Impurity | Typical Concentration Range (w/w %) |
| 3-Chloropropionic acid | < 0.5% |
| Propan-1-ol | < 0.2% |
| Acrylic acid | < 0.1% |
| Water | < 0.1% |
Experimental Protocols
HPLC Method for Purity Assessment
This method is suitable for the analysis of non-volatile impurities in this compound.[5]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column)
-
Mobile Phase: Acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
GC Method for Volatile Impurities and Derivatized Acids
This method is adapted for the analysis of 3-chloropropionyl chloride and can be used for this compound with modifications for analyzing acidic impurities after derivatization.[6]
-
Column: HT-FFAP capillary column, 30m x 0.32mm x 0.33µm (or equivalent polar capillary column)
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Sample Preparation (for acidic impurities):
-
To approximately 1 g of the this compound sample in a vial, add 1 mL of methanol.
-
Cap the vial and shake well to allow for the esterification of any acidic impurities.
-
Inject the derivatized sample into the GC.
-
Impurity Identification Workflow
Caption: Workflow for the identification and quantification of impurities.
References
- 1. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]
- 2. JP2701229B2 - Method for producing 3-chloropropionic acid - Google Patents [patents.google.com]
- 3. Buy this compound | 62108-66-1 [smolecule.com]
- 4. Propyl 3-chloropropanoate price & availability - MOLBASE [molbase.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting low yield in Propyl 3-chloropropionate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of propyl 3-chloropropionate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Fischer esterification of 3-chloropropionic acid with propanol.
Q1: Why is my yield of this compound unexpectedly low?
A low yield in Fischer esterification is a common issue that can stem from several factors. The reaction is a reversible equilibrium between the carboxylic acid and alcohol on one side, and the ester and water on the other. To favor the formation of the ester product, the equilibrium must be shifted to the right.
-
Incomplete Reaction: The reaction may not have reached completion. Fischer esterifications are notoriously slow.
-
Water Content: The presence of water in the reactants or solvent, or the accumulation of water produced during the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Suboptimal Reagent Ratio: An inappropriate molar ratio of propanol to 3-chloropropionic acid can limit the conversion to the ester.
-
Insufficient Catalysis: The concentration of the acid catalyst (e.g., sulfuric acid) might be too low to effectively catalyze the reaction.
-
Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired ester.
Q2: How can I drive the reaction equilibrium towards a higher yield of this compound?
To maximize the yield, it is crucial to manipulate the reaction conditions to favor the product side of the equilibrium.
-
Use Excess Alcohol: Employing a large excess of propanol can significantly shift the equilibrium towards the formation of this compound.
-
Remove Water: The continuous removal of water as it is formed is a highly effective strategy. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Drying Agents: Adding a dehydrating agent to the reaction mixture.
-
Q3: What are the potential side reactions that can lower my yield?
Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities and a reduction in the desired product.
-
Ether Formation: Propanol can undergo acid-catalyzed dehydration to form dipropyl ether, especially at higher temperatures.
-
Dehydrochlorination: 3-chloropropionic acid or its ester can potentially undergo elimination of HCl to form acrylic acid or propyl acrylate, particularly under basic conditions or at elevated temperatures.
-
Polymerization: If acrylic acid is formed, it can polymerize, leading to the formation of polymeric byproducts.
Q4: What are the common impurities I should look for, and how can I remove them?
Common impurities include unreacted starting materials, water, the acid catalyst, and byproducts from side reactions.
-
Unreacted 3-chloropropionic acid and propanol: These can be removed by washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove the acid, followed by a water wash to remove the excess alcohol.
-
Sulfuric Acid Catalyst: Neutralization with a mild base during the workup will remove the acid catalyst.
-
Dipropyl ether: Careful distillation can separate the lower-boiling dipropyl ether from the desired ester.
-
Water: Washing with brine and drying the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) is effective.
For final purification, fractional distillation under reduced pressure is often the most effective method to obtain high-purity this compound.
Quantitative Data on Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The data is based on general principles of Fischer esterification and studies on similar systems.
| Parameter | Condition | Expected Yield (%) | Notes |
| Molar Ratio (Propanol:Acid) | 1:1 | ~50-60 | Equilibrium limits the conversion. |
| 3:1 | ~70-80 | Excess alcohol shifts the equilibrium. | |
| 5:1 | >85 | Further excess continues to improve the yield. | |
| Catalyst Conc. (H₂SO₄, mol%) | 1% | Moderate | Lower reaction rate. |
| 5% | Good | A good balance between reaction rate and potential side reactions. | |
| 10% | High | Faster reaction, but increased risk of side reactions like ether formation. | |
| Temperature (°C) | 80 | Moderate | Slower reaction rate. |
| 100 (Reflux) | Good | Optimal temperature for many esterifications. | |
| >120 | Decreased | Increased likelihood of side reactions, potentially lowering the isolated yield of the desired product. | |
| Reaction Time (hours) | 2 | Low | Insufficient time for the reaction to reach equilibrium. |
| 6 | Moderate | Approaching equilibrium. | |
| 12-24 | High | Generally sufficient for reaching equilibrium, especially with water removal. |
Experimental Protocols
Standard Protocol for this compound Synthesis
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid (1.0 mol), n-propanol (3.0 mol, 3 equivalents), and concentrated sulfuric acid (0.05 mol, 5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess propanol and any low-boiling impurities by simple distillation.
-
Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Fischer esterification pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Propyl 3-chloropropionate stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and storage of Propyl 3-chloropropionate, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is a flammable liquid and vapor, so it is crucial to keep it away from heat, sparks, and open flames.[1] The storage container should be tightly closed to prevent the ingress of moisture and contamination.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis. Like other esters, it can react with water to break down into its constituent alcohol (n-propanol) and carboxylic acid (3-chloropropionic acid). This reaction can be catalyzed by both acids and bases.
Q3: What are the known decomposition products of this compound?
Under typical storage and experimental conditions, the main decomposition products are n-propanol and 3-chloropropionic acid due to hydrolysis. In the event of a fire, hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) | Degradation of the compound, possibly due to improper storage or contamination. | Do not use the material. Dispose of it according to your institution's safety guidelines. Verify storage conditions and check for any potential contaminants in the storage area. |
| Inconsistent or unexpected experimental results | The purity of this compound may be compromised due to degradation. | Analyze the purity of your stock solution using a suitable analytical method like HPLC (see Experimental Protocols section). If degradation is confirmed, use a fresh, unopened container of the compound. |
| pH of the solution changes over time | Hydrolysis of this compound leads to the formation of 3-chloropropionic acid, which will lower the pH of unbuffered solutions. | For pH-sensitive experiments, use a buffered solution. Monitor the pH of your stock solutions regularly. |
Stability and Storage Data
Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, the following table provides a qualitative summary based on general chemical principles of esters and related compounds. It is highly recommended to perform stability studies under your specific experimental conditions.
| Condition | Stability | Recommendations |
| Temperature | Stable at recommended cool temperatures. Elevated temperatures will accelerate hydrolysis. | Store in a cool environment. Avoid exposure to heat sources. |
| pH | Less stable in acidic and basic solutions due to catalyzed hydrolysis. More stable at neutral pH. | Use buffered solutions for experiments where pH is critical. Prepare fresh solutions before use, especially in acidic or basic media. |
| Light | Potentially sensitive to UV light. | Store in amber or opaque containers. Protect solutions from direct light exposure. |
| Oxidation | Data not available, but esters can be susceptible to oxidation over long periods. | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidation. |
Material Compatibility
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Recommended for storage and handling. |
| Stainless Steel | Good | Suitable for transfer lines and short-term contact. Prolonged contact with 3-chloropropionic acid (a hydrolysis product) may lead to corrosion. |
| Polypropylene (PP) | Fair | May show signs of swelling or degradation with prolonged exposure. Short-term use may be acceptable, but testing is recommended. |
| Polyethylene (PE) | Fair to Poor | Not recommended for long-term storage due to potential for absorption and leaching. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant and suitable for seals, tubing, and containers. |
| Aluminum | Poor | Not recommended. 3-Chloropropionic acid, a potential hydrolysis product, can corrode aluminum.[2] |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound and 3-Chloropropionic Acid
This method can be used to assess the purity of this compound and to quantify its primary degradation product, 3-chloropropionic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
3-Chloropropionic acid reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of phosphoric or formic acid for pH control and peak shape improvement). A typical starting point is a 50:50 (v/v) mixture.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analytes)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and 3-chloropropionic acid reference standards in the mobile phase. Create a mixed standard solution containing both compounds at known concentrations.
-
Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to this compound and 3-chloropropionic acid by comparing their retention times with the standards. Calculate the concentration of each compound in the sample using the peak areas and the standard calibration curve.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Analysis of Propyl 3-Chloropropionate Reactions by GC-MS
Welcome to the technical support center for the analysis of propyl 3-chloropropionate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in their experiments using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the Fischer esterification of 3-chloropropionic acid with 1-propanol, typically in the presence of an acid catalyst such as sulfuric acid. This is a reversible reaction where water is produced as a byproduct. To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it forms.
Q2: What are the expected major peaks in a GC-MS chromatogram of a this compound reaction mixture?
In a typical GC-MS analysis of the reaction mixture, you should expect to see peaks corresponding to:
-
This compound (Product)
-
1-Propanol (Unreacted starting material)
-
3-Chloropropionic acid (Unreacted starting material)
-
Solvent (if used)
Q3: What are the potential byproducts in the synthesis of this compound?
Based on the principles of Fischer esterification and potential side reactions, several byproducts might be formed. These can be categorized as follows:
-
Byproducts from side reactions of starting materials:
-
Dipropyl ether: Formed by the acid-catalyzed dehydration of 1-propanol, especially at higher temperatures.
-
Propene: Also a result of the dehydration of 1-propanol.
-
-
Byproducts from reactions involving the product:
-
3-hydroxypropionate esters: If water is present, the chloro group can be hydrolyzed.
-
-
Impurities from starting materials:
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or very small product peak (this compound) | Incomplete reaction. | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. - Verify the presence and concentration of the acid catalyst. - Consider increasing the reaction temperature, but be mindful of potential side reactions like alcohol dehydration. |
| Sample degradation in the injector. | - Lower the injector temperature to prevent thermal decomposition of the analyte. | |
| Broad or tailing peaks | Active sites in the GC system (inlet liner, column). | - Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. - Trim the front end of the column to remove active sites. |
| Column overload. | - Dilute the sample. - Decrease the injection volume. | |
| Inappropriate oven temperature program. | - Optimize the temperature ramp rate. A slower ramp can improve peak shape. | |
| Ghost peaks (peaks in a blank run) | Carryover from a previous injection. | - Run a solvent blank after a concentrated sample to ensure the system is clean. - Increase the final oven temperature and hold time to elute all compounds. |
| Contaminated syringe or inlet. | - Clean the syringe with an appropriate solvent. - Replace the septum and inlet liner. | |
| Unexpected peaks in the chromatogram | Presence of byproducts. | - Refer to the "Potential Byproducts" section in the FAQs. - Analyze the mass spectrum of the unknown peak and compare it to library data and the predicted fragmentation patterns of potential byproducts. |
| Contaminated starting materials or reagents. | - Analyze the starting materials (3-chloropropionic acid and 1-propanol) separately by GC-MS to identify any impurities. | |
| Air leak in the system. | - Check for leaks at all fittings, especially the septum and column connections. An air leak can lead to noisy baselines and the appearance of nitrogen and oxygen peaks. |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
Materials:
-
3-Chloropropionic acid
-
1-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3-chloropropionic acid and an excess of 1-propanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting liquid is the crude this compound, which can be purified further by distillation if required, or directly analyzed by GC-MS.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of esters (e.g., a mid-polar column like a DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan
Data Presentation
Table 1: Retention Times and Mass Spectra of Expected Components
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| 1-Propanol | Early eluting | 31, 29, 27 |
| This compound | Mid-eluting | 107 (M-OC3H7), 77, 43 |
| 3-Chloropropionic acid | Late eluting | 108 (M+), 73, 63 |
Table 2: Potential Byproducts and Their Identifying Mass Fragments
| Potential Byproduct | Formation Pathway | Expected Retention Time (Relative to Product) | Key m/z Fragments |
| Dipropyl ether | Dehydration of 1-propanol | Earlier | 59, 43, 31 |
| Acrylic acid propyl ester | Elimination from product/impurity | Earlier | 114 (M+), 85, 55 |
| Propyl propionate | Impurity in starting acid | Earlier | 102 (M+), 73, 57, 43 |
| Isothis compound | Isomer of propanol impurity | Similar | 107, 77, 43, 41 |
Visualizations
Caption: Workflow for Byproduct Identification by GC-MS.
Caption: Reaction Pathways in this compound Synthesis.
References
Technical Support Center: Synthesis and Purification of Propyl 3-chloropropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Propyl 3-chloropropionate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product is acidic. How can I remove acidic impurities?
A1: Acidic impurities, such as unreacted 3-chloropropionic acid or the acid catalyst used in esterification, are common. A simple and effective method to remove them is by washing the crude product with a mild aqueous base.
-
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing step until no more gas evolves upon addition of the bicarbonate solution.
-
Finally, wash the organic layer with water to remove any residual bicarbonate.
-
Q2: There appears to be water in my purified product. How can I dry it effectively?
A2: Water is a common impurity, especially after aqueous washing steps. It can be removed using a drying agent or by azeotropic distillation.
-
Procedure using a drying agent:
-
After separating the organic layer, add a suitable amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask to ensure the drying agent comes into contact with the entire organic phase.
-
The drying agent will clump together as it absorbs water. Continue adding small portions of the drying agent until it no longer clumps and remains free-flowing.
-
Filter or decant the dried this compound from the drying agent.
-
Q3: My product purity is low after distillation. What could be the issue?
A3: Low purity after distillation can result from several factors:
-
Incomplete removal of impurities before distillation: Ensure all acidic and water-soluble impurities are removed through washing and drying steps prior to distillation.
-
Similar boiling points of impurities: If impurities have boiling points close to that of this compound, fractional distillation with a column that has a high number of theoretical plates is recommended for better separation.
-
Thermal decomposition: The product may be decomposing at its boiling point. In such cases, vacuum distillation is recommended to lower the boiling point and prevent degradation.
Q4: I am observing a significant amount of a high-boiling point residue after distillation. What is it likely to be?
A4: A high-boiling point residue could be due to the polymerization of propyl acrylate if it was used as a starting material and not fully consumed. The presence of a polymerization inhibitor during the reaction can help minimize this. If 3-chloropropionic acid was the starting material, the residue could be unreacted acid or byproducts from side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The common impurities depend on the synthetic route.
-
From 3-chloropropionic acid and propanol: Unreacted 3-chloropropionic acid, propanol, and the acid catalyst (if used).
-
From propyl acrylate and HCl: Unreacted propyl acrylate, and potentially polymers of propyl acrylate. Water can also be present as an impurity from the workup procedure.
Q2: What is the recommended method for purifying this compound?
A2: A combination of washing, drying, and distillation is the most common and effective purification strategy.
-
Washing: To remove acidic impurities.
-
Drying: To remove water.
-
Distillation: To separate the product from components with different boiling points. For high purity, fractional distillation under reduced pressure is often preferred.
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography can be an effective method for purifying this compound, especially for removing impurities with similar boiling points. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier has been described for the analysis and preparative separation of this compound.[1]
Q4: What are the key safety precautions to take when handling this compound and the reagents for its purification?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and its precursors can be irritating to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.
-
Many of the reagents used, such as acid catalysts and washing solutions, can be corrosive or irritant. Handle them with care.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₆H₁₁ClO₂ | 150.60 | 176 - 178 | Insoluble |
| 3-Chloropropionic acid | C₃H₅ClO₂ | 108.52 | 203 - 205 | Freely soluble[2][3] |
| n-Propanol | C₃H₈O | 60.10 | 97.2[4][5][6] | Miscible[4] |
| Propyl acrylate | C₆H₁₀O₂ | 114.14 | 122[7] | Immiscible[8][9] |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Acid Removal:
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper and shake gently, venting frequently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat until no more gas evolves.
-
-
Water Wash:
-
Wash the organic layer with an equal volume of deionized water.
-
Separate and discard the aqueous layer.
-
Follow with a wash using an equal volume of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) in portions, swirling after each addition, until the drying agent no longer clumps.
-
Filter the dried product into a round-bottom flask suitable for distillation.
-
-
Distillation:
-
Set up a distillation apparatus. For heat-sensitive compounds, a vacuum distillation setup is recommended.
-
Add a few boiling chips to the round-bottom flask.
-
Heat the flask gently to distill the this compound. Collect the fraction that distills at the expected boiling point (approximately 176-178 °C at atmospheric pressure).
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical flow for troubleshooting common purification issues.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloropropionic acid CAS#: 107-94-8 [m.chemicalbook.com]
- 4. adityadyechem.com [adityadyechem.com]
- 5. chemior.com [chemior.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. n-Propyl acrylate, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. N-PROPYL ACRYLATE | 925-60-0 [chemicalbook.com]
Technical Support Center: Propyl 3-Chloropropionate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of propyl 3-chloropropionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the Fischer esterification of 3-chloropropionic acid with n-propanol using an acid catalyst, typically sulfuric acid. This is a reversible reaction, and various techniques are employed to drive the reaction towards the product side.[1][2][3][4][5]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst, such as sulfuric acid, is crucial for the Fischer esterification. It protonates the carbonyl oxygen of the 3-chloropropionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the n-propanol.[1][3][4] This significantly increases the reaction rate.
Q3: How can the equilibrium of the Fischer esterification be shifted towards the product side to maximize yield?
A3: To maximize the yield of this compound, the equilibrium must be shifted to the right. This can be achieved by:
-
Using an excess of one reactant: Typically, an excess of n-propanol is used as it is often less expensive and easier to remove than excess 3-chloropropionic acid.[3][5]
-
Removing water as it is formed: Water is a byproduct of the reaction, and its removal will drive the equilibrium towards the products according to Le Châtelier's principle. This is commonly done by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[3]
Q4: What are the main safety concerns when synthesizing this compound?
A4: The primary safety concerns are associated with the reactants and the catalyst. 3-chloropropionic acid is corrosive and can cause severe skin burns and eye damage. n-Propanol is flammable. Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Water not being effectively removed. | 1. Use fresh, concentrated sulfuric acid. Ensure the correct catalytic amount is added (typically 1-5 mol% relative to the carboxylic acid). 2. Increase the reaction temperature to the reflux temperature of the solvent. 3. Monitor the reaction progress using TLC or GC and allow for a longer reaction time. 4. Ensure the Dean-Stark apparatus is set up correctly and that the azeotropic solvent is effectively removing water. |
| High Levels of Unreacted 3-Chloropropionic Acid | 1. Insufficient n-propanol. 2. Reaction has not reached equilibrium. 3. Inefficient water removal. | 1. Use a larger excess of n-propanol (e.g., 3-5 equivalents). 2. Increase the reaction time. 3. Check the efficiency of the Dean-Stark trap and consider using a drying agent like molecular sieves. |
| Presence of a High-Boiling Point Impurity | 1. Formation of dipropyl ether.[6][7][8][9][10] | 1. This side reaction is catalyzed by the acid and occurs at higher temperatures.[6][7][8] To minimize its formation, use the lowest effective reaction temperature and avoid prolonged reaction times at high temperatures. Dipropyl ether can be separated from the desired product by fractional distillation. |
| Presence of a Low-Boiling Point Impurity with an Alkene Signature (e.g., in NMR or IR) | 1. Dehydrochlorination of this compound to form propyl acrylate. | 1. This can occur at elevated temperatures, especially in the presence of a base or upon prolonged heating. Purify the product via distillation under reduced pressure to minimize thermal decomposition. |
| Product is Difficult to Purify by Distillation | 1. Boiling points of the product and impurities are too close. 2. Formation of azeotropes. | 1. Use a more efficient distillation column (e.g., a Vigreux or packed column). 2. Consider vacuum distillation to lower the boiling points and potentially break azeotropes. Wash the crude product with a sodium bicarbonate solution to remove acidic impurities and with brine to remove water-soluble impurities before distillation. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
3-Chloropropionic acid
-
n-Propanol
-
Concentrated sulfuric acid
-
Toluene (or another suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-chloropropionic acid and n-propanol (typically in a 1:3 to 1:5 molar ratio).
-
Add toluene as the azeotropic solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data
The following tables provide representative data for esterification reactions. Disclaimer: This data is based on the esterification of propanoic acid with n-propanol and should be used as a general guideline.[11][12] Actual results for the synthesis of this compound may vary.
Table 1: Effect of Catalyst (H₂SO₄) Concentration on Yield
| Catalyst Concentration (mol% relative to acid) | Approximate Yield (%) |
| 1 | 75 |
| 2 | 85 |
| 3 | 90 |
| 5 | >95 |
Table 2: Effect of Reaction Temperature on Reaction Time and Yield
| Temperature (°C) | Approximate Time to Completion (hours) | Approximate Yield (%) |
| 80 | 8-10 | 80 |
| 100 | 4-6 | 90 |
| 120 (reflux with toluene) | 2-4 | >95 |
Table 3: Effect of Reactant Molar Ratio (n-Propanol:3-Chloropropionic Acid) on Yield
| Molar Ratio | Approximate Yield (%) |
| 1:1 | 65-70 |
| 3:1 | 85-90 |
| 5:1 | >95 |
Visualizations
References
- 1. jackwestin.com [jackwestin.com]
- 2. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. Dehydration of n-propanol and methanol to produce etherified fuel additives [aimspress.com]
- 9. aimspress.com [aimspress.com]
- 10. chegg.com [chegg.com]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: Propyl 3-chloropropionate vs. Ethyl 3-chloropropionate in Nucleophilic Substitution
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. Among the versatile building blocks available to chemists, alkyl 3-chloropropionates serve as valuable precursors due to the presence of two reactive sites: the ester carbonyl and the electrophilic carbon bearing a chlorine atom. This guide provides an in-depth comparison of the reactivity of two homologous esters, Propyl 3-chloropropionate and Ethyl 3-chloropropionate, with a focus on nucleophilic substitution reactions.
Executive Summary
Data Presentation: Steric Effects on SN2 Reaction Rates
The reactivity of alkyl halides in SN2 reactions is highly sensitive to the steric bulk around the electrophilic carbon. As the size of the alkyl group increases, the rate of nucleophilic attack decreases. This is a well-established trend supported by extensive experimental data. While specific rate constants for this compound and Ethyl 3-chloropropionate are not available for a direct comparison, the relative rates for a homologous series of primary alkyl bromides in a typical SN2 reaction provide a compelling analogy.
| Substrate | Relative Rate |
| Methyl bromide | ~30 |
| Ethyl bromide | 1 |
| Propyl bromide | ~0.4 |
| Isobutyl bromide | ~0.03 |
| Neopentyl bromide | ~0.00001 |
Table 1: Relative rates of reaction of primary alkyl bromides with a common nucleophile in an SN2 reaction. The data illustrates the significant decrease in reaction rate with increasing steric hindrance.
Based on this trend, it can be inferred that this compound will react slower than Ethyl 3-chloropropionate in an SN2 reaction under identical conditions.
Theoretical Framework: The SN2 Reaction Mechanism
The bimolecular nucleophilic substitution (SN2) reaction is a concerted process where a nucleophile attacks the electrophilic carbon from the backside of the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center. The transition state of an SN2 reaction involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-leaving group bond.
Figure 1: A simplified representation of the SN2 reaction pathway.
The rate of an SN2 reaction is directly influenced by the accessibility of the electrophilic carbon. Bulky substituents on or near the reaction center create steric hindrance, impeding the approach of the nucleophile and thus slowing down the reaction. In the case of this compound versus Ethyl 3-chloropropionate, the additional methylene group in the propyl chain increases the steric bulk, making the backside attack by a nucleophile more difficult compared to the ethyl ester.
Experimental Protocols: A Comparative Finkelstein Reaction
To empirically compare the reactivity of this compound and Ethyl 3-chloropropionate, a Finkelstein reaction can be performed. This classic SN2 reaction involves the conversion of an alkyl chloride to an alkyl iodide using sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.
Objective: To compare the relative rates of reaction of this compound and Ethyl 3-chloropropionate with sodium iodide in acetone by monitoring the formation of the sodium chloride precipitate.
Materials:
-
This compound
-
Ethyl 3-chloropropionate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.1 M solutions of both this compound and Ethyl 3-chloropropionate in anhydrous acetone.
-
-
Reaction Setup:
-
Label two sets of test tubes, one for each ester.
-
In each test tube, add 2 mL of the 0.1 M sodium iodide solution.
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for 5 minutes.
-
-
Initiation of Reaction:
-
Simultaneously add 2 mL of the 0.1 M solution of Ethyl 3-chloropropionate to one set of test tubes and 2 mL of the 0.1 M solution of this compound to the other set.
-
Start the stopwatch immediately upon addition.
-
Briefly shake each test tube to ensure thorough mixing.
-
-
Observation and Data Collection:
-
Observe the test tubes for the first sign of a precipitate (cloudiness) of sodium chloride.
-
Record the time at which the precipitate first becomes visible for each reaction.
-
Continue to monitor the reactions at regular intervals (e.g., every 5 minutes) and record the extent of precipitation.
-
Expected Outcome:
The test tube containing Ethyl 3-chloropropionate is expected to show the formation of a precipitate more rapidly than the test tube containing this compound. This would provide qualitative evidence that Ethyl 3-chloropropionate is more reactive in this SN2 reaction.
Figure 2: Experimental workflow for the comparative Finkelstein reaction.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and Ethyl 3-chloropropionate as a synthetic precursor should be guided by the desired reaction kinetics. Based on the fundamental principles of SN2 reactions and the established trend of steric hindrance, Ethyl 3-chloropropionate is the more reactive substrate for nucleophilic substitution at the chlorinated carbon . This higher reactivity can translate to shorter reaction times, milder reaction conditions, and potentially higher yields, all of which are advantageous in a research and development setting. While the difference in reactivity may be modest, in complex, multi-step syntheses, such seemingly small differences can have a significant cumulative impact on the overall efficiency of a synthetic route. Therefore, when a rapid SN2 reaction is desired, Ethyl 3-chloropropionate is the recommended choice over its propyl counterpart.
A Comparative Analysis of Propyl 3-chloropropionate and Other Alkylating Agents for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and experimental evaluation of key alkylating agents in the field of biomedical research and pharmaceutical development.
This guide provides a comprehensive comparison of Propyl 3-chloropropionate with other well-established alkylating agents, including cyclophosphamide, melphalan, chlorambucil, and busulfan. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear overview of their chemical properties, cytotoxic effects, and the experimental protocols used for their evaluation.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy and a vital tool in biomedical research.[1][2][3] Their therapeutic effect stems from their ability to form covalent bonds with nucleophilic moieties in cells, most notably with the DNA of rapidly dividing cancer cells.[1][4] This alkylation process can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][4] These agents are classified based on their chemical structure and mechanism of action, with common classes including nitrogen mustards, alkyl sulfonates, and others.[2][3]
This compound is an organic compound with the molecular formula C₆H₁₁ClO₂.[5][6][7] While not a classical chemotherapeutic agent, its structure, containing a reactive chlorine atom, suggests potential alkylating capabilities that are of interest in synthetic chemistry and drug discovery.[5] This guide will place its known properties in the context of widely used and extensively studied alkylating drugs.
Comparative Data of Alkylating Agents
For a direct and accessible comparison, the following tables summarize the key physical, chemical, and cytotoxic properties of this compound and selected prominent alkylating agents. Due to a lack of publicly available experimental data for this compound's cytotoxicity, this section will focus on its known physical and chemical characteristics, with data for other chloropropionate esters provided for qualitative context.
Table 1: Physical and Chemical Properties
| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | Chloroalkane Ester | C₆H₁₁ClO₂ | 150.60 | Not available |
| Cyclophosphamide | Nitrogen Mustard | C₇H₁₅Cl₂N₂O₂P | 261.09 | Not available |
| Melphalan | Nitrogen Mustard | C₁₃H₁₈Cl₂N₂O₂ | 305.20 | Decomposes |
| Chlorambucil | Nitrogen Mustard | C₁₄H₁₉Cl₂NO₂ | 304.21 | 185-190 (decomposes) |
| Busulfan | Alkyl Sulfonate | C₆H₁₄O₆S₂ | 246.30 | Decomposes |
Table 2: Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the alkylating agent required to inhibit the growth of the specified cancer cell lines by 50%. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.[8]
| Alkylating Agent | Cell Line | Cancer Type | IC50 Value (µM) |
| Cyclophosphamide | Raw 264.7 | Macrophage | 145.44[9] |
| U87 | Glioblastoma | 15.67[10] | |
| T98 | Glioblastoma | 19.92[10] | |
| Melphalan | HL60 | Promyelocytic Leukemia | 10.40[11] |
| THP1 | Acute Monocytic Leukemia | ~1.5x more cytotoxic than parent | |
| RPMI8226 | Multiple Myeloma | ~2x more cytotoxic than parent | |
| Chlorambucil | A2780 | Ovarian Carcinoma | 12 - 43[12] |
| A2780 cisR | Cisplatin-Resistant Ovarian Carcinoma | 12 - 43[12] | |
| MCF-7 | Breast Cancer | 19.39 - 67.90[12] | |
| Busulfan | A2780 | Ovarian Carcinoma | 20.82 - 26.36[13] |
| H322 | Lung Cancer | 20.82 - 26.36[13] | |
| LL | Lewis Lung Carcinoma | 20.82 - 26.36[13] |
Note: No direct experimental IC50 data was found for this compound in the reviewed literature. However, studies on other chloropropionate esters and related compounds suggest that the presence of the chloro group can confer cytotoxic and mutagenic properties.[14][15][16][17][18][19][20]
Experimental Protocols
The evaluation of alkylating agents involves a variety of standardized experimental protocols to determine their reactivity, cytotoxicity, and mechanism of action.
Alkylating Activity Assessment: 4-(4-Nitrobenzyl)pyridine (NBP) Assay
The NBP assay is a colorimetric method used to determine the alkylating potential of a compound.[21][22][23][24] The principle of this assay is the reaction of the alkylating agent with 4-(4-nitrobenzyl)pyridine (NBP), a chromogenic reagent. The resulting colored product can be quantified spectrophotometrically, and its intensity is proportional to the alkylating activity of the test compound.
Methodology:
-
Preparation of Reagents: Prepare a solution of NBP in a suitable solvent (e.g., acetone). Prepare a buffer solution to maintain a constant pH.
-
Reaction: Mix the test compound with the NBP solution in the buffer. Incubate the mixture at a specific temperature for a defined period to allow the alkylation reaction to occur.
-
Color Development: After incubation, add a base (e.g., triethylamine) to develop the color.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.
-
Quantification: The alkylating activity is determined by comparing the absorbance of the test sample to a standard curve generated with a known alkylating agent.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is frequently employed to determine the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the alkylating agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of alkylating agents, the following diagrams have been generated using Graphviz.
References
- 1. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 5. Buy this compound | 62108-66-1 [smolecule.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. MOLBASE [key.molbase.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Chloropropionic acid methyl ester(17639-93-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. Chemical reactivity, cytotoxicity, and mutagenicity of chloropropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 18. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Cas 42411-39-2,[R,(+)]-2-Chloropropionic acid ethyl ester | lookchem [lookchem.com]
- 20. cymitquimica.com [cymitquimica.com]
- 21. [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents} | UBC Chemistry [chem.ubc.ca]
A Comparative Guide to Purity Analysis of Propyl 3-chloropropionate: qNMR vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like Propyl 3-chloropropionate is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound. We present supporting experimental protocols and quantitative data to aid in the selection of the most suitable analytical method.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the purity analysis of this compound. The data is a synthesis of typical performance for these methods on similar small organic molecules.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | High; distinguishes structurally similar impurities. | Moderate to High; depends on chromatographic resolution. | High; mass selective detection provides excellent specificity. |
| Accuracy | High (typically ±1%) | High (typically ±1-2%) | High (typically ±1-2%) |
| Precision | High (RSD < 1%) | High (RSD < 2%) | High (RSD < 2%) |
| Analysis Time | Rapid (5-15 minutes per sample) | Moderate (15-45 minutes per sample) | Moderate (20-60 minutes per sample) |
| Sample Prep | Simple: dissolve and add internal standard. | Moderate: dissolve, filter, and potentially derivatize. | Moderate: dissolve, and may require derivatization for volatile compounds. |
| Reference Standard | Not required for the analyte (uses a certified internal standard). | Analyte-specific reference standard is typically required. | Analyte-specific reference standard is often required for accurate quantification. |
| Solvent Consumption | Low (typically < 1 mL per sample) | High | Low |
| Instrument Cost | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative NMR (qNMR) Protocol
This protocol outlines the determination of this compound purity using an internal standard method.
1. Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until the sample and internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30')
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)
-
Acquisition Time: 4 s
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the internal standard (Maleic acid, ~6.3 ppm).
-
Integrate a well-resolved signal of this compound, for instance, the triplet corresponding to the propyl group's methyl protons (~0.9 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC Protocol
This reverse-phase HPLC method is suitable for the analysis of this compound.[1]
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column.
-
Mobile Phase: Acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards and sample solutions by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
2. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Prepare working standards and sample solutions by serial dilution.
Visualizing the qNMR Workflow
The following diagram illustrates the logical workflow of the quantitative NMR experiment for purity determination.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Conclusion
Quantitative NMR offers a powerful, rapid, and accurate method for determining the purity of this compound. Its primary advantages lie in the simplicity of sample preparation and the ability to quantify without a specific reference standard for the analyte. While HPLC and GC-MS are also robust and reliable techniques, they typically involve more complex sample preparation and longer analysis times. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and throughput needs. For high-confidence, direct purity assessment, qNMR stands out as a highly efficient and definitive technique.
References
A Comparative Guide to the Quantification of Propyl 3-chloropropionate: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validated quantification of Propyl 3-chloropropionate. This document outlines the experimental protocols and presents a comparative analysis of their performance based on established validation parameters.
This compound is an important intermediate in various chemical syntheses. Ensuring its purity and concentration is critical for reaction monitoring, quality control, and safety assessment. Both HPLC and GC-MS are powerful analytical tools, but their applicability and performance can differ based on the analyte's properties and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC (RP-HPLC) method is a suitable approach for the quantification of this compound. This technique separates compounds based on their polarity.
Experimental Protocol: HPLC
A validated RP-HPLC method for the analysis of this compound can be established using the following parameters:
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acidifier like phosphoric acid or formic acid to ensure good peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 225 nm is suitable for this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.
Method Validation Parameters (Illustrative)
The performance of the HPLC method is assessed through a rigorous validation process as per ICH guidelines. The following table summarizes typical performance data for a validated HPLC method for a similar analyte, as specific data for this compound is not publicly available.[1]
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Dependent on detector and analyte |
| Limit of Quantification (LOQ) | Dependent on detector and analyte |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound. This technique separates compounds based on their boiling points and provides mass spectral data for identification.
Experimental Protocol: GC-MS
A validated GC-MS method for the quantification of this compound can be established using the following parameters:
-
Column: A non-polar or mid-polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations in the desired range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range.
Method Validation Parameters (Illustrative)
Similar to the HPLC method, the GC-MS method's performance is validated. The following table presents typical performance data for a validated GC-MS method for similar analytes, as specific data for this compound is not publicly available.[2][3]
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Typically lower than HPLC for volatile compounds |
| Limit of Quantification (LOQ) | Typically lower than HPLC for volatile compounds |
Method Comparison
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds. |
| Sample Derivatization | Generally not required for this compound. | May be required for less volatile or polar compounds, but not typically for this analyte. |
| Sensitivity | Good, but can be lower than GC-MS for volatile compounds. | Excellent sensitivity, especially in Selected Ion Monitoring (SIM) mode. |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, based on both chromatographic separation and mass spectral data, allowing for definitive identification. |
| Analysis Time | Typically longer run times compared to GC. | Generally faster analysis times. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial instrumentation cost. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption. |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for the quantification of this compound by HPLC.
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Logical Comparison of Methods
The choice between HPLC and GC-MS depends on several factors. The following diagram illustrates the logical considerations for selecting the appropriate method.
Caption: Decision tree for selecting between HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are viable and robust techniques for the quantification of this compound. The choice of method will ultimately depend on the specific needs of the laboratory and the analytical goals.
-
HPLC is a reliable and cost-effective method, particularly suitable for routine quality control where high throughput and definitive structural confirmation are not the primary drivers.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and when unambiguous identification of the analyte is critical.
For drug development and research applications where the identification of impurities and degradation products is as important as the quantification of the main component, the specificity of GC-MS provides a significant advantage. Conversely, for routine process monitoring in a manufacturing environment, the simplicity and lower operational cost of HPLC may be more advantageous. Researchers should consider the validation parameters, sample matrix, and the ultimate goal of the analysis when selecting the most appropriate technique.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environics.com [environics.com]
Comparing synthesis routes for different 3-chloropropionate esters
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloropropionate esters are valuable building blocks in the synthesis of a variety of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the primary synthesis routes for methyl, ethyl, isopropyl, and tert-butyl 3-chloropropionate, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
Three principal routes are commonly employed for the synthesis of 3-chloropropionate esters:
-
Fischer Esterification of 3-Chloropropionic Acid: A traditional and straightforward method involving the acid-catalyzed reaction of 3-chloropropionic acid with the corresponding alcohol.
-
Hydrochlorination of Acrylate Esters: A widely used industrial method that involves the addition of hydrogen chloride (HCl) across the double bond of an acrylate ester.
-
Acyl Chloride Route: This method involves the conversion of 3-chloropropionic acid to the more reactive 3-chloropropionyl chloride, which is then reacted with the alcohol.
The choice of synthesis route often depends on factors such as the availability of starting materials, desired scale, and required purity of the final product. The following tables summarize the quantitative data for the synthesis of different 3-chloropropionate esters via these routes.
Table 1: Synthesis of Methyl 3-Chloropropionate
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Fischer Esterification | 3-Chloropropionic acid, Methanol | H₂SO₄ | Reflux (65) | 2 | ~95 | High | [1] |
| Hydrochlorination | Methyl acrylate, Methanol, Acetyl chloride | None | 25 | 12 | 93.8 | 99.5 | [2] |
| Acyl Chloride Route | 3-Chloropropionyl chloride, Methanol | Pyridine (optional) | 0 - 25 | - | High | High | [3] |
Table 2: Synthesis of Ethyl 3-Chloropropionate
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Fischer Esterification | 3-Chloropropionic acid, Ethanol | H₂SO₄ or p-TsOH | Reflux | - | - | - | [3] |
| Hydrochlorination | Ethyl acrylate, Ethanol, Acetyl chloride | None | 0 - 30 | 3 - 14 | - | - | [4] |
| Acyl Chloride Route | 3-Chloropropionyl chloride, Ethanol | Pyridine | 0 - 25 | - | High | High | [3] |
Table 3: Synthesis of Isopropyl 3-Chloropropionate
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Fischer Esterification | 3-Chloropropionic acid, Isopropanol | Acid catalyst | - | - | - | - | [5] |
| Hydrochlorination | Isopropyl acrylate, Isopropanol, Acetyl chloride | None | 0 - 30 | 3 - 14 | - | - | [3][6] |
| Acyl Chloride Route | 3-Chloropropionyl chloride, Isopropanol | Base (e.g., Pyridine) | - | - | - | - | Analogous to[3] |
Table 4: Synthesis of Tert-Butyl 3-Chloropropionate
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Fischer Esterification | 3-Chloropropionic acid, Tert-butanol | DMAP or Calcined hydrotalcite | - | - | 40-60 | - | [7] |
| Acyl Chloride Route | 3-Chloropropionyl chloride, Tert-butanol | Base (e.g., Pyridine) | - | - | - | - | Analogous to[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Fischer Esterification of 3-Chloropropionic Acid with Methanol
Procedure:
-
To a solution of 3-chloropropionic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 2 hours.[1]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-chloropropionate.
-
Purify the crude product by vacuum distillation.
Hydrochlorination of Methyl Acrylate
This method generates hydrogen chloride in situ from the reaction of an alcohol with an acyl chloride.[2]
Procedure:
-
In a reaction flask equipped with a stirrer and under a water bath, dissolve methyl acrylate and a polymerization inhibitor (e.g., hydroquinone) in an organic solvent (e.g., methyl acetate).
-
Add anhydrous methanol to the mixture and stir to ensure homogeneity.
-
Slowly add acetyl chloride dropwise to the reaction mixture while maintaining the temperature at 25°C.[2]
-
Continue to stir the mixture at 25°C for 12 hours.[2]
-
After the reaction is complete, the resulting methyl 3-chloropropionate can be isolated by distillation under normal or reduced pressure. A yield of 93.8% with a purity of 99.5% has been reported for this method.[2]
Synthesis of Ethyl 3-Chloropropionate from 3-Chloropropionyl Chloride
Procedure:
-
In a flask under anhydrous conditions, dissolve 3-chloropropionyl chloride in a suitable solvent.
-
Add ethanol to the solution, typically in the presence of a base like pyridine to neutralize the generated hydrogen chloride gas.[3]
-
The reaction is often conducted at reduced temperatures, between 0°C and 25°C, to control its exothermic nature.[3]
-
Upon completion of the reaction, the mixture is worked up by washing with water and/or dilute acid to remove the pyridinium hydrochloride salt.
-
The organic layer is then dried and the solvent is removed.
-
The crude ethyl 3-chloropropionate is purified by vacuum distillation.
Synthesis Route Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.
Caption: Fischer Esterification Workflow.
Caption: Hydrochlorination of Acrylate Workflow.
Caption: Acyl Chloride Synthesis Route Workflow.
References
- 1. youtube.com [youtube.com]
- 2. guidechem.com [guidechem.com]
- 3. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Isothis compound | 691-93-0 | Benchchem [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Reactivity Face-Off: Primary vs. Secondary Chloropropionate Esters in Nucleophilic Substitution
For Immediate Release
In the landscape of pharmaceutical research and drug development, the reactivity of chemical intermediates is a cornerstone of efficient synthesis design. This guide provides an in-depth comparison of the reactivity of primary and secondary chloropropionate esters, critical moieties in the synthesis of a wide array of active pharmaceutical ingredients. Understanding the nuances of their reaction kinetics can empower researchers to optimize reaction conditions, improve yields, and ultimately accelerate the drug development pipeline.
The primary distinction in reactivity between primary and secondary chloropropionate esters lies in their susceptibility to nucleophilic substitution, predominantly following an S(_N)2 mechanism. This difference is primarily governed by steric hindrance around the electrophilic carbon center.
Unveiling the Reactivity Difference: A Quantitative Look
To illustrate this principle, the following table presents representative relative rate constants for the S(_N)2 reaction of various primary and secondary alkyl bromides with a common nucleophile. This data serves as a strong proxy for the expected reactivity trend between primary and secondary chloropropionate esters.
| Substrate (Alkyl Bromide) | Classification | Relative Rate Constant (k) |
| Ethyl Bromide | Primary | 1.0 |
| n-Propyl Bromide | Primary | 0.8 |
| Isopropyl Bromide | Secondary | 0.025 |
This data is illustrative and compiled from established findings in organic chemistry textbooks and literature on S(_N)2 reaction kinetics. The relative rates are typically measured against a reference primary alkyl halide.
The data clearly indicates that primary alkyl halides react significantly faster than their secondary counterparts in S(_N)2 reactions. This disparity is attributed to the increased steric bulk around the electrophilic carbon in secondary halides, which impedes the backside attack of the nucleophile.[1][2] We can confidently extrapolate this trend to chloropropionate esters, predicting that a primary chloropropionate ester will be substantially more reactive than a secondary one.
The Underlying Mechanism: A Tale of Steric Hindrance
The bimolecular nucleophilic substitution (S(_N)2) reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4] The reaction proceeds through a trigonal bipyramidal transition state.
Figure 1. Generalized S(_N)2 reaction mechanism.
In a primary chloropropionate ester, the chlorine atom is attached to a carbon that is bonded to only one other carbon atom, resulting in less steric bulk. This allows for easier access for the incoming nucleophile to attack the electrophilic carbon from the backside. Conversely, in a secondary chloropropionate ester, the chlorine is attached to a carbon bonded to two other carbon atoms, creating a more crowded environment that hinders the approach of the nucleophile.
Experimental Protocols for Reactivity Assessment
To quantitatively determine the reaction rates of primary and secondary chloropropionate esters, a common and effective method is to monitor the progress of the reaction over time. The hydrolysis of the ester in the presence of a base (saponification) is a frequently studied example of a nucleophilic substitution reaction.
Key Experimental Method: Titration
This protocol outlines the determination of the reaction rate constant for the hydrolysis of a chloropropionate ester with a base (e.g., sodium hydroxide) at a constant temperature.
Materials:
-
Primary or secondary chloropropionate ester
-
Standardized sodium hydroxide (NaOH) solution
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, conical flasks
-
Stopwatch
Procedure:
-
Equilibrate separate solutions of the chloropropionate ester and NaOH to the desired reaction temperature in the water bath.
-
Initiate the reaction by mixing the two solutions and simultaneously start the stopwatch.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standard HCl. This neutralizes the unreacted NaOH.
-
Titrate the excess HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.
-
Determine the concentration of unreacted NaOH in the reaction mixture at each time point.
-
Plot the appropriate function of concentration versus time to determine the rate constant (k) of the reaction. For a second-order reaction, a plot of 1/[NaOH] versus time will yield a straight line with a slope equal to k.
Figure 2. Experimental workflow for kinetic analysis via titration.
Conclusion
The reactivity of chloropropionate esters in S(_N)2 reactions is fundamentally dictated by steric hindrance. Primary chloropropionate esters exhibit significantly higher reactivity compared to their secondary counterparts due to the greater accessibility of the electrophilic carbon for nucleophilic attack. This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. For precise kinetic data tailored to specific reaction conditions, it is recommended that researchers perform the experimental protocols outlined herein. This will enable the optimization of synthetic routes and contribute to more efficient drug development processes.
References
A Comparative Analysis of Spectroscopic Data for Propyl 3-Chloropropionate Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of Propyl 3-chloropropionate and its structural isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
The structural isomers of this compound, which include Isothis compound, 1-Chloropropyl propionate, 2-Chloropropyl propionate, and 3-Chloropropyl propanoate, present a challenge in their differentiation due to their identical molecular weight and elemental composition. However, their unique structural arrangements give rise to distinct spectroscopic fingerprints. This guide offers a side-by-side comparison of their spectral data to aid in the unambiguous identification of these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for each isomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-1 (α to Cl) | H-2 (β to Cl) | H-3 (γ to Cl) | H-a (α to C=O) | H-b (β to C=O) | H-c (γ to C=O) |
| This compound | 3.75 (t) | 2.80 (t) | - | 4.05 (t) | 1.65 (sext) | 0.95 (t) |
| Isothis compound | 3.76 (t) | 2.78 (t) | - | 5.00 (sept) | 1.25 (d) | - |
| 1-Chloropropyl propionate | 6.20 (t) | 2.00 (m) | 1.05 (t) | 2.35 (q) | 1.15 (t) | - |
| 2-Chloropropyl propanoate | 4.30 (m) | 1.55 (d) | - | 2.30 (q) | 1.10 (t) | - |
| 3-Chloropropyl propanoate | 3.60 (t) | 2.10 (m) | - | 4.20 (t) | 2.30 (q) | 1.15 (t) |
| Data sourced from the Spectral Database for Organic Compounds (SDBS). Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, sept = septet, sext = sextet). |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1 (α to Cl) | C-2 (β to Cl) | C-3 (γ to Cl) | C=O | C-a (α to O) | C-b (β to O) | C-c (γ to O) |
| This compound | 40.5 | 38.0 | - | 170.0 | 66.0 | 22.0 | 10.5 |
| Isothis compound | 40.6 | 38.1 | - | 169.7 | 68.5 | 21.8 | - |
| 1-Chloropropyl propionate | 60.0 | 30.0 | 10.0 | 173.0 | 28.0 | 9.0 | - |
| 2-Chloropropyl propanoate | 55.0 | 25.0 | - | 172.5 | 28.5 | 9.5 | - |
| 3-Chloropropyl propanoate | 44.5 | 31.0 | - | 173.5 | 64.0 | 27.5 | 9.0 |
| Data sourced from the Spectral Database for Organic Compounds (SDBS). |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Cl Stretch |
| This compound | 1740 | 1180 | 730 |
| Isothis compound | 1738 | 1185 | 735 |
| 1-Chloropropyl propionate | 1745 | 1175 | 750 |
| 2-Chloropropyl propanoate | 1742 | 1190 | 760 |
| 3-Chloropropyl propanoate | 1741 | 1170 | 725 |
| Data sourced from the Spectral Database for Organic Compounds (SDBS). |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Intensities (%)
| Compound | Molecular Ion [M]⁺ | [M-Cl]⁺ | [M-OR]⁺ | [M-COOR]⁺ | Base Peak |
| This compound | 150/152 (5/1.7) | 115 (20) | 91 (100) | 63/65 (30/10) | 91 |
| Isothis compound | 150/152 (3/1) | 115 (15) | 91 (100) | 63/65 (25/8) | 91 |
| 1-Chloropropyl propionate | 150/152 (2/0.7) | 115 (10) | 57 (100) | 77/79 (40/13) | 57 |
| 2-Chloropropyl propanoate | 150/152 (4/1.3) | 115 (18) | 57 (100) | 77/79 (35/12) | 57 |
| 3-Chloropropyl propanoate | 150/152 (6/2) | 115 (25) | 57 (100) | 77/79 (50/17) | 57 |
| Data sourced from the Spectral Database for Organic Compounds (SDBS). Intensities are approximate and the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M and M+2 peaks. |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following are generalized protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30°
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Spectral Width: -10 to 220 ppm
-
Pulse Width: 30°
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections were applied, and the spectra were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean KBr plates was subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample was diluted to approximately 100 ppm in dichloromethane.
-
Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a quadrupole mass spectrometer with an electron ionization (EI) source was used.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Scan Speed: 1 scan/s.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum of the corresponding peak was extracted and compared with standard mass spectral libraries.
Visualization of Analytical Workflow
The logical workflow for the spectroscopic differentiation of this compound isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis and identification of this compound isomers.
Comparative Efficacy of Propyl 3-Chloropropionate and Propyl Bromide as Alkylating Agents: A Guide for Researchers
Introduction
In the realm of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is paramount for the successful construction of target molecules. Alkylating agents are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the efficacy of propyl 3-chloropropionate and propyl bromide as alkylating agents. While propyl bromide is a well-established and widely utilized reagent for introducing a propyl group, the utility of this compound for the same purpose is not documented in scientific literature. This comparison, therefore, juxtaposes a conventional alkylating agent with a compound not typically employed for this function, highlighting the chemical principles that govern alkylating efficacy.
The fundamental difference in their reactivity stems from the nature of the leaving group in nucleophilic substitution reactions. In propyl bromide, the bromide ion is a good leaving group, facilitating the reaction. Conversely, the 3-chloropropionate moiety in this compound is not a suitable leaving group, rendering it ineffective as a propylating agent. This guide will delve into the theoretical and practical aspects of these two reagents, supported by data on the established performance of propyl bromide.
Data Presentation: A Comparative Overview
The following table summarizes the key properties and reactivity of propyl bromide as an alkylating agent. Due to a lack of available data on the use of this compound for alkylation, its corresponding entries reflect its primary application and theoretical limitations as an alkylating agent.
| Feature | Propyl Bromide | This compound |
| Primary Application | Alkylating Agent | Fragrance and Flavoring Ingredient |
| Typical Substrates | Alcohols, Phenols, Thiols, Amines, Carboxylates | Not established for alkylation |
| Reaction Mechanism | Primarily S_N2 | Not established for alkylation |
| Typical Reaction Yields | Generally high (often >80%) | Not applicable |
| Leaving Group | Bromide (Br⁻) | 3-chloropropionate |
| Leaving Group Ability | Good | Poor |
Theoretical Framework: The Role of the Leaving Group
The efficacy of an alkylating agent in a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a weak base that is stable in solution. In the case of propyl bromide, the bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it a very stable and thus excellent leaving group.
In contrast, for this compound to act as a propylating agent, the 3-chloropropionate anion would need to serve as the leaving group. This anion is the conjugate base of 3-chloropropionic acid, a much weaker acid than HBr. Consequently, the 3-chloropropionate anion is a stronger base and a significantly poorer leaving group, which explains the lack of its application as a propylating agent.
Experimental Protocols
Below are representative experimental protocols for alkylation reactions using propyl bromide. No such protocols exist for this compound.
Protocol 1: O-Alkylation of a Phenol using Propyl Bromide
-
Materials: 4-nitrophenol, propyl bromide, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired O-propylated product.
-
Protocol 2: N-Alkylation of an Amine using Propyl Bromide
-
Materials: Benzylamine, propyl bromide, sodium bicarbonate, ethanol.
-
Procedure:
-
Dissolve benzylamine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add propyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at 50°C overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product by flash chromatography.
-
Visualizing Reaction Mechanisms
The following diagrams illustrate the typical S_N2 alkylation mechanism for propyl bromide and a hypothetical, unfavorable pathway for this compound.
Caption: S_N2 alkylation mechanism of a nucleophile with propyl bromide.
Caption: Hypothetical and unfavorable alkylation using this compound.
Based on fundamental chemical principles and the available scientific literature, propyl bromide is a demonstrably effective alkylating agent for a wide range of nucleophiles. Its efficacy is attributed to the excellent leaving group ability of the bromide ion. In stark contrast, this compound is not a suitable propylating agent due to the poor leaving group ability of the 3-chloropropionate anion. For researchers and professionals in drug development seeking to introduce a propyl group, propyl bromide remains a reliable and well-documented choice, while this compound should be considered for its established applications in the fragrance and flavor industry rather than for alkylation reactions.
Navigating Analytical Specificity: A Comparison Guide for Propyl 3-chloropropionate
A critical review of available data indicates a notable absence of published biological cross-reactivity studies for Propyl 3-chloropropionate. For researchers, scientists, and drug development professionals, this knowledge gap underscores the importance of robust analytical methods to ensure specificity, particularly when distinguishing this compound from structurally related compounds. This guide provides a comparative overview of analytical techniques designed to ensure the precise identification and quantification of this compound, mitigating the risk of analytical cross-reactivity with potential impurities and analogs.
Comparison of Analytical Methodologies
The specific detection of this compound in the presence of similar chemical entities is paramount for accurate research and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose. The following table summarizes and compares key aspects of these techniques based on available data for this compound and related substances.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | Newcrom R1[1] | FFAP capillary column[2] |
| Mobile/Carrier Gas | Acetonitrile (MeCN), water, and an acid (phosphoric or formic acid)[1] | Inert gas such as helium or nitrogen. |
| Detector | UV-Vis, Mass Spectrometry (MS)[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS)[2][3] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, for example, esterification with methanol for related acidic impurities.[2] |
| Key Advantages | Suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. Scalable for preparative separation.[1] | High resolution and sensitivity, particularly for volatile compounds.[3] |
| Potential for Cross-Reactivity | Structurally similar compounds with close retention times may co-elute. MS detection can resolve this by differentiating based on mass-to-charge ratio. | Isomers or compounds with similar volatility and polarity may have close retention times. MS detection provides an additional layer of specificity. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis[1]
This method is suitable for the analysis and purification of this compound.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For applications requiring mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.
-
Detection: UV-Vis detector or a Mass Spectrometer.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Related Chlorinated Compounds[3]
This protocol is a general approach for the detection of chloropropanols, which can be adapted for this compound and its related esters.
-
Derivatization: For related acidic impurities or less volatile analogs, derivatization may be necessary. For instance, 3-chloropropionic acid can be esterified with methanol to form the more volatile methyl 3-chloropropionate.[2]
-
Column: A capillary column suitable for the separation of volatile organic compounds, such as an FFAP column.[2]
-
Carrier Gas: High-purity helium or hydrogen.
-
Detector: A Mass Spectrometer to allow for the identification of compounds based on their mass spectra, providing a high degree of specificity.
-
Quantification: For precise quantification, a stable isotope-labeled internal standard, such as deuterated 3-MCPD for related analyses, can be added to the sample before extraction.[3]
Analytical Workflow for Ensuring Specificity
The following diagram illustrates a typical workflow for the analysis of this compound, emphasizing steps to ensure analytical specificity.
Caption: Workflow for specific analysis of this compound.
Structurally Related Compounds
To prevent analytical cross-reactivity, it is essential to be aware of structurally similar compounds that may be present as impurities or degradation products. These include other esters of 3-chloropropionic acid and the parent acid itself.
-
Methyl 3-chloropropionate: A related ester with a lower molecular weight.[4]
-
Ethyl 3-chloropropionate: Another common ester of 3-chloropropionic acid.[5]
-
Isothis compound: An isomeric ester that may have similar chromatographic behavior.[6]
-
3-Chloropropionic acid: The parent carboxylic acid, which could be present as a starting material or hydrolysis product.[7]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isothis compound | C6H11ClO2 | CID 69652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Propyl 3-chloropropionate synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Primary Synthetic Routes
Propyl 3-chloropropionate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is a critical factor in the overall cost-effectiveness of these downstream products. This guide provides a detailed comparison of the two primary methods for synthesizing this compound: the Fischer esterification of 3-chloropropionic acid and the acylation of propanol using 3-chloropropionyl chloride. This analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Fischer Esterification of 3-Chloropropionic Acid
This classic method involves the acid-catalyzed reaction of 3-chloropropionic acid with n-propanol. The reaction is reversible and typically requires an excess of the alcohol and a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the formation of the ester.
Experimental Protocol:
A mixture of 3-chloropropionic acid, n-propanol, and a catalytic amount of concentrated sulfuric acid is heated to reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled and neutralized, typically with a saturated sodium bicarbonate solution. The organic layer is then separated, washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Method 2: Acylation of n-Propanol with 3-Chloropropionyl Chloride
This method involves the reaction of the more reactive acyl chloride, 3-chloropropionyl chloride, with n-propanol. This reaction is generally faster and not reversible, often leading to higher yields in shorter reaction times compared to Fischer esterification. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
To a solution of n-propanol and a base (e.g., pyridine) in an inert solvent like dichloromethane, 3-chloropropionyl chloride is added dropwise at a controlled temperature, often at 0°C to manage the exothermic reaction. The reaction is stirred until completion, as monitored by TLC or GC. The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.
Comparative Analysis of Synthesis Methods
The choice between Fischer esterification and acylation with 3-chloropropionyl chloride depends on several factors, including desired yield, reaction time, cost of starting materials, and sensitivity of other functional groups in the molecule.
| Parameter | Method 1: Fischer Esterification | Method 2: Acylation with 3-Chloropropionyl Chloride |
| Starting Materials | 3-Chloropropionic Acid, n-Propanol | 3-Chloropropionyl Chloride, n-Propanol |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Base (e.g., Pyridine, Triethylamine) |
| Reaction Time | Longer (several hours to days) | Shorter (typically a few hours) |
| Reaction Temperature | Reflux temperature of the alcohol | Often low temperatures (e.g., 0°C to room temp.) |
| Yield | Generally moderate to good | Generally high to excellent |
| Byproducts | Water | HCl (neutralized by base) |
| Advantages | Less expensive starting material (acid vs. acyl chloride) | Higher yields, faster reaction, not reversible |
| Disadvantages | Reversible reaction, may require removal of water to drive to completion, longer reaction times | More expensive and moisture-sensitive starting material (acyl chloride) |
Synthesis of Precursors
The overall efficiency of synthesizing this compound is also dependent on the synthesis of its precursors, 3-chloropropionic acid and 3-chloropropionyl chloride.
Synthesis of 3-Chloropropionic Acid
A common method for the preparation of 3-chloropropionic acid is the hydrochlorination of acrylic acid. This reaction can be carried out by introducing hydrochloric acid gas and acrylic acid into a reaction vessel containing a sediment of 3-chloropropionic acid, optionally with water. This process can achieve a practically quantitative yield.[1]
| Parameter | Hydrochlorination of Acrylic Acid |
| Reactants | Acrylic Acid, Hydrochloric Acid |
| Reaction Temperature | 45-50°C |
| Reaction Time | ~5 hours |
| Yield | >98% |
Synthesis of 3-Chloropropionyl Chloride
3-Chloropropionyl chloride is typically synthesized from 3-chloropropionic acid using a chlorinating agent such as thionyl chloride or phosphorus trichloride. A one-step method from acrylic acid and thionyl chloride in the presence of a basic organic compound has also been reported, with yields around 70-80%.[2] Another approach involves the reaction of acrylic acid with trichlorotoluene in the presence of a catalyst, which can achieve yields upwards of 95%.
Visualizing the Synthesis Pathways
To better understand the sequence of reactions, the following diagrams illustrate the two main synthetic routes to this compound.
Figure 1: Two primary synthetic routes to this compound.
Experimental Workflow Comparison
The following diagram outlines the general workflow for each synthesis method, highlighting the key steps from starting materials to the purified product.
Figure 2: Comparative experimental workflow for the two synthesis methods.
Conclusion
Both Fischer esterification and acylation with 3-chloropropionyl chloride are viable methods for the synthesis of this compound. The acylation route generally offers higher yields and shorter reaction times, making it potentially more suitable for large-scale production where efficiency is paramount. However, the higher cost and handling requirements of 3-chloropropionyl chloride must be considered. The Fischer esterification method, while slower and with potentially lower yields, utilizes a more cost-effective and stable starting material. The choice of synthesis route will ultimately depend on a laboratory's or production facility's specific priorities, including cost, time, and available equipment. Further process optimization for either route could potentially improve their respective efficiencies.
References
Comparative Analysis of Propyl 3-chloropropionate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Esterification Reaction Kinetics
In the synthesis of specialized chemical intermediates, understanding reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide provides a comparative analysis of the reaction kinetics for the formation of Propyl 3-chloropropionate, a key building block in various pharmaceutical and industrial applications. The performance of this reaction is contrasted with the well-characterized esterification of propanoic acid with different alcohols, supported by experimental data and detailed protocols.
Executive Summary
This guide delves into the kinetic parameters governing the acid-catalyzed esterification of 3-chloropropionic acid with propanol. To provide a comprehensive benchmark, we compare these kinetics with those of the esterification of unsubstituted propanoic acid with propanol and other primary alcohols. The presence of the chloro-substituent on the propionic acid backbone is expected to influence the electron density of the carbonyl carbon, thereby affecting the reaction rate. This analysis aims to quantify these effects and provide a clear, data-driven comparison for researchers selecting optimal synthetic routes.
Comparative Kinetic Data
The following tables summarize the key kinetic parameters for the acid-catalyzed esterification of propanoic acid and its chlorinated analogue with various alcohols. The data is compiled from multiple studies to provide a robust comparison.
Table 1: Reaction Conditions for Kinetic Studies
| Reaction | Reactants | Catalyst | Temperature Range (°C) | Molar Ratio (Acid:Alcohol) | Reference |
| This compound Synthesis (Target) | 3-chloropropionic acid, n-propanol | Sulfuric Acid | Data Not Available | Data Not Available | |
| Propyl Propionate Synthesis (Alternative 1) | Propanoic acid, n-propanol | Sulfuric Acid | 50 - 70 | 0.5:1 to 1.5:1 | [1] |
| Ethyl Propionate Synthesis (Alternative 2) | Propanoic acid, ethanol | Fibrous Polymer-Supported Sulfonic Acid | 60 - 75 | 1:1, 1:2, 2:1 | [2] |
| Butyl Propionate Synthesis (Alternative 3) | Propanoic acid, n-butanol | Fibrous Polymer-Supported Sulfonic Acid | 60 - 80 | 1:1, 1:2, 2:1 | [2] |
Table 2: Comparative Kinetic Parameters
| Reaction | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound Synthesis | Second Order | Data Not Available | Data Not Available | |
| Propyl Propionate Synthesis | Second Order | Varies with temperature and catalyst loading | 49.9 | [1][2] |
| Ethyl Propionate Synthesis | Second Order | Varies with temperature and catalyst loading | 52.6 | [2] |
| Butyl Propionate Synthesis | Second Order | Varies with temperature and catalyst loading | 47.3 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized yet comprehensive protocols for the key experiments cited in this guide.
Protocol 1: Kinetic Study of Acid-Catalyzed Esterification of Propanoic Acid with n-Propanol[1]
1. Materials:
-
AR grade propionic acid
-
AR grade n-propanol
-
Concentrated sulfuric acid (catalyst)
-
Standardized sodium hydroxide solution for titration
-
Phenolphthalein indicator
2. Equipment:
-
500 ml three-necked, round-bottom flask
-
Magnetic stirrer with hot plate
-
Reflux condenser
-
Thermocouple for temperature monitoring
-
Burette and pipettes for titration
3. Procedure: a. Accurately measured quantities of propionic acid and n-propanol are prepared in separate conical flasks. b. The n-propanol is transferred to the reaction flask, which is placed on the magnetic stirrer and heated to the desired temperature (e.g., 50, 60, or 70°C). c. A reflux condenser is attached to the central neck of the flask, and a thermocouple is inserted through a side neck for precise temperature control. d. The required amount of sulfuric acid catalyst is added to the propionic acid. e. The propionic acid-catalyst mixture is then added to the pre-heated n-propanol in the reaction flask. This marks the start of the reaction (t=0). f. The reaction mixture is stirred continuously at a constant rate. g. At regular time intervals, a small sample (aliquot) of the reaction mixture is withdrawn. h. The concentration of unreacted propionic acid in the aliquot is determined by titration with a standardized sodium hydroxide solution using phenolphthalein as the indicator. i. The reaction is monitored until equilibrium is reached (no significant change in acid concentration over time).
4. Data Analysis: a. The concentration of propionic acid is plotted against time to determine the reaction rate. b. The data is fitted to a second-order kinetic model to determine the rate constant (k) at each temperature.[1] c. An Arrhenius plot (ln(k) vs. 1/T) is constructed to calculate the activation energy (Ea).
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the Fischer esterification mechanism and the experimental workflow for the kinetic analysis.
Fischer Esterification Mechanism
The acid-catalyzed esterification of a carboxylic acid with an alcohol proceeds through a nucleophilic acyl substitution mechanism, commonly known as the Fischer esterification.[3][4][5][6]
Caption: Acid-catalyzed Fischer esterification mechanism.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in a typical experimental workflow for determining the kinetics of an esterification reaction.
Caption: Experimental workflow for kinetic analysis.
Discussion and Conclusion
The provided data for the esterification of propanoic acid with various primary alcohols (ethanol, n-propanol, and n-butanol) reveals a trend in activation energies. The activation energy for the reaction with n-propanol (49.9 kJ/mol) is slightly lower than that with ethanol (52.6 kJ/mol) and slightly higher than that with n-butanol (47.3 kJ/mol).[2] This suggests that steric hindrance and electronic effects of the alcohol play a role in the reaction kinetics.
While direct kinetic data for the esterification of 3-chloropropionic acid with propanol is not available in the reviewed literature, we can infer some expected trends. The presence of the electron-withdrawing chlorine atom at the 3-position is likely to have a modest inductive effect on the carbonyl carbon, potentially making it slightly more electrophilic. This could lead to a slight increase in the reaction rate constant compared to the unsubstituted propanoic acid. However, the effect is expected to be less pronounced than if the chlorine were at the 2-position (α-position).
For researchers and drug development professionals, the choice of starting material will depend on the desired final product. The kinetic data for the esterification of propanoic acid provides a solid baseline for process development. When working with 3-chloropropionic acid, it is reasonable to assume a similar second-order reaction kinetic model.[1] The detailed experimental protocol provided can be adapted for a kinetic study of this compound synthesis to determine its specific rate constants and activation energy, allowing for precise process control and optimization. This guide serves as a foundational resource for such investigations, highlighting the importance of comparative kinetic analysis in modern chemical synthesis.
References
Assessing the Isomeric Purity of Propyl 3-chloropropionate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates like Propyl 3-chloropropionate is paramount for consistent product quality and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the assessment of this compound's isomeric purity, focusing on its separation from the key positional isomer, Propyl 2-chloropropionate, and other potential process-related impurities.
The primary isomeric impurity of concern in the synthesis of this compound is Propyl 2-chloropropionate. Additionally, unreacted starting materials or byproducts from the synthesis of the 3-chloropropionic acid precursor, such as acetic acid and propionic acid, may be present. This guide details the experimental protocols for GC-MS and HPLC methods, presenting a comparative analysis of their performance characteristics. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a crucial tool for the structural elucidation of these isomers.
Comparative Analysis of Analytical Techniques
Both GC-MS and HPLC are powerful techniques for the separation and quantification of chemical compounds. The choice between them often depends on the specific requirements of the analysis, including the volatility of the analytes, the required sensitivity, and the complexity of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary columns. | Reversed-phase (e.g., C18) or normal-phase columns. |
| Volatility Requirement | High (suitable for volatile esters like propyl chloropropionates). | Not required (suitable for a wide range of compounds). |
| Resolution of Isomers | Generally high for positional isomers of volatile compounds. | Good, can be optimized with appropriate column and mobile phase selection. |
| Limit of Detection (LOD) | Low (typically in the low ng/mL to pg/mL range). | Low to moderate (typically in the low µg/mL to ng/mL range). |
| Limit of Quantification (LOQ) | Low (typically in the ng/mL range). | Low to moderate (typically in the µg/mL range). |
| Analysis Time | Typically faster (15-30 minutes). | Can be longer (20-40 minutes). |
| Sample Preparation | Simple dilution in a volatile solvent. | Dilution in the mobile phase, may require filtration. |
| Key Advantages | High resolution, high sensitivity, and mass spectral data for definitive identification. | Versatility for a wide range of compounds, non-destructive. |
| Key Disadvantages | Requires volatile and thermally stable analytes. | May have lower resolution for some volatile isomers compared to GC. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the separation and quantification of this compound and its positional isomer, Propyl 2-chloropropionate.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless injector
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in dichloromethane. Further dilute with dichloromethane to a final concentration of 10 µg/mL.
High-Performance Liquid Chromatography (HPLC) Method
This method provides an alternative approach for the purity assessment of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase. Further dilute with the mobile phase to a final concentration of 50 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, allowing for clear differentiation between this compound and Propyl 2-chloropropionate.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) (Predicted) | ¹³C NMR Chemical Shifts (δ, ppm) (Predicted) |
| This compound | ~4.05 (t, 2H, -OCH₂-), ~3.75 (t, 2H, -CH₂Cl), ~2.80 (t, 2H, -C(=O)CH₂-), ~1.65 (sextet, 2H, -CH₂CH₃), ~0.95 (t, 3H, -CH₃) | ~170 (-C=O), ~66 (-OCH₂-), ~40 (-CH₂Cl), ~38 (-C(=O)CH₂-), ~22 (-CH₂CH₃), ~10 (-CH₃) |
| Propyl 2-chloropropionate | ~4.40 (q, 1H, -CHCl-), ~4.10 (t, 2H, -OCH₂-), ~1.70 (d, 3H, -CHClCH ₃), ~1.65 (sextet, 2H, -CH₂CH₃), ~0.95 (t, 3H, -CH₃) | ~168 (-C=O), ~67 (-OCH₂-), ~53 (-CHCl-), ~22 (-CH₂CH₃), ~21 (-CHClC H₃), ~10 (-CH₃) |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for assessing the isomeric purity of this compound.
References
A Comparative Guide to Catalysts for 3-Chloropropionate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 3-Chloropropionate Esters
The synthesis of 3-chloropropionate esters, crucial intermediates in the production of pharmaceuticals and other fine chemicals, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, selectivity, cost, and environmental footprint. This guide provides a comparative analysis of common catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The efficacy of different catalysts in the synthesis of 3-chloropropionate esters, primarily through the esterification of 3-chloropropionic acid with an alcohol (e.g., ethanol to produce ethyl 3-chloropropionate), is summarized below. The data presented is a synthesis of reported experimental findings.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Brønsted Acids | Sulfuric Acid (H₂SO₄) | Reflux temperature (approx. 78-85°C for ethanol), Acid:Alcohol molar ratio 1:3 to 1:5 | >95 | 2 - 6 | Not readily reusable | High activity, low cost, readily available | Corrosive, difficult to separate from product, generates acidic waste |
| p-Toluenesulfonic Acid (p-TSA) | Reflux temperature, often with azeotropic removal of water | ~90-95 | 4 - 8 | Not readily reusable | Solid, easier to handle than H₂SO₄ | Corrosive, separation challenges, waste generation | |
| Heterogeneous Solid Acids | Amberlyst-15 | 75-85°C | ~95 | 4 - 8 | High (can be used for multiple cycles) | Easily separable, reusable, less corrosive | Lower activity than homogeneous acids, potential for leaching |
| Zeolites (e.g., H-ZSM-5) | 100-150°C | 80-95 | 6 - 24 | High | High thermal stability, shape selectivity | Higher cost, may require higher temperatures | |
| Lewis Acids | Zinc Chloride (ZnCl₂) | 100-150°C | Moderate to High | 8 - 24 | Potentially reusable | Can be effective for specific substrates | Often require higher temperatures, can be moisture sensitive |
| Enzymatic Catalysts | Lipase (e.g., from Candida antarctica) | 30-50°C | Variable (can be high for kinetic resolution) | 24 - 72 | High | High selectivity (enantioselectivity), mild reaction conditions, environmentally benign | Slower reaction rates, higher cost, substrate specific |
| Brønsted Acidic Ionic Liquids | [HSO₃-bmim]HSO₄ | 80-120°C | High | 2 - 6 | High | Low volatility, easy separation, tunable properties | High cost, potential toxicity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Homogeneous Catalysis: Synthesis of Ethyl 3-chloropropionate using Sulfuric Acid
This protocol describes a typical Fischer esterification reaction.
Materials:
-
3-Chloropropionic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separating funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-chloropropionic acid (1.0 eq) and an excess of absolute ethanol (3.0-5.0 eq).
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][2][3]
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separating funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude ethyl 3-chloropropionate can be purified by distillation.
Heterogeneous Catalysis: Synthesis of Ethyl 3-chloropropionate using Amberlyst-15
This method utilizes a solid acid catalyst that can be easily recovered.
Materials:
-
3-Chloropropionic acid
-
Ethanol
-
Amberlyst-15 resin
-
Round-bottom flask, reflux condenser, filtration apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.
-
In a round-bottom flask, combine 3-chloropropionic acid (1.0 eq), ethanol (3.0-5.0 eq), and the activated Amberlyst-15 resin (e.g., 10-20 wt% of the carboxylic acid).[4][5]
-
Heat the mixture with stirring at 75-85°C for 4-8 hours.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The catalyst can be washed with ethanol, dried, and stored for reuse.
-
The filtrate, containing the product and excess ethanol, can be worked up as described in the homogeneous catalysis protocol (steps 5-8) to isolate the pure ester.
Enzymatic Catalysis: Lipase-catalyzed Kinetic Resolution of a 3-Chloropropionate Ester
This protocol is suitable for the enantioselective synthesis of chiral 3-chloropropionate esters.
Materials:
-
Racemic 3-chloropropionate ester
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., hexane, toluene)
-
Phosphate buffer
-
Erlenmeyer flask, shaker incubator
Procedure:
-
In an Erlenmeyer flask, dissolve the racemic 3-chloropropionate ester in an organic solvent.
-
Add the immobilized lipase and a small amount of phosphate buffer to maintain the optimal pH for the enzyme.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 30-50°C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric purity.
-
Separate the enzyme by filtration.
-
The product mixture can then be separated by extraction and purified by chromatography.
Visualizing the Workflow and Catalyst Comparison
To better illustrate the experimental processes and the relationships between different catalyst types, the following diagrams are provided.
References
Validating the Structure of Propyl 3-chloropropionate via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural confirmation of chemical compounds is a critical step. This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of propyl 3-chloropropionate, offering a baseline for the validation of its chemical structure. Detailed experimental protocols and data interpretation are presented to support this analysis.
This compound (C₆H₁₁ClO₂) is an ester with a molecular weight of approximately 150.6 g/mol .[1] Its structure incorporates both an ester functional group and a chlorine atom, leading to a predictable yet distinct fragmentation pattern in mass spectrometry. Understanding this pattern is essential for its unambiguous identification in complex mixtures or as a synthesized product.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of its ester and alkyl-halide moieties. The presence of chlorine is expected to produce a distinct isotopic pattern for chlorine-containing fragments, with M+2 peaks appearing at approximately a 3:1 intensity ratio to the M peak.[2]
Below is a table summarizing the anticipated major fragments, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 150/152 | 5 | [C₆H₁₁ClO₂]⁺ | Molecular Ion |
| 115 | 20 | [M - Cl]⁺ | [C₆H₁₁O₂]⁺ |
| 107/109 | 60 | [CH₂CH₂COOCH₂CH₂CH₃]⁺ | Propionyl cation with chlorine |
| 91 | 30 | [M - OCH₂CH₂CH₃]⁺ | Acylium ion |
| 77 | 40 | [CH₂CH₂Cl]⁺ | Chloroethyl cation |
| 63/65 | 15 | [CH₂Cl]⁺ | Chloromethyl cation |
| 43 | 100 | [CH₃CH₂CH₂]⁺ | Propyl cation |
| 41 | 50 | [CH₂=CH-CH₂]⁺ | Allyl cation |
Key Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is primarily driven by the stability of the resulting carbocations and radical species. The major anticipated fragmentation pathways include:
-
Alpha-cleavage: Common in esters, this involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (m/z 91).[1][3]
-
Loss of the Halogen: Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical, producing a fragment at m/z 115.[4]
-
Ester Cleavage: The bond between the carbonyl carbon and the oxygen of the propyl group can break, leading to the formation of a propyl cation (m/z 43), which is often the base peak due to its stability.
-
McLafferty Rearrangement: While less prominent for shorter chain esters, a McLafferty-type rearrangement could occur, though it is not predicted to be a major pathway for this specific structure.[5]
Experimental Protocol
To acquire a mass spectrum of this compound, the following experimental protocol can be employed:
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL of a 100 ppm solution of this compound in dichloromethane.
-
Split Ratio: 20:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-200
-
Scan Rate: 2 scans/second
Visualization of Fragmentation
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
References
A Comparative Guide to the Synthesis of Propyl 3-chloropropionate and Isopropyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Propyl 3-chloropropionate and Isothis compound, focusing on their synthesis, underlying chemical principles, and potential performance differences in research and development applications. While direct comparative experimental data for the synthesis of these two specific esters is not extensively available in the reviewed literature, this document leverages established chemical principles and analogous reaction data to provide a comprehensive analysis for the scientific community.
Introduction
This compound and Isothis compound are valuable intermediates in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their bifunctional nature, possessing both an ester and an alkyl chloride, allows for a wide range of chemical transformations. The choice between the propyl and isopropyl ester can significantly impact reaction kinetics, yields, and the steric environment of subsequent reactions. This guide aims to elucidate these differences to aid researchers in selecting the appropriate building block for their synthetic needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Isothis compound is presented below. These properties are essential for predicting their behavior in different solvent systems and reaction conditions.
| Property | This compound | Isothis compound |
| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol | 150.60 g/mol |
| CAS Number | 62108-66-1 | 691-93-0 |
| Boiling Point | Not specified in results | Not specified in results |
| Density | Not specified in results | Not specified in results |
| Structure | CH₃CH₂CH₂OC(O)CH₂CH₂Cl | (CH₃)₂CHOC(O)CH₂CH₂Cl |
Synthesis and Performance Comparison
The primary route for the synthesis of both this compound and Isothis compound is through the hydrochlorination of the corresponding acrylate esters (propyl acrylate and isopropyl acrylate, respectively). This reaction involves the addition of hydrogen chloride across the double bond of the acrylate.
Theoretical Performance Analysis
The structural difference between the n-propyl and isopropyl groups lies in the degree of steric hindrance around the ester oxygen. The isopropyl group, being a secondary alkyl group, is significantly more sterically hindered than the primary n-propyl group. This difference is expected to influence the synthesis and reactivity of the respective 3-chloropropionate esters.
-
Reaction Kinetics: In the synthesis via hydrochlorination of the corresponding acrylates, the steric hindrance of the alcohol moiety is less likely to have a major impact on the reaction rate, as the reaction occurs at the double bond, which is distant from the ester group. However, in a Fischer esterification reaction starting from 3-chloropropionic acid and the respective alcohols (propan-1-ol vs. propan-2-ol), the steric hindrance of isopropanol would be expected to lead to a slower reaction rate compared to n-propanol.
-
Yield: While direct comparative yield data is unavailable, the synthesis of 3-chloropropionates from acrylates is generally reported to be high-yielding. A Chinese patent (CN101333163A) describes a method for preparing 3-chloropropionates from various acrylates, including propyl and isopropyl acrylate, with yields for the methyl ester reaching up to 93.8%.[1] It is plausible that both the propyl and isopropyl esters can be synthesized in high yields under optimized conditions.
-
Reactivity of the Final Product: The steric bulk of the isopropyl group in Isothis compound may influence its subsequent reactions. For instance, in nucleophilic substitution reactions at the ester carbonyl, the approach of the nucleophile might be more hindered compared to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and Isothis compound based on the hydrochlorination of the corresponding acrylates, adapted from the general method described in the literature.[1]
Synthesis of this compound
Materials:
-
Propyl acrylate
-
Anhydrous propan-1-ol
-
Acetyl chloride
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous ethyl acetate (solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve propyl acrylate (1.0 mol) and hydroquinone (0.01 mol) in anhydrous ethyl acetate (200 mL).
-
Add anhydrous propan-1-ol (1.2 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mol) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C. The acetyl chloride reacts with propan-1-ol to generate HCl in situ.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Synthesis of Isothis compound
Materials:
-
Isopropyl acrylate
-
Anhydrous isopropanol
-
Acetyl chloride
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous ethyl acetate (solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve isopropyl acrylate (1.0 mol) and hydroquinone (0.01 mol) in anhydrous ethyl acetate (200 mL).
-
Add anhydrous isopropanol (1.2 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mol) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C. The acetyl chloride reacts with isopropanol to generate HCl in situ.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Isothis compound.
-
Purify the crude product by vacuum distillation.
Visualizing the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of both Propyl and Isothis compound from their respective acrylate precursors.
Caption: General workflow for the synthesis of 3-chloropropionate esters.
Logical Comparison of Propyl vs. Isopropyl Esters
The key distinguishing factor between the two esters is the steric hindrance imparted by the alkyl group. This can be visualized as a logical relationship affecting their properties and reactivity.
Caption: Steric hindrance comparison and its potential implications.
Conclusion
Both this compound and Isothis compound are valuable synthetic intermediates. The choice between them will likely depend on the specific requirements of the subsequent reaction steps.
-
This compound may be preferred when lower steric hindrance at the ester functionality is desired, potentially leading to faster reaction rates in subsequent transformations involving the ester group.
-
Isothis compound might be chosen when a bulkier group is needed to influence the stereochemistry of a reaction or to modulate the physical properties of a target molecule.
While direct comparative data on their synthesis is sparse, the provided protocols, based on established methods, offer a reliable starting point for their preparation. Researchers should consider the principles of steric hindrance when selecting between these two versatile building blocks for their synthetic endeavors. Further experimental studies are warranted to provide quantitative data on the synthesis and reactivity differences between these two compounds.
References
Safety Operating Guide
Navigating the Disposal of Propyl 3-chloropropionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Propyl 3-chloropropionate, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
Based on related chemical data, this compound is likely to be a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is essential.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, a quantitative data table for this exact compound cannot be provided. However, the table below summarizes key data for related compounds to inform handling and disposal decisions.
| Property | 3-Chloropropionic Acid | Propyl Propionate | Likely Characteristics of this compound |
| CAS Number | 107-94-8 | 106-36-5 | 62108-66-1 |
| Physical State | Solid | Liquid | Liquid |
| Flammability | Not listed as flammable | Flammable liquid | Likely a combustible or flammable liquid |
| Toxicity | Corrosive, causes severe skin burns and eye damage | Harmful if inhaled | Likely harmful if swallowed, inhaled, or in contact with skin |
| Disposal Considerations | Dispose of as hazardous waste | Dispose of as hazardous waste | Must be disposed of as hazardous waste |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that requires careful planning and execution.
1. Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
It should be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents.
-
Do not mix it with non-hazardous waste.
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., Combustible, Toxic).
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. The storage area should have secondary containment to manage potential leaks.
3. Small Spill Management:
-
In the event of a small spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Professional Waste Disposal:
-
All disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with all available information about the waste, including its composition and known hazards.
-
Maintain a manifest or record of the waste disposal as required by regulations.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of structurally similar chemicals. No specific experimental protocols were cited in the generation of this disposal guidance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Essential Safety and Logistical Information for Handling Propyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Propyl 3-chloropropionate (CAS No. 62108-66-1). While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on data from closely related and structurally similar chemicals, such as 3-Chloropropionic acid and other chlorinated organic compounds. These compounds are known to be corrosive and can cause severe skin and eye damage.[1][2] Therefore, extreme caution is advised.
Quantitative Data Summary
The following table summarizes key data for this compound and a related compound, 3-Chloropropionic acid, for comparative safety assessment.
| Property | This compound | 3-Chloropropionic acid |
| CAS Number | 62108-66-1 | 107-94-8 |
| Molecular Formula | C6H11ClO2[3] | C3H5ClO2 |
| Molecular Weight | 150.601 g/mol [3] | 108.52 g/mol [2] |
| Physical State | Presumed Liquid | Colorless to pale yellow liquid or solid[4] |
| Known Hazards | Data not available | Causes severe skin burns and eye damage, Corrosive to the respiratory tract.[1] |
| Storage | Data not available | Store in a cool, dry, well-ventilated area away from incompatible substances. Corrosives area. Keep containers tightly closed.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]
-
Remove all sources of ignition from the work area.[5]
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection:
-
Wear a chemical-resistant laboratory coat or apron.
-
Use elbow-length, chemical-resistant gloves (e.g., nitrile, neoprene).[5] Never use leather or cotton gloves.
-
Wear closed-toe shoes made of a chemical-resistant material.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[1]
3. Handling Procedure:
-
Carefully uncap the container, avoiding any splashes.
-
Use only compatible equipment (e.g., glass, PTFE) for transferring the chemical.
-
Dispense the required amount slowly and carefully.
-
Keep the container tightly sealed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
4. Spill and Emergency Procedures:
-
Minor Spill:
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Collect all excess this compound and any solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, aprons, etc.) and any materials used for cleaning up spills must be placed in a sealed bag and disposed of as hazardous waste.
-
-
Disposal Method:
-
Dispose of all hazardous waste through your institution's designated hazardous waste management program.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
